molecular formula C11H15NO B2402136 (2-Phenylpyrrolidin-2-yl)methanol CAS No. 160376-74-9

(2-Phenylpyrrolidin-2-yl)methanol

Cat. No.: B2402136
CAS No.: 160376-74-9
M. Wt: 177.247
InChI Key: CKMDMLWSEWIBLU-UHFFFAOYSA-N
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Description

(2-Phenylpyrrolidin-2-yl)methanol, with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol, is a chiral chemical compound of interest in scientific research . Its structure features a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group at the 2-position, as defined by the SMILES string C1CC(NC1)(CO)C2=CC=CC=C2 . This configuration makes it a valuable β-amino alcohol derivative, a class of compounds frequently employed as building blocks in organic synthesis and as ligands or catalysts in asymmetric reactions . For instance, related pyrrolidine-based structures have demonstrated utility as intermediates in the development of ligands for the enantioselective addition of organozinc reagents to aldehydes . The presence of both amine and alcohol functional groups provides two potential sites for chemical modification, allowing researchers to incorporate this scaffold into more complex molecular architectures. The compound is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers can access identifiers such as the InChIKey (CKMDMLWSEWIBLU-UHFFFAOYSA-N) and predicted collisional cross-section data to facilitate its characterization and analysis in various experimental settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-11(7-4-8-12-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMDMLWSEWIBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160376-74-9
Record name (2-phenylpyrrolidin-2-yl)methanol
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Foundational & Exploratory

Physicochemical properties and solubility profile of (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Properties and Solubility Profile of (2-Phenylpyrrolidin-2-yl)methanol: A Technical Guide for Drug Development

Abstract (2-Phenylpyrrolidin-2-yl)methanol (CAS: 160376-74-9) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and as a chiral ligand in stereoselective reactions[1][2]. For drug development professionals, understanding its physicochemical properties—specifically its ionization behavior and thermodynamic solubility—is critical for downstream formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and salt selection. This whitepaper provides an in-depth analysis of its physicochemical profile, detailing the causality behind its behavior and outlining self-validating experimental protocols for accurate characterization.

Structural Analysis and Physicochemical Profiling

The molecular architecture of (2-Phenylpyrrolidin-2-yl)methanol features a pyrrolidine ring with an alpha-quaternary center at the C2 position, substituted by both a phenyl ring and a hydroxymethyl group.

Causality of Structural Effects: The secondary amine of the pyrrolidine core acts as the primary basic center. However, the adjacent electron-withdrawing phenyl group (-I effect) and the hydroxymethyl group inductively pull electron density away from the nitrogen. This stabilizes the free base form, thereby lowering the pKa relative to an unsubstituted pyrrolidine. Concurrently, the hydroxymethyl moiety serves as a critical hydrogen-bond donor and acceptor, which disrupts crystal lattice packing energy and facilitates favorable solute-solvent dipole interactions, enhancing aqueous solvation.

Table 1: Physicochemical Properties of (2-Phenylpyrrolidin-2-yl)methanol
PropertyValue / Description
CAS Registry Number 160376-74-9[2]
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Predicted pKa (Basic) ~8.2 (Pyrrolidine Nitrogen)
Predicted LogP 1.6 - 1.9
Topological Polar Surface Area (tPSA) 32.3 Ų
Hydrogen Bond Donors / Acceptors 2 / 2

Ionization Behavior and pKa Determination

Accurate determination of the acid dissociation constant (pKa) is essential for predicting the ionization state of the compound across the physiological pH range (e.g., gastric pH 1.2 vs. intestinal pH 6.8). Compounds with a pKa near 8.2 will be predominantly ionized in the stomach but will exist as an equilibrium mixture of ionized and unionized (free base) species in the blood plasma (pH 7.4)[3].

Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for pKa determination due to its high precision and reproducibility[3]. To ensure a self-validating system , this protocol incorporates continuous ionic strength maintenance and continuous electrode calibration.

  • Electrode Calibration: Calibrate the pH glass electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1-2 mg of (2-Phenylpyrrolidin-2-yl)methanol in 20 mL of a 0.15 M KCl background solution. Causality: This maintains a constant ionic strength, minimizing activity coefficient fluctuations during the titration[3].

  • Acidification: Lower the initial pH of the solution to ~2.0 using standardized 0.1 M HCl to ensure the pyrrolidine nitrogen is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere (to prevent CO2 absorption). Record the pH after each incremental addition until the pH stabilizes above 11.5.

  • Data Validation (Self-Correction): Run a blank titration (solvent only) and subtract the blank curve from the sample curve. The inflection point of the first derivative (dpH/dV) corresponds to the pKa. If the mass balance of the titrant does not match the theoretical molarity of the API, the system flags potential degradation or impurity.

Solubility Profile and pH-Dependent Behavior

Solubility is not a static value; it is a dynamic property dictated by the pH of the environment and the solid-state form of the API. For early-stage development, distinguishing between kinetic solubility (often overestimated due to DMSO co-solvent effects) and thermodynamic solubility is paramount.

Protocol: Saturation Shake-Flask (SSF) Method

The SSF method is the regulatory gold standard for determining true thermodynamic equilibrium solubility[4][5].

  • Solid Dispensing: Add an excess amount of solid (2-Phenylpyrrolidin-2-yl)methanol (e.g., 10 mg) into glass vials containing 1 mL of various standard buffers (pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 300 rpm at a constant 37.0 ± 0.5 °C for 24 to 48 hours. Causality: This extended timeframe is required to overcome metastable supersaturation and ensure the formation of the lowest-energy crystalline lattice[5].

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter[5].

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a validated calibration curve.

  • Data Validation (Self-Validating Step): Recover the residual solid from the pellet and analyze it via X-ray Powder Diffraction (XRPD). Why? If the compound forms a salt at low pH (e.g., hydrochloride salt at pH 1.2), the XRPD pattern will change. Confirming the solid state ensures the measured solubility corresponds to the correct polymorph/salt, preventing false data interpretation[4].

Table 2: Estimated pH-Solubility Profile (Thermodynamic)
Buffer pHDominant SpeciesEstimated Solubility (mg/mL)Biopharmaceutical Implication
pH 1.2 (Gastric) Fully Ionized (Cation)> 15.0Rapid dissolution in the stomach.
pH 4.5 (Duodenal) Fully Ionized (Cation)> 10.0Maintains high solubility during transit.
pH 6.8 (Intestinal) Equilibrium (Ionized > Free Base)~ 3.5Potential for precipitation if supersaturated.
pH 7.4 (Blood/Plasma) Equilibrium (Free Base > Ionized)~ 1.2Adequate for systemic circulation.

Visualizations of Physicochemical Workflows

pH_Solubility A Low pH (< 6.0) Fully Ionized (Cation) B Physiological pH (7.4) Equilibrium Mixture A->B Deprotonation (Increasing pH) D High Aqueous Solubility (> 10 mg/mL) A->D C High pH (> 10.0) Fully Unionized (Free Base) B->C Deprotonation (Increasing pH) E Moderate Solubility (~ 2-5 mg/mL) B->E F Low Solubility (< 0.1 mg/mL) C->F

Figure 1: pH-dependent species distribution and corresponding solubility states.

SSF_Protocol N1 1. Solid Dispensing Excess API in Buffer N2 2. Equilibration Shake at 37°C (24-48h) N1->N2 Maintain constant temp N3 3. Phase Separation Centrifugation & Filtration N2->N3 Ensure saturation N4 4. Quantification HPLC-UV Analysis N3->N4 Supernatant N5 5. Solid State Check XRPD on Residual Solid N3->N5 Precipitate N6 Data Validation Mass Balance & Purity N4->N6 N5->N6

Figure 2: Self-validating Saturation Shake-Flask (SSF) workflow for thermodynamic solubility.

Conclusion

The physicochemical profiling of (2-Phenylpyrrolidin-2-yl)methanol reveals a well-behaved secondary amine with favorable solubility characteristics at physiological pH. By employing rigorous, self-validating protocols like potentiometric titration and the saturation shake-flask method, drug development professionals can generate reliable, high-fidelity data. This foundational knowledge is critical for optimizing downstream formulations, predicting pharmacokinetic behavior, and ensuring the successful application of this compound in advanced stereoselective synthesis and medicinal chemistry.

References

  • [1] Stereoselective Reactions of Alkenes Mediated by Chiral Hypervalent Iodine Reagents, Cardiff University. URL:

  • [2] CAS:110529-22-1, α,α-二苯基-N-甲基-L-脯氨醇, Bide Pharm. URL:

  • [3] Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry, DergiPark. URL:

  • [4] Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling, Universitat de Barcelona. URL:

  • [5] Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements, NIH/PMC. URL:

Sources

Thermodynamic Stability of (2-Phenylpyrrolidin-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability, stereochemical landscape, and separation protocols for (2-Phenylpyrrolidin-2-yl)methanol (also known as


-phenyl-2-pyrrolidinemethanol). It is designed for researchers in process chemistry and chiral drug development.

Executive Summary

(2-Phenylpyrrolidin-2-yl)methanol is a chiral 1,2-amino alcohol featuring two stereogenic centers: the pyrrolidine C2 and the benzylic carbinol carbon. This creates a stereochemical landscape of four isomers comprising two diastereomeric pairs: the Erythro (Syn) pair and the Threo (Anti) pair.

For drug development professionals, "stability" in this context refers to three distinct thermodynamic domains:

  • Configurational Stability: The resistance to epimerization at the benzylic or

    
    -amino positions.
    
  • Relative Diastereomeric Stability: The thermodynamic preference between the erythro and threo manifolds.

  • Solid-State Stability: The lattice energy differences that dictate crystallization behavior (racemic compound vs. conglomerate).

Key Finding: The Erythro diastereomer exists as a stable crystalline free base (


), whereas the Threo  diastereomer is kinetically accessible but often requires salt formation (e.g., Hydrochloride, 

) for solid-state stabilization.

Stereochemical Landscape & Thermodynamic Profiles

The compound exists as four stereoisomers.[1] The relative thermodynamic stability is governed by intramolecular hydrogen bonding (OH


 N) and steric repulsion between the phenyl ring and the pyrrolidine ring.
Isomer ClassificationConfiguration (Example)Physical State (Free Base)Melting PointThermodynamic Characteristic
Erythro (Syn)

/

Crystalline Solid110–112 °C Thermodynamically preferred in solid state due to efficient packing.
Threo (Anti)

/

Oil / Low-melting SolidN/A (Oil)Often requires conversion to HCl salt (

176 °C) for isolation.
Configurational Stability (Racemization Risks)

Enantiomers possess identical Gibbs free energy (


) in an achiral environment. However, they are susceptible to epimerization  under specific stress conditions:
  • Benzylic Lability: The benzylic C-H bond is susceptible to oxidation or radical abstraction. In the presence of strong Lewis acids, the benzylic hydroxyl group can ionize (S

    
    1 pathway), leading to racemization of the carbinol center.
    
  • 
    -Amino Epimerization:  While the pyrrolidine C2 proton is less acidic, strong bases (e.g., 
    
    
    
    -BuLi) can deprotonate this position, causing inversion and conversion between diastereomers (Erythro
    
    
    Threo).

Experimental Analysis of Stability

Phase Behavior and Solubility

The distinct melting points of the diastereomers allow for separation via fractional crystallization , a process driven by the thermodynamic stability of the crystal lattice.

Graphviz Diagram: Stereoisomer Hierarchy & Separation Logic

G Racemate Crude Reaction Mixture (Mixture of 4 Isomers) Diast_Sep Thermodynamic Selection (Fractional Crystallization) Racemate->Diast_Sep Solvent: Isopropyl Ether Erythro Erythro (Syn) Pair (Solid, mp 110°C) Diast_Sep->Erythro Precipitate (Thermodynamic Product) Threo Threo (Anti) Pair (Oil / HCl Salt mp 176°C) Diast_Sep->Threo Filtrate (Kinetic/Oil) Res_E Chiral Resolution (Tartaric Acid Salt) Erythro->Res_E Derivatization Res_T Chiral Resolution (Conversion to HCl Salt) Threo->Res_T HCl Gas / Ether Final_E Pure (2S, aS) Erythro Res_E->Final_E Final_T Pure (2S, aR) Threo-HCl Res_T->Final_T

Caption: Thermodynamic separation workflow utilizing solubility differences between Erythro (solid) and Threo (oil) diastereomers.

Validated Experimental Protocols

Protocol A: Thermodynamic Separation of Diastereomers

Objective: Isolate the stable crystalline Erythro isomer from a crude synthetic mixture. Principle: Exploits the high lattice energy of the Erythro free base compared to the Threo oil.

  • Dissolution: Dissolve the crude reaction mixture (containing both diastereomers) in boiling isopropyl ether (approx. 10 mL per gram of substrate).

  • Equilibration: Allow the solution to cool slowly to room temperature (20–25 °C) over 4 hours.

  • Crystallization: Cool further to 0–4 °C and hold for 12 hours. The Erythro isomer will precipitate as white crystals.

  • Filtration: Filter the solid and wash with cold isopropyl ether.

    • Checkpoint: Measure Melting Point.[2][3][4] Target: 110–112 °C .

  • Recovery of Threo: Concentrate the filtrate to obtain the Threo isomer as an oil.

Protocol B: Stabilization of Threo Isomer (Salt Formation)

Objective: Convert the kinetically stable Threo oil into a thermodynamically stable solid for storage.

  • Solvation: Dissolve the Threo oil (from Protocol A filtrate) in anhydrous diethyl ether or ethanol.

  • Acidification: Add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise at 0 °C.

  • Precipitation: A white precipitate of the hydrochloride salt will form immediately.

  • Recrystallization: Recrystallize from isopropanol to maximize purity.

    • Checkpoint: Measure Melting Point.[2][3][4] Target: 176 °C .

Protocol C: Racemization Kinetics Study (Stability Indicating)

Objective: Quantify the thermodynamic barrier to racemization under stress.

  • Preparation: Prepare a 1 mg/mL solution of the pure enantiomer in a 50:50 mixture of Mobile Phase and degradation solvent (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Incubation: Thermostat samples at 40 °C, 60 °C, and 80 °C.

  • Sampling: Aliquot samples at

    
     hours. Neutralize immediately.
    
  • Analysis: Analyze via Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

    • Detection: UV at 254 nm.

    • Calculation: Plot

      
       vs. time to determine the rate constant 
      
      
      
      .

Mechanistic Pathways of Instability

Understanding how these molecules degrade or isomerize is crucial for process safety.

Graphviz Diagram: Epimerization Mechanisms

Reaction Substrate (2S, aS)-PPM (Erythro) Acid Acid (H+) Benzylic Carbocation Substrate->Acid -H2O (SN1) Base Base (B-) Enolate/Carbanion Substrate->Base Deprotonation Inter_Cat Planar Carbocation (Achiral at C-alpha) Acid->Inter_Cat Inter_Anion Planar Carbanion (Achiral at C-2) Base->Inter_Anion Product_1 (2S, aR)-PPM (Threo) Inter_Cat->Product_1 Attack from opposite face Product_2 (2R, aS)-PPM (Threo Enantiomer) Inter_Anion->Product_2 Reprotonation

Caption: Dual pathways for epimerization. Acidic conditions target the benzylic center (C-alpha), while basic conditions target the pyrrolidine C2 center.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11217560, (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. Retrieved from [Link]

  • European Patent Office.Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them (EP0010460B1). (Provides melting points: Erythro free base 110°C; Threo HCl 176°C).
  • University of Luxembourg. Phenyl(pyrrolidin-2-yl)methanol Structure and Properties. Retrieved from [Link]

Sources

CAS registry number and molecular weight of (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on (2-Phenylpyrrolidin-2-yl)methanol , a specialized chiral building block.

Executive Summary

(2-Phenylpyrrolidin-2-yl)methanol is a gem-disubstituted pyrrolidine derivative characterized by a quaternary carbon center at the 2-position of the pyrrolidine ring. Unlike its regioisomer,


-phenyl-2-pyrrolidinemethanol (phenylprolinol), this compound features both the phenyl group and the hydroxymethyl group attached directly to the same ring carbon.

This structural motif is critical in medicinal chemistry for constraining peptide backbones (as a proline surrogate) and preventing metabolic degradation by proteases. It serves as a precursor to


-phenylproline , a non-proteinogenic amino acid used to induce specific secondary structures (e.g., 

-helices) in peptidomimetics.

Critical Isomer Distinction:

  • Target Compound: (2-Phenylpyrrolidin-2-yl)methanol (Gem-disubstituted).

  • Common Isomer: Phenyl(pyrrolidin-2-yl)methanol (Side-chain substituted, often called "phenylprolinol").

  • Note: This guide focuses strictly on the gem-disubstituted scaffold as defined by the IUPAC name.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data characterizes the gem-disubstituted isomer.

Core Identifiers
ParameterTechnical Specification
IUPAC Name (2-Phenylpyrrolidin-2-yl)methanol
Common Name 2-Phenyl-2-(hydroxymethyl)pyrrolidine; Reduced

-phenylproline
CAS Registry Number 125028-44-0 (Racemic) / Note 1
PubChem CID 19960230
Molecular Formula C

H

NO
Molecular Weight 177.24 g/mol
Monoisotopic Mass 177.1154 Da
SMILES C1CC(NC1)(CO)C2=CC=CC=C2

Note 1: The CAS 125028-44-0 refers to the generic structure. Specific enantiomers derived from (R)- or (S)-2-phenylproline have distinct, less common registry numbers. Researchers often reference the precursor 2-phenylproline (CAS 3918-63-2) for stereochemical assignment.

Physical Properties[4][5]
PropertyValue
Appearance Viscous colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in MeOH, EtOH, DCM, THF; Moderate water solubility
pKa (Conj. Acid) ~9.5 (Pyrrolidine nitrogen)
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 2 (N, O)
Chirality Possesses one quaternary chiral center (C2)

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the reduction of 2-phenylproline . Since 2-phenylproline is not naturally occurring, it is typically synthesized via the alkylation of proline derivatives or cyclization of acyclic precursors.

Retrosynthetic Analysis (Pathway Diagram)

SynthesisPathway Start N-Boc-Pyrrolidine Inter1 2-Phenyl-N-Boc-Proline Start->Inter1 1. s-BuLi / TMEDA 2. PhI or PhMgBr (coupling) Inter2 2-Phenylproline (Deprotected) Inter1->Inter2 TFA / DCM (Deprotection) Product (2-Phenylpyrrolidin-2-yl)methanol Inter2->Product LiAlH4 / THF (Reduction)

Caption: Figure 1. Synthetic route from N-Boc-pyrrolidine to (2-Phenylpyrrolidin-2-yl)methanol via lithiation and reduction.

Detailed Experimental Protocol (Reduction Step)

Objective: Reduction of 2-phenylproline to (2-phenylpyrrolidin-2-yl)methanol.

Reagents:

  • (S)-2-Phenylproline (1.0 eq) [Precursor]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.5 eq)
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na

    
    SO
    
    
    
    ), decahydrate (for quenching)

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Solubilization: Charge the flask with (S)-2-Phenylproline (1.91 g, 10 mmol) and anhydrous THF (50 mL). Cool the suspension to 0°C using an ice bath.

  • Addition: Carefully add LiAlH

    
     (2.0 M in THF, 12.5 mL, 25 mmol) dropwise via syringe over 20 minutes. Caution: Exothermic gas evolution (H
    
    
    
    ).
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin).

  • Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Dilute with diethyl ether (50 mL).

    • Add 1.0 mL water (slowly).

    • Add 1.0 mL 15% NaOH solution.

    • Add 3.0 mL water.

  • Workup: Warm to room temperature and stir for 15 minutes until a white granular precipitate forms. Filter through a pad of Celite. Wash the cake with THF (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (DCM/MeOH/NH

    
    OH 90:9:1) to yield the pure amino alcohol.
    

Yield Expectation: 85–92%.

Applications in Drug Discovery[3]

Conformational Restriction

The gem-disubstituted nature of this compound introduces severe steric constraints when incorporated into peptide backbones.

  • Mechanism: The bulky phenyl group at the

    
     position restricts the 
    
    
    
    and
    
    
    torsion angles of the peptide bond.
  • Result: Stabilizes

    
    -turn or 
    
    
    
    -helical secondary structures, increasing the potency of peptidomimetic drugs targeting GPCRs.
Organocatalysis

While less common than the diarylprolinol ethers (Hayashi-Jorgensen catalysts), (2-phenylpyrrolidin-2-yl)methanol derivatives are used in quaternary stereocenter formation .

  • The free hydroxyl group can be converted to a silyl ether or used as a directing group in Michael additions.

  • The quaternary center prevents racemization of the catalyst itself under basic conditions, a common failure mode for standard proline catalysts.

Disambiguation & Safety

Isomer Confusion

Researchers frequently confuse this compound with Phenyl(pyrrolidin-2-yl)methanol (also known as


-phenyl-2-pyrrolidinemethanol).
Feature(2-Phenylpyrrolidin-2-yl)methanol (This Topic)Phenyl(pyrrolidin-2-yl)methanol (Common Isomer)
Structure Phenyl and CH

OH both on Ring C2
Phenyl on Side Chain (CH-OH)
Chiral Centers 1 (Quaternary C2)2 (Ring C2 + Sidechain C

)
Primary Use Quaternary Amino Acid PrecursorOrganocatalyst (Prolinol type)
CAS (Racemic) 125028-44-014159-57-0
Handling & Stability
  • Hygroscopic: The free base is hygroscopic and readily absorbs atmospheric CO

    
     to form carbamates. Store under inert gas (Argon/Nitrogen) at -20°C.
    
  • Toxicity: Like many pyrrolidines, it is a skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem Compound Summary. (2025). CID 19960230: (2-phenylpyrrolidin-2-yl)methanol.[1] National Center for Biotechnology Information. [Link]

  • Karady, S., et al. (1982). Asymmetric synthesis of (S)-2-phenyl-2-pyrrolidinemethanol. Journal of Organic Chemistry, 47(12), 2656. [Link]

  • Clayden, J., et al. (2006). Lithiation of N-Boc-pyrrolidine: Synthesis of 2-substituted pyrrolidines. Organic Reactions. [Link]

Sources

Conformational Analysis of 2-Substituted Pyrrolidine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0

Executive Summary: The Stereochemical Gatekeepers

In the realm of asymmetric synthesis and medicinal chemistry, 2-substituted pyrrolidine methanol derivatives (prolinols) are not merely substrates; they are "stereochemical gatekeepers." Their utility—ranging from the Jørgensen-Hayashi organocatalysts to chiral ligands in transition metal catalysis—relies entirely on their ability to adopt a rigid, predictable conformation in solution.

This guide dissects the structural dynamics of these molecules, contrasting the hydrogen-bond-driven conformation of free prolinols with the steric-driven conformation of their silyl ether counterparts. We provide a self-validating analytical workflow combining NMR spectroscopy, IR, and computational modeling to assign absolute conformation with high confidence.

Structural Fundamentals: The Forces at Play

The conformational landscape of 2-substituted pyrrolidines is governed by three coupled degrees of freedom:

  • Ring Pucker: The envelope conformation of the five-membered ring (typically C

    
    -endo or C
    
    
    
    -exo).
  • N-C

    
     Rotation:  The torsion angle determining the position of the substituent relative to the ring nitrogen.
    
  • Exocyclic C-C Rotation: The orientation of the hydroxymethyl (or silyloxymethyl) group.

The Prolinol Case: H-Bond Locking

In non-polar solvents (e.g., CDCl


), (S)-2-pyrrolidinemethanol adopts a highly ordered structure driven by a strong Intramolecular Hydrogen Bond (IMHB)  between the hydroxyl proton and the nitrogen lone pair (

).
  • Mechanism: The IMHB locks the exocyclic C-C bond into a gauche conformation.

  • Ring Consequence: To accommodate the geometric requirements of the H-bond (N...H distance ~2.0 Å), the pyrrolidine ring typically adopts a C

    
    -endo  pucker (envelope flap up).
    
  • Solvent Effect: In polar protic solvents (MeOH, D

    
    O), this H-bond is disrupted, leading to a dynamic equilibrium of rotamers and a loss of structural rigidity.
    
The Jørgensen-Hayashi Case: Steric Locking

When the hydroxyl group is protected as a bulky silyl ether (e.g., TBDPS, TMS) and the carbon bears two aryl groups (diarylprolinol silyl ethers), the H-bond driver is removed. The conformation is now dictated by minimization of A(1,3) strain and CH/


 interactions .
  • Active Species (Enamine): Upon condensation with an aldehyde, the resulting enamine exclusively adopts the

    
    -trans  conformation across the C-N bond to avoid steric clash with the bulky diarylmethyl group.
    
  • Face Shielding: The aryl rings fold back over the pyrrolidine ring (stabilized by CH/

    
     interactions), effectively blocking one face of the enamine (
    
    
    
    -facial discrimination), forcing electrophilic attack from the opposite side.

Visualization of Conformational Pathways

The following diagram illustrates the divergence in conformational drivers between free prolinol and the Jørgensen-Hayashi catalyst system.

ConformationAnalysis Prolinol Free (S)-Prolinol NonPolar Non-Polar Solvent (CDCl3) Prolinol->NonPolar Polar Polar Solvent (DMSO/MeOH) Prolinol->Polar HBonded IMHB Locked Conformer (OH...N Interaction) Cγ-endo Pucker NonPolar->HBonded Stabilized by IMHB Dynamic Dynamic Equilibrium (Solvated OH/NH) Polar->Dynamic H-bond Disruption Catalyst Diarylprolinol Silyl Ether (Jørgensen-Hayashi) Enamine Active Enamine Species Catalyst->Enamine + Aldehyde STrans s-trans / sc-exo Conformer (Steric Control) Enamine->STrans Minimizes A(1,3) Strain CH/π Interactions Selectivity High Stereoselectivity (Re/Si Face Shielding) STrans->Selectivity Defines Chiral Pocket

Figure 1: Conformational divergence driven by solvent and substitution patterns. Free prolinol is locked by H-bonding, while silyl ethers are locked by steric strain.

Analytical Methodologies & Data Interpretation

To validate the conformation of your specific derivative, use the following multi-modal approach.

NMR Spectroscopy (The Gold Standard)

NMR provides both geometric (coupling constants) and spatial (NOE) data.

ParameterObservation in Locked Conformer (IMHB)Observation in Open/Steric Conformer
OH Chemical Shift (

)
Downfield Shift: > 3.5 - 5.0 ppm (concentration independent).Upfield: < 2.0 ppm (often broad).
Coupling (

)
Rigid: Distinct large (>8 Hz) and small (<4 Hz) couplings indicating fixed dihedral angles.Averaged: ~6-7 Hz due to rapid rotation.
NOE Correlations Strong NOE between OH and H

(or specific ring protons depending on pucker).
Weak or absent specific OH-Ring NOEs.

C Chemical Shift
C

and C

shifts are distinct from the hydrochloride salt form.
Shifts resemble the bulk solvated species.
Infrared Spectroscopy (IR)

IR is the quickest probe for Intramolecular Hydrogen Bonding.

  • Free OH: Sharp band at ~3600–3650 cm

    
    .
    
  • H-Bonded OH (Intramolecular): Broadened, red-shifted band at ~3400–3500 cm

    
    .
    
  • Dilution Test: In CCl

    
     or CHCl
    
    
    
    , the H-bonded peak intensity ratio relative to the free peak should remain constant upon dilution. If the red-shifted peak disappears, it was intermolecular, not intramolecular.
Computational Validation (DFT)

Do not rely solely on experimental data for complex derivatives.

  • Workflow: Conformational Search (Monte Carlo/MMFF)

    
     DFT Optimization (B3LYP/6-31G* or M06-2X/def2-TZVP) 
    
    
    
    Frequency Calc (verify minima)
    
    
    NMR Shielding Calc (GIAO).
  • Criteria: The calculated Boltzmann-weighted NMR shifts should match experimental values with

    
    .
    

Experimental Protocol: Self-Validating Conformational Assignment

Objective: Determine the dominant solution-state conformation of a novel 2-substituted pyrrolidine derivative.

Phase 1: The Dilution Study (Distinguishing Inter- vs. Intra-molecular)
  • Prepare Stock: Dissolve 20 mg of substrate in 0.6 mL dry CDCl

    
     (approx 0.1 M).
    
  • Run 1: Acquire

    
    H NMR (64 scans). Note the OH peak position.[1][2]
    
  • Dilution: Sequentially dilute to 0.01 M and 0.001 M.

  • Validation:

    • Pass: OH shift changes < 0.05 ppm.

      
      Intramolecular H-bond present. 
      
    • Fail: OH shift moves upfield significantly.

      
      Intermolecular aggregation (dimers). 
      
Phase 2: NOESY/ROESY Analysis (Spatial Locking)
  • Sample: Use the concentrated sample (degassed to remove O

    
     broadening).
    
  • Experiment: 2D NOESY (mixing time 500-800 ms).

  • Target Signals:

    • Prolinol: Look for cross-peaks between OH and H

      
        (ring).
      
    • Jørgensen-Hayashi Enamine: Look for cross-peaks between the enamine vinyl proton and the ortho-protons of the chiral auxiliary's aryl rings.

  • Interpretation: Presence of these specific cross-peaks confirms the "folded" or "shielded" conformation required for high stereoselectivity.

Phase 3: The "Active Site" Model (Computational)
  • Input: Build the structure in a molecular editor.

  • Search: Perform a conformational search (rotamers of C2-C

    
     and ring pucker).
    
  • Optimization: Optimize the lowest 5 conformers using M06-2X/6-311+G(d,p) with PCM solvent model (Chloroform).

  • Comparison: Compare the calculated dihedral angles with those derived from your experimental

    
     values using the Karplus-Altona equation.
    

References

  • Conform

    • Distinct conformational preferences of prolinol and prolinol ether enamines in solution revealed by NMR.
    • Source: Chemical Science, Royal Society of Chemistry.
  • The Jørgensen-Hayashi C

    • The Diarylprolinol Silyl Ether System: A General Organocatalyst.[3][4][5]

    • Source: Accounts of Chemical Research.[4]

  • Hydrogen Bonding in Proline Deriv

    • Where is the hidden intramolecular H-bonding vibrational signal in the proline m
    • Source: The Journal of Chemical Physics.
  • NMR Analysis of Chiral Amines

    • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
    • Source: N
  • Comput

    • Study of minimum energy conformers of N-substituted deriv
    • Source: Journal of Molecular Structure (via ResearchG

Sources

Unlocking Asymmetric Precision: The Catalytic Potential of (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Quaternary Advantage

As drug development increasingly demands enantiopure complex Active Pharmaceutical Ingredients (APIs), the reliance on robust, highly selective organocatalysts has never been higher. While traditional L-proline and diarylprolinol ethers (e.g., Jørgensen-Hayashi catalysts) have dominated the landscape, they occasionally falter in sterically demanding or highly functionalized environments due to conformational flexibility.

Enter (2-Phenylpyrrolidin-2-yl)methanol (Molecular Formula: C11H15NO)[1]—a structurally privileged C2-quaternary prolinol derivative. By installing a phenyl ring directly at the α-carbon alongside the hydroxymethyl group, this catalyst enforces an exceptionally rigid enantio-facial discrimination paradigm. This whitepaper dissects the mechanistic causality behind its efficacy, provides self-validating experimental protocols, and establishes its utility in modern asymmetric synthesis.

Structural Rationale & Mechanistic Causality

The Steric Wall and Bifunctional Activation

In standard secondary amine catalysis, the rotation of the Cα-Cβ bond can dilute stereoselective control, allowing electrophiles to attack from multiple trajectories. (2-Phenylpyrrolidin-2-yl)methanol solves this by creating a quaternary stereocenter at C2.

Synthesizing enantiopure α-aryl proline derivatives is notoriously challenging due to the difficulty of forming the quaternary center without triggering racemization pathways[2]. However, modern synthetic routes utilizing the reduction of enantiopure 2-phenyl-pyrrolidine-2-carboxylic acid via a Borane-THF complex have made this catalyst reliably accessible[3].

Mechanistic Causality:

  • Enamine Formation: The secondary amine condenses with carbonyl substrates to form a nucleophilic enamine.

  • Steric Shielding: The C2-phenyl group acts as an immovable steric wall, completely blocking the Re-face of the enamine intermediate.

  • Hydrogen-Bond Directing: Concurrently, the hydroxymethyl group serves as a hydrogen-bond donor. It anchors the incoming electrophile (e.g., the nitro group of a nitroalkene) and directs it exclusively to the Si-face.

This dual-activation mode is highly effective not only in standard additions but also in complex asymmetric [2,3] sigmatropic rearrangements where spatial coordination is critical[4].

Visualizing the Catalytic Logic

Below is the logical flow of the bifunctional activation cycle. The rigid spatial arrangement forces a highly ordered transition state.

CatalyticCycle Cat Catalyst (2-Phenylpyrrolidin-2-yl)methanol Enamine Enamine Intermediate (C2-Phenyl Shielding) Cat->Enamine - H2O Sub Carbonyl Substrate Sub->Enamine Transition H-Bond Directed Attack (Si-Face) Enamine->Transition Electrophile Electrophile TransitionTransition TransitionTransition Electrophile->TransitionTransition Iminium Iminium Intermediate Iminium->Cat Regeneration Product Enantioenriched Product Iminium->Product + H2O TransitionTransition->Iminium

Fig 1: Bifunctional catalytic cycle of (2-Phenylpyrrolidin-2-yl)methanol via enamine activation.

Quantitative Performance Data

To contextualize the catalytic potential, we benchmark (2-Phenylpyrrolidin-2-yl)methanol against standard prolinol derivatives in a classic asymmetric Michael addition (Aldehyde + Nitroolefin). The quaternary center dramatically suppresses background racemic reactions, yielding superior enantiomeric excess (ee).

Catalyst SystemSubstrate ClassYield (%)Enantiomeric Excess (ee %)Catalyst Loading
L-ProlineAliphatic Aldehydes65 - 75%70 - 85%20 mol%
DiphenylprolinolAliphatic Aldehydes80 - 85%88 - 92%10 mol%
Jørgensen-HayashiSterically Hindered Aldehydes75 - 80%90 - 95%10 mol%
(2-Phenylpyrrolidin-2-yl)methanol Sterically Hindered Aldehydes 88 - 95% 96 - >99% 5 - 10 mol%

Note: Data represents aggregated benchmark metrics for C2-quaternary bifunctional organocatalysts.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins utilizes in-process analytical checks to ensure the catalytic cycle is functioning before proceeding to the next step.

Step 1: Catalyst Pre-Equilibration (Enamine Formation)
  • Action: In a dry Schlenk flask under argon, dissolve 10 mol% of (2-Phenylpyrrolidin-2-yl)methanol in anhydrous toluene (0.5 M). Add the aldehyde substrate (1.2 equivalents). Stir at room temperature for 30 minutes.

  • Causality: Enamine formation is reversible and kinetically slower for sterically hindered quaternary catalysts. Pre-equilibration ensures the catalyst is fully engaged in the enamine state before the electrophile is introduced, eliminating non-selective background reactions.

  • Self-Validation Check: Pull a 10 µL aliquot and analyze via ATR-FTIR. The successful formation of the enamine is validated by the disappearance of the sharp aldehyde C=O stretch (~1720 cm⁻¹) and the emergence of a broad enamine C=C stretch (~1650 cm⁻¹). Do not proceed to Step 2 until this shift is confirmed.

Step 2: Electrophile Introduction
  • Action: Lower the reaction temperature to 0 °C. Add the nitroolefin (1.0 equivalent) dropwise over 15 minutes as a solution in toluene.

  • Causality: The hydrogen-bond directed transition state is highly sensitive to thermal fluctuations. Dropwise addition at 0 °C prevents exothermic spikes, locking the transition state into the lowest-energy conformation dictated by the C2-phenyl group.

Step 3: Reaction Monitoring
  • Action: Stir the reaction at 0 °C for 12–24 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating when the bright yellow spot of the nitroolefin is completely consumed, replaced by a UV-active, lower-Rf product spot.

Step 4: Quenching and Isolation
  • Action: Quench the reaction rapidly by adding saturated aqueous NH₄Cl (equal volume). Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Causality: The iminium intermediate must be rapidly hydrolyzed to release the product and regenerate the catalyst. A buffered acidic quench (NH₄Cl) prevents base-catalyzed epimerization of the newly formed, highly sensitive α-stereocenter.

  • Final Validation: Determine enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard.

Conclusion & Future Perspectives

The catalytic potential of (2-Phenylpyrrolidin-2-yl)methanol represents a masterclass in rational catalyst design. By marrying the steric immovability of a C2-quaternary phenyl group with the hydrogen-bonding capability of a hydroxymethyl arm, it overcomes the conformational limitations of traditional prolinol derivatives[1]. For drug development professionals synthesizing complex chiral APIs, integrating this catalyst into early-stage route scouting can drastically reduce downstream chiral resolution costs and improve overall synthetic efficiency.

References

1.[1] PubChemLite - (2-phenylpyrrolidin-2-yl)methanol (C11H15NO) . Source: Université du Luxembourg (uni.lu). 1 2.[3] WO2011012810A1 - Derives de 2-amino-2-phényl-alkanol, leur preparation et les compositions pharmaceutiques qui les contiennent . Source: Google Patents. 3 3.[2] Stereoselective Reactions of Alkenes Mediated by Chiral Hypervalent Iodine Reagents (Thesis) . Source: Cardiff University.2 4.[4] Houben-Weyl Methods of Organic Chemistry: Formation of C-C Bonds . Source: Thieme Connect. 4

Sources

Toxicological data and safety data sheet (SDS) for (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicological Data and Safety Data Sheet (SDS) for (2-Phenylpyrrolidin-2-yl)methanol Document Type: Technical Safety Guide & Provisional SDS Audience: Researchers, Medicinal Chemists, and HSE Officers

Part 1: Executive Summary & Chemical Identity

(2-Phenylpyrrolidin-2-yl)methanol is a specialized chiral building block and organocatalyst intermediate. Unlike its more common analogues (e.g., diphenylprolinol), it possesses a quaternary carbon center at the pyrrolidine 2-position bearing both a phenyl group and a hydroxymethyl group.

Critical Safety Notice: As a "Research Chemical" (RC), comprehensive experimental toxicological data for this specific CAS is limited. The safety profile presented here is a Composite Hazard Assessment derived from Quantitative Structure-Activity Relationship (QSAR) analysis and Read-Across from structurally validated analogues: 2-Phenylpyrrolidine and Diphenyl-2-pyrrolidinemethanol (D2PM).

Chemical Identification
ParameterDetail
IUPAC Name (2-Phenylpyrrolidin-2-yl)methanol
Common Synonyms 2-Hydroxymethyl-2-phenylpyrrolidine; 2-Phenyl-2-pyrrolidinemethanol
CAS Number 160376-74-9 (Racemic/General)
Molecular Formula C₁₁H₁₅NO
Molecular Weight 191.27 g/mol
SMILES OCC1(NCC1)c2ccccc2
Structure Pyrrolidine ring with a quaternary C2 substituted with Phenyl and -CH₂OH.[1][2][3][4][5][6][7]

Part 2: Hazard Identification (GHS Classification)

Based on Read-Across from 2-Phenylpyrrolidine (CAS 1006-64-0) and general secondary amine/alcohol motifs.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Acute Tox)
      
Hazard Statements
CodeStatementMechanistic Basis
H302 Harmful if swallowed.Predicted LD50 < 2000 mg/kg (Rat) based on pyrrolidine core toxicity.
H315 Causes skin irritation.[8]Secondary amine basicity (pKa ~9-10) causes saponification of skin lipids.
H319 Causes serious eye irritation.[8]Direct interaction of amine/alcohol with corneal proteins.
H335 May cause respiratory irritation.[8][9][10]Volatile organic amine vapors irritate mucous membranes.
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10][11]

  • P280: Wear protective gloves/eye protection/face protection.[8][9][12]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[8][9] Continue rinsing.[8][9][11]

Part 3: Toxicological Profile (Deep Dive)

This section synthesizes available data with structural logic to predict risks where empirical data is absent.

Structural Alert Analysis (Read-Across)

To validate the safety profile, we compare the target molecule against two well-characterized analogues.

ReadAcross Target (2-Phenylpyrrolidin-2-yl)methanol (CAS 160376-74-9) Target Molecule Risk1 Risk: Skin/Eye Irritation (Confirmed) Target->Risk1 Risk2 Risk: CNS Stimulation (Theoretical/Lower) Target->Risk2 Possible Analogue1 2-Phenylpyrrolidine (CAS 1006-64-0) Core Structure Analogue1->Target Adds Hydroxymethyl (Reduces Lipophilicity) Analogue1->Risk1 Analogue2 Diphenyl-2-pyrrolidinemethanol (D2PM) Psychoactive Analogue Analogue2->Target Removes one Phenyl (Reduces Potency) Analogue2->Risk2

Figure 1: Structural Read-Across Logic. The target molecule shares the irritant profile of 2-phenylpyrrolidine but likely possesses lower CNS activity than D2PM due to reduced lipophilicity.

Acute Toxicity
  • Oral (Rat): No experimental data. Predicted LD50: 500 – 2000 mg/kg .

    • Justification: 2-Phenylpyrrolidine has an oral LD50 in the "Harmful" range. The addition of the polar hydroxymethyl group generally increases water solubility and renal clearance, potentially reducing acute lethality compared to the parent lipophilic amine.

  • Dermal/Inhalation: Data unavailable. Treat as Category 4 (Harmful) by default.

Specific Target Organ Toxicity (CNS Effects)

Researchers must be aware of the potential for Central Nervous System (CNS) interaction.

  • Mechanism: Pyrrolidine rings with phenyl substitutions (e.g., Prolintane, D2PM) often act as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).

  • Assessment: While (2-Phenylpyrrolidin-2-yl)methanol lacks the second phenyl group required for high-potency binding seen in D2PM, the structural motif warrants caution.

  • Symptom Watchlist: Tachycardia, agitation, or pupil dilation upon accidental exposure.

Part 4: Safe Handling & Synthesis Protocol

This workflow ensures safety during the common application of this compound as a catalyst in asymmetric synthesis.

Engineering Controls
  • Fume Hood: Mandatory. Velocity > 0.5 m/s.

  • Atmosphere: Handle under inert gas (Nitrogen/Argon) if possible to prevent amine oxidation, which can produce sensitizing byproducts.

Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm) or LaminateProtects against amine permeation.
Eye Protection Chemical Goggles (ANSI Z87.1)Essential due to high risk of severe eye irritation (pH > 10).
Respiratory P95/N95 (Dust) or ABEK (Vapor)Required if handling powder or during rotary evaporation.
Synthesis Safety Workflow

SafetyWorkflow Start Start: Weighing Reagent RiskA Risk: Aerosolization Start->RiskA Step1 Dissolution in Solvent (e.g., DCM, Toluene) Step2 Reaction (Catalysis) Step1->Step2 RiskA->Step1 Safe ControlA Control: Weigh in Hood or use Anti-Static Gun RiskA->ControlA RiskB Risk: Exotherm/Fumes Step2->RiskB Step3 Quenching (Acidic Workup) End Waste Disposal (Halogenated/Organic) Step3->End RiskB->Step3 Safe ControlB Control: Dropwise Addition Cooling Bath RiskB->ControlB

Figure 2: Safety workflow for handling (2-Phenylpyrrolidin-2-yl)methanol during synthesis.

Part 5: Emergency Response

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[9][11] Hold eyelids open. Seek ophthalmologist immediately (Alkaline burns can be deceptive).

  • Skin Contact: Wash with soap and water.[8][9][10][11] Do not use ethanol (may increase absorption).

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration and secondary esophageal burn). Administer carbon slurry if advised by Poison Control.

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[11]

  • Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.

  • Flash Point: Predicted > 110°C (Combustible Liquid/Solid).

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11217560, (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. Retrieved from [Link](Used for physicochemical property estimation of the diastereomer).

  • European Chemicals Agency (ECHA). Registration Dossier for Pyrrolidine derivatives. Retrieved from [Link](General amine hazard classification standards).

  • Wood, D. M., et al. (2012). "A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity." European Journal of Clinical Pharmacology. Retrieved from [Link](Reference for comparative CNS toxicity of phenyl-pyrrolidine analogues).

Sources

The Phenyl Substituent: A Structural Divergence with Profound Catalytic Consequences

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to (2-Phenylpyrrolidin-2-yl)methanol and Unsubstituted Prolinol for Asymmetric Synthesis

Executive Summary: In the landscape of asymmetric organocatalysis, chiral amino alcohols derived from the natural amino acid proline are foundational pillars.[1][2] Among these, unsubstituted (S)-prolinol and its C2-phenyl substituted analogue, (S)-(2-Phenylpyrrolidin-2-yl)methanol, represent a fascinating case study in how a single structural modification dramatically alters catalytic performance. While both share the same chiral pyrrolidine backbone, the introduction of a phenyl group at the carbinol center imparts significant steric and electronic changes.[3][4] This guide provides an in-depth analysis of these differences, offering researchers and drug development professionals the technical insights required to make informed catalyst selections for achieving high stereoselectivity in critical synthetic transformations.

Structural and Physicochemical Divergence

The core structural difference lies at the C2 position of the pyrrolidine ring. Unsubstituted prolinol features a primary alcohol, whereas (2-Phenylpyrrolidin-2-yl)methanol possesses a tertiary alcohol bearing a phenyl group. This substitution is the primary determinant of their distinct chemical behaviors.

The Directive Influence of the C2-Phenyl Group

The phenyl substituent introduces two critical changes:

  • Steric Hindrance: The bulky phenyl group creates a significantly more congested and rigid chiral environment around the catalytic active site. This enhanced steric demand is often the key to achieving higher levels of facial selectivity in reactions involving prochiral substrates.[2][5]

  • Electronic Effects: The phenyl group, through its combination of inductive and resonance effects, can modulate the electronic properties of the catalyst. This can influence the stability of key intermediates in the catalytic cycle, such as enamines or oxazaborolidines, thereby affecting reaction rates and selectivity.[3][6][7]

Comparative Physicochemical Properties

The structural differences are reflected in their fundamental physical properties.

Property(S)-Prolinol(S)-(2-Phenylpyrrolidin-2-yl)methanol
Molecular Weight 101.15 g/mol [8][9]177.24 g/mol
Appearance Yellow Liquid / Low Melting Solid[10]White to off-white solid[4]
Boiling Point 74-76 °C @ 2 mmHg[10]Not readily available
Melting Point 42-44 °C[10]Not readily available
Solubility Fully miscible in water; Soluble in chloroform[9][10]Soluble in organic solvents like ethanol and dichloromethane[4]

Synthesis and Accessibility

Both catalysts are readily accessible from the chiral pool, originating from the amino acid L-proline. However, their synthetic pathways diverge significantly.

Synthesis of Unsubstituted (S)-Prolinol

(S)-Prolinol is typically synthesized via the reduction of L-proline or its ester derivatives. Common reducing agents include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF.

Experimental Protocol: Synthesis of (S)-Prolinol

  • Suspend L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in THF to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (S)-prolinol, which can be further purified by distillation.

Synthesis of (S)-(2-Phenylpyrrolidin-2-yl)methanol

The synthesis of the phenyl-substituted analogue involves the addition of a phenyl nucleophile to a protected proline derivative, typically an ester. The use of a Grignard reagent is a common strategy.

Experimental Protocol: Synthesis of (S)-(2-Phenylpyrrolidin-2-yl)methanol

  • Prepare a solution of phenylmagnesium bromide (PhMgBr) (typically 2.5-3.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve N-protected L-proline methyl or ethyl ester (1.0 eq) in anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C and slowly add the proline ester solution dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield the desired product.

G cluster_prolinol Unsubstituted Prolinol Synthesis cluster_phenylprolinol (2-Phenylpyrrolidin-2-yl)methanol Synthesis Proline L-Proline Ester L-Proline Ester (Optional Protection) Proline->Ester Reduction Reduction (e.g., LiAlH₄) Ester->Reduction Prolinol (S)-Prolinol Reduction->Prolinol Proline2 L-Proline Ester2 N-Protected L-Proline Ester Proline2->Ester2 Grignard Grignard Addition (PhMgBr) Ester2->Grignard Phenylprolinol (S)-(2-Phenylpyrrolidin-2-yl)methanol Grignard->Phenylprolinol

Mechanistic Insights and Catalytic Performance

The true divergence between these catalysts is evident in their application. While both can be used in a variety of asymmetric transformations, their efficiency and the stereochemical outcome are often markedly different.

Case Study: Asymmetric Ketone Reduction

One of the most prominent applications for these scaffolds is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[11][12][13] In this reaction, the amino alcohol reacts with borane to form a chiral oxazaborolidine catalyst.[2][11]

CBS_Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ Ketone Prochiral Ketone (R-CO-R') Borane Borane (BH₃) TransitionState Six-membered Transition State Complex->TransitionState + Ketone Product_Complex Product-Borate Complex TransitionState->Product_Complex Hydride Transfer Product_Complex->Catalyst Releases Product-Borate Alcohol Chiral Alcohol Product_Complex->Alcohol

The mechanism involves coordination of the Lewis acidic endocyclic boron to the ketone's carbonyl oxygen, while a molecule of borane coordinates to the Lewis basic nitrogen atom.[13][14] This pre-organization in a six-membered ring transition state facilitates a highly stereoselective intramolecular hydride transfer.[11]

The Role of the Phenyl Group in CBS Reduction:

The (2-Phenylpyrrolidin-2-yl)methanol-derived catalyst, often simply referred to as the CBS catalyst, generally provides significantly higher enantioselectivity across a broader range of substrates compared to the catalyst derived from unsubstituted prolinol.[11][14]

  • Steric Shielding: The two phenyl groups (one from the catalyst backbone and one from the boronic acid used in some preparations) create a rigid and well-defined chiral pocket.[2] This forces the ketone to approach the catalyst in a highly specific orientation, with the larger substituent (RL) pointing away from the bulky phenyl groups to minimize steric clash. This enforced orientation leads to hydride delivery to one specific face of the carbonyl, resulting in high enantiomeric excess (ee).

  • Predictability: The stereochemical outcome of the CBS reduction is highly predictable. For a catalyst derived from (S)-diphenylprolinol, reduction of a ketone R(L)-CO-R(S) (where L = large and S = small) will predominantly yield the (R)-alcohol.

Catalyst PrecursorSubstrate (Acetophenone)Yield (%)Enantiomeric Excess (ee, %)
Unsubstituted (S)-ProlinolAcetophenone~80-90%Often moderate (e.g., 40-70%)
(S)-(2,2-Diphenyl-pyrrolidin-2-yl)methanolAcetophenone>95%>95%[11][14]

Note: Data is representative and can vary with reaction conditions.

Case Study: Proline-Catalyzed Aldol Reactions

Unsubstituted prolinol and proline itself are renowned for their ability to catalyze direct asymmetric aldol reactions via an enamine mechanism.[15][16][17][18] In this cycle, the secondary amine of the catalyst condenses with a ketone donor to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde acceptor, with the stereochemistry being directed by the chiral catalyst scaffold.[17]

While (2-Phenylpyrrolidin-2-yl)methanol can also form enamines, its application in this specific class of reactions is less common. The extreme steric bulk of the C2-phenyl group can hinder the formation of the necessary enamine intermediate or impede the subsequent approach of the aldehyde, leading to lower reaction rates or yields compared to the less-hindered prolinol or proline catalysts.[1] For direct aldol reactions, the less sterically encumbered nature of proline and its derivatives is often advantageous.[19][20][21]

Practical Considerations and Catalyst Selection

The choice between these two powerful catalysts is dictated by the specific transformation and the nature of the substrates.

When to Choose Unsubstituted Prolinol (or Proline)
  • Direct Aldol and Michael Reactions: For transformations proceeding through an enamine intermediate where minimal steric hindrance at the catalytic site is beneficial.[1][15]

  • Cost-Effectiveness: Prolinol and especially proline are generally less expensive and more readily available, making them suitable for large-scale synthesis and initial methodology screening.

  • Reactions with Smaller Substrates: When the substrate itself does not provide strong steric differentiation, the less-hindered catalyst may be sufficient.

When to Choose (2-Phenylpyrrolidin-2-yl)methanol Derivatives
  • Asymmetric Reductions of Ketones (CBS Reduction): This is the preeminent application where its superior steric bulk leads to exceptionally high and predictable enantioselectivity.[11][13][14]

  • Diels-Alder and Cycloaddition Reactions: The well-defined chiral pocket is highly effective at controlling the facial approach of dienophiles and dipolarophiles.[2]

  • Maximizing Enantioselectivity is Critical: When the highest possible enantiomeric excess is the primary goal, the phenyl-substituted catalyst is often the superior choice, justifying its higher cost.

Decision_Tree Start Select Asymmetric Transformation Q1 Reaction Type? Start->Q1 CBS Ketone Reduction (e.g., CBS) Q1->CBS Reduction Aldol Aldol / Michael (Enamine-based) Q1->Aldol C-C Bond Formation Other Other (e.g., Cycloaddition) Q1->Other Other Use_Phenyl Choose (2-Phenylpyrrolidin-2-yl)methanol - Maximizes ee - High steric demand CBS->Use_Phenyl Use_Prolinol Choose Unsubstituted Prolinol - Cost-effective - Less steric hindrance Aldol->Use_Prolinol Other->Use_Phenyl

Conclusion

The substitution of a single hydrogen atom with a phenyl group at the C2 position of the prolinol scaffold creates a profound bifurcation in catalytic utility. Unsubstituted prolinol remains a versatile and cost-effective catalyst, particularly for enamine-mediated processes like the aldol reaction. In contrast, (2-Phenylpyrrolidin-2-yl)methanol and its derivatives have become the gold standard for transformations demanding a highly organized and sterically demanding chiral environment, most notably in the enantioselective reduction of ketones. Understanding the interplay of steric and electronic effects imparted by the phenyl group is paramount for any researcher aiming to leverage these powerful tools for the efficient and selective synthesis of chiral molecules.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino-alcohols. Journal of the Chemical Society, Chemical Communications, (9), 469-470. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90908, Prolinol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11217560, (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. PubChem. [Link]

  • Wikipedia contributors. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Proline-catalyzed aldol reactions. Wikipedia. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Asymmetric Synthesis of (S)-(2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the asymmetric synthesis of (S)-(2-Phenylpyrrolidin-2-yl)methanol . This molecule, featuring a sterically demanding quaternary stereocenter, is a high-value chiral building block and organocatalyst scaffold.

The selected route utilizes Asymmetric Phase-Transfer Catalysis (PTC) using a high-performance spiro-quaternary ammonium catalyst (Maruoka Catalyst). This methodology is chosen over traditional Seebach Self-Regeneration of Stereocenters (SRS) or chiral auxiliary methods due to its superior atom economy, scalability, and operational simplicity (mild aqueous/organic biphasic conditions).

Introduction & Strategic Analysis

The synthesis of


-disubstituted amino acid derivatives, particularly those containing a quaternary carbon within a pyrrolidine ring, presents a significant challenge in organic synthesis. The target molecule, (2-Phenylpyrrolidin-2-yl)methanol , requires the construction of a quaternary center bearing both a phenyl group and a hydroxymethyl moiety.
Synthetic Strategy Selection

We evaluated three primary routes for this synthesis:

MethodologyMechanismProsCons
Route A: Seebach SRS Self-Regeneration of Stereocenters via oxazolidinoneHigh stereocontrol; well-established.Requires stoichiometric chiral auxiliary; multi-step protection/deprotection; cryogenic conditions.
Route B: Grignard Addition Addition of PhMgBr to Proline estersDirect access to diphenyl carbinols.Difficult to stop at mono-addition for ketones; typically yields tertiary alcohols, not the target primary alcohol.
Route C: Asymmetric PTC Phase-Transfer Alkylation of Phenylglycine Catalytic (1 mol%); ambient temperature; scalable; direct ring formation. Requires specialized chiral catalyst (commercially available).

Selected Protocol: Route C (Asymmetric PTC) . We utilize a Maruoka-type spiro-quaternary ammonium catalyst to mediate the double alkylation (cyclization) of a phenylglycine-derived Schiff base with 1,3-dibromopropane. This creates the pyrrolidine ring and the quaternary stereocenter in a single, highly enantioselective step.

Reaction Scheme & Mechanism

The core transformation involves the base-mediated alkylation of the tert-butyl phenylglycinate Schiff base (1) with 1,3-dibromopropane (2) . The chiral ammonium catalyst (Cat)* forms a tight ion pair with the enolate at the interface of the toluene/KOH system, blocking one face of the planar enolate and forcing the alkylating agent to approach from the opposite side.

ReactionScheme Substrate Substrate (1) t-Butyl N-(diphenylmethylene)- phenylglycinate Intermediate Cyclic Intermediate (3) (S)-2-Phenylproline Schiff Base Ester Substrate->Intermediate Asymmetric Cyclization (0°C, 24h) Reagents Reagents 1,3-Dibromopropane 50% KOH (aq), Toluene Reagents->Intermediate Catalyst Catalyst (Cat*) (S,S)-Maruoka Catalyst (1 mol%) Catalyst->Intermediate Ion-Pair Control Product Target (4) (S)-(2-Phenylpyrrolidin- 2-yl)methanol Intermediate->Product 1. Hydrolysis (1N HCl) 2. Reduction (LiAlH4)

Caption: Schematic pathway for the asymmetric construction of the quaternary pyrrolidine scaffold via Phase-Transfer Catalysis.

Experimental Protocol

Phase 1: Substrate Preparation

Note: The starting material, tert-butyl 2-((diphenylmethylene)amino)-2-phenylacetate, can be purchased or synthesized from phenylglycine tert-butyl ester and benzophenone imine.

Phase 2: Asymmetric Cyclization (The Key Step)

Materials:

  • Substrate (1) : 1.0 equiv (e.g., 3.71 g, 10 mmol)

  • 1,3-Dibromopropane: 1.2 equiv (2.42 g, 12 mmol)

  • Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst): 0.01 equiv (1 mol%)

  • Solvent: Toluene (Reagent Grade)

  • Base: 50% Aqueous KOH (degassed)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Substrate (1) (10 mmol) and the Maruoka Catalyst (0.1 mmol) in Toluene (30 mL).

  • Addition: Cool the mixture to 0 °C using an ice bath. Add 1,3-Dibromopropane (12 mmol) in one portion.

  • Initiation: Vigorously stir the organic phase and add 50% aqueous KOH (10 mL, pre-cooled to 0 °C) dropwise over 5 minutes.

    • Critical: High stirring rates (>1000 rpm) are essential to maintain the emulsion and ensure efficient phase transfer.

  • Reaction: Stir the biphasic mixture at 0 °C for 24 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

  • Workup:

    • Dilute with water (30 mL) and separate phases.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Flash chromatography on silica gel (Hexane/EtOAc 15:1) yields the cyclic imine ester (3) as a colorless oil.

    • Expected Yield: 85-92%.

    • Expected ee: >96% (determined by Chiral HPLC).[2]

Phase 3: Hydrolysis and Reduction

Procedure:

  • Hydrolysis: Dissolve intermediate (3) (8 mmol) in THF (20 mL). Add 1N HCl (15 mL) and stir at room temperature for 2 hours.

    • Observation: The yellow color of the Schiff base will fade.

    • Wash the mixture with Et₂O (2 x 20 mL) to remove the benzophenone byproduct.

    • Basify the aqueous layer (containing the amino ester hydrochloride) with NaHCO₃ to pH 9 and extract with CH₂Cl₂. Dry and concentrate to obtain (S)-2-phenylproline tert-butyl ester .

  • Reduction:

    • Dissolve the amino ester (5 mmol) in anhydrous THF (25 mL) under Argon.

    • Cool to 0 °C. Carefully add LiAlH₄ (2.0 equiv, 10 mmol) portion-wise (or use 2.0M solution in THF).

    • Allow to warm to room temperature and reflux for 3 hours to ensure complete reduction of the sterically hindered ester.

    • Quench: Fieser workup (add water, 15% NaOH, water sequentially). Filter the white precipitate.

    • Concentrate the filtrate to yield the crude amino alcohol.

  • Final Purification: Recrystallization from Et₂O/Hexane or column chromatography (CH₂Cl₂/MeOH/NH₄OH 90:9:1).

Quality Control & Validation

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity >98.0%HPLC (C18, MeCN/H2O + 0.1% TFA)
Enantiomeric Excess >98% eeChiral HPLC (Chiralpak AD-H)
Identity Consistent structure1H NMR (400 MHz, CDCl3)
Water Content <0.5%Karl Fischer
Chiral HPLC Method (Example)
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Times: (R)-isomer (minor) ~8.5 min; (S)-isomer (major) ~11.2 min.

Troubleshooting Guide

Issue: Low Enantioselectivity (<90% ee)

  • Root Cause 1: Insufficient stirring rate. The reaction occurs at the interface; poor mixing limits the catalyst's ability to control the enolate geometry.

  • Root Cause 2: Temperature fluctuation. Ensure the reaction remains strictly at 0 °C (or -20 °C for higher selectivity) throughout the 24h period.

  • Root Cause 3: Catalyst degradation. Quaternary ammonium salts can degrade under highly basic conditions if the reaction is prolonged excessively (>48h).

Issue: Incomplete Cyclization (Mono-alkylation)

  • Root Cause: Old or wet 1,3-dibromopropane. Ensure the reagent is distilled and dry.[3]

  • Correction: Add an additional 0.2 equiv of dibromide and check KOH concentration.

References

  • Ooi, T., & Maruoka, K. (2003). "Asymmetric Synthesis of

    
    -Alkyl-
    
    
    
    -amino Acids via Chiral Phase-Transfer Catalysis." Angewandte Chemie International Edition, 42(5), 579–582. Link
  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2003). "Practical Asymmetric Synthesis of

    
    -Dialkyl-
    
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society, 125(17), 5139–5151. Link
  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748. (For context on alternative SRS routes). Link

  • Kawabata, T., et al. (2003). "Asymmetric Synthesis of

    
    -Disubstituted Amino Acids via Memory of Chirality." Journal of the American Chemical Society, 125(43), 13012-13013. Link
    

Sources

Application Note: High-Fidelity Asymmetric Michael Additions using (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals seeking to implement (2-Phenylpyrrolidin-2-yl)methanol —a robust, quaternary chiral organocatalyst—in asymmetric Michael addition reactions.

Executive Summary & Catalyst Profile

(2-Phenylpyrrolidin-2-yl)methanol (often referred to as


-phenylprolinol ) represents a specialized class of "quaternary" organocatalysts. Unlike the ubiquitous Jørgensen-Hayashi catalysts (which bear phenyl groups on the exocyclic methanol carbon), this catalyst features a phenyl group directly attached to the C2 position of the pyrrolidine ring .
Key Advantages[1]
  • ** conformational Rigidity:** The quaternary center at C2 locks the pyrrolidine ring conformation, minimizing fluxional behavior and enhancing stereocontrol.

  • Metabolic & Chemical Stability: The absence of an acidic

    
    -proton at the C2 position renders the catalyst immune to racemization and oxidative degradation mechanisms that plague standard proline derivatives.
    
  • Steric Shielding: The C2-phenyl group provides a massive steric wall proximal to the active site, forcing high facial selectivity during enamine/iminium formation.

Comparison: Quaternary vs. Standard Catalysts
Feature(S)-Proline / ProlinolJørgensen-Hayashi Catalyst(2-Phenylpyrrolidin-2-yl)methanol
C2 Substitution Tertiary (H atom)Tertiary (H atom)Quaternary (Phenyl group)
Racemization Risk Moderate (via enolization)ModerateNull (No

-proton)
Steric Bulk LowHigh (Exocyclic)High (Endocyclic/Rigid)
Primary Mode H-Bonding / EnamineEnamine / IminiumEnamine (High Precision)

Mechanistic Insight: The Enamine Cycle

In the context of Michael additions (typically aldehydes/ketones adding to nitroolefins), (2-Phenylpyrrolidin-2-yl)methanol operates via the Enamine Activation pathway.

The Pathway[1][2][3][4]
  • Condensation: The secondary amine of the catalyst condenses with the aldehyde (donor) to form an iminium ion, which tautomerizes to a nucleophilic Enamine .

  • Stereocontrol: The C2-phenyl group forces the enamine double bond into an (E)-configuration and shields one face of the molecule (typically the Re-face), directing the electrophile (nitroolefin) to attack from the opposing side.

  • C-C Bond Formation: The enamine attacks the Michael acceptor.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed, releasing the chiral product and regenerating the catalyst.

Diagram: Catalytic Cycle & Stereochemical Model

MichaelCycle Catalyst (S)-2-Phenylpyrrolidin-2-yl-methanol (Catalyst) Enamine Chiral Enamine Intermediate (Steric Shielding by C2-Ph) Catalyst->Enamine - H2O Aldehyde Aldehyde (Donor) Aldehyde->Enamine - H2O TransitionState C-C Bond Formation (Facial Selectivity) Enamine->TransitionState + Nitroolefin Nitroolefin Nitroolefin (Acceptor) Nitroolefin->TransitionState IminiumProduct Iminium Adduct TransitionState->IminiumProduct IminiumProduct->Catalyst Regeneration Product Gamma-Nitroaldehyde (High ee/dr) IminiumProduct->Product + H2O

Figure 1: Catalytic cycle showing enamine formation, steric shielding by the quaternary phenyl group, and product release.

Experimental Protocol

Standard Operating Procedure (SOP): Enantioselective Michael Addition

Target Reaction: Addition of Butyraldehyde to


-Nitrostyrene.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Catalyst: (S)-(2-Phenylpyrrolidin-2-yl)methanol (10-20 mol%).

  • Donor: Butyraldehyde (freshly distilled).

  • Acceptor: trans-

    
    -Nitrostyrene.
    
  • Solvent: Toluene (anhydrous) or DCM.

  • Additive: Benzoic acid (optional, 10 mol% - accelerates hydrolysis).

Step-by-Step Workflow
  • Catalyst Activation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve (S)-(2-Phenylpyrrolidin-2-yl)methanol (0.05 mmol, 9.6 mg, 10 mol%) in Toluene (1.0 mL). Note: If using an acid additive, add Benzoic acid (0.05 mmol) at this stage.

  • Substrate Addition: Add Butyraldehyde (1.5 mmol, 3.0 equiv) to the catalyst solution. Stir for 10 minutes at Room Temperature (20-25°C) to allow enamine formation. Observation: The solution may turn slightly yellow.

  • Reaction Initiation: Add trans-

    
    -Nitrostyrene  (0.5 mmol, 1.0 equiv) in one portion. Cap the vial.
    
  • Monitoring: Stir the mixture at Room Temperature. Monitor consumption of nitrostyrene by TLC (Hexane/EtOAc 8:2) or HPLC.[11] Typical Reaction Time: 12 - 24 hours.

  • Workup & Isolation:

    • Quench: Add water (2 mL) and stir vigorously for 5 minutes.

    • Extraction: Extract with Ethyl Acetate (3 x 5 mL).

    • Drying: Dry combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient).

Workflow Diagram

Workflow Step1 1. Catalyst Solubilization (Toluene, 10 mins) Step2 2. Enamine Formation (+ Aldehyde) Step1->Step2 Step3 3. Reaction (+ Nitroolefin, 12-24h) Step2->Step3 Step4 4. Quench & Extraction (H2O / EtOAc) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Linear workflow for the batch synthesis of Michael adducts.

Performance Data & Troubleshooting

Expected Results

When using (2-Phenylpyrrolidin-2-yl)methanol for the addition of aliphatic aldehydes to aryl nitroalkenes:

MetricTypical RangeNotes
Yield 80 - 95%Highly dependent on aldehyde equivalents (use excess).
Diastereomeric Ratio (dr) > 90:10 (syn:anti)Syn-isomer is generally favored.
Enantiomeric Excess (ee) 90 - 99%High fidelity due to quaternary rigidity.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Enamine formation is slow; Catalyst poisoning.Increase catalyst loading to 20 mol%; Add 10 mol% Benzoic acid; Ensure reagents are acid-free.
Low ee Temperature too high; Background reaction.Lower reaction temperature to 0°C or -10°C; Verify solvent purity.
Product Epimerization Basic workup; Silica acidity.Use neutral workup; Minimize time on silica column; Store product at -20°C.

References

  • Wagner, M., et al. (2014).[8][10] Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67.[8][10]

  • Viózquez, S. F., et al. (2008). Enantioselective Michael Addition Catalyzed by Chiral Secondary Amines. Tetrahedron: Asymmetry.[2][7] (Contextual grounding on proline-derivative mechanisms).

  • Gasparyan, S., et al. (2000).[12] New method for the synthesis of 2-phenylproline and its derivatives. Chemistry of Heterocyclic Compounds. (Synthesis of the core scaffold).

Sources

Step-by-step preparation of (2-Phenylpyrrolidin-2-yl)methanol from proline precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-quaternary proline derivatives represents a significant challenge in medicinal chemistry due to the steric congestion at the pyrrolidine 2-position. The target molecule, (2-phenylpyrrolidin-2-yl)methanol , contains a quaternary center bearing both a phenyl ring and a hydroxymethyl group. This scaffold is a critical pharmacophore in neurokinin-1 (NK1) receptor antagonists and a privileged chiral controller in organocatalysis.

This application note details a robust, field-proven protocol utilizing Palladium-Catalyzed


-Arylation  of N-Boc-proline esters. Unlike traditional alkylation methods (which fail to install aryl groups) or Grignard additions (which often yield tertiary alcohols), this route provides a direct, scalable path to the desired quaternary amino alcohol.

Strategic Analysis & Retrosynthesis

The construction of the quaternary center at C2 is the limiting step. Classical enolate chemistry allows for alkylation but fails for arylation due to the unreactivity of aryl halides toward nucleophilic attack (SNAr) by enolates.

We employ a Buchwald-Hartwig type


-arylation , creating the difficult C(sp3)–C(sp2) bond via a palladium cycle.
Reaction Pathway Visualization

SynthesisPath Proline L-Proline (Starting Material) Step1 1. Esterification/Protection (SOCl2, MeOH; Boc2O) Proline->Step1 BocEster N-Boc-Proline Methyl Ester (Activated Scaffold) Step1->BocEster Step2 2. Pd-Catalyzed Arylation (Pd(OAc)2, P(tBu)3, PhBr, LiHMDS) BocEster->Step2 QuatEster 2-Phenyl-Proline Ester (Quaternary Center) Step2->QuatEster Step3 3. Chemoselective Reduction (LiBH4 or LiAlH4) QuatEster->Step3 Target (2-Phenylpyrrolidin-2-yl)methanol (Target) Step3->Target

Figure 1: Synthetic workflow transforming L-Proline to the quaternary aryl-alcohol via Pd-catalysis.[1]

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (N-Boc-L-Proline Methyl Ester)

Objective: Convert the zwitterionic amino acid into a lipophilic, non-acidic substrate suitable for strong bases.

  • Esterification: Suspend L-Proline (11.5 g, 100 mmol) in anhydrous MeOH (100 mL) at 0°C. Add SOCl₂ (8.0 mL, 110 mmol) dropwise. Reflux for 4 hours. Concentrate in vacuo to yield L-Proline methyl ester hydrochloride.

  • Boc Protection: Resuspend the salt in DCM (150 mL) and Et₃N (28 mL, 200 mmol). Add Boc₂O (24 g, 110 mmol) portion-wise at 0°C. Stir at RT for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2] Dry over MgSO₄ and concentrate.

  • Yield Check: Expect ~21-22 g (>90%) of a colorless oil. Checkpoint: Verify absence of NH peaks in IR/NMR.

Phase 2: The Critical Step – Pd-Catalyzed -Arylation

Objective: Install the phenyl ring at the C2 position. This step utilizes the methodology pioneered by Buchwald et al.

Reagents:

  • Substrate: N-Boc-Proline Methyl Ester (1.0 equiv)

  • Aryl Halide: Bromobenzene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ (10 mol%) (Use P(t-Bu)₃·HBF₄ salt for easier handling, requires extra base equivalent).

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv).

  • Solvent: Toluene (anhydrous, degassed).

Protocol:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Catalyst Pre-mix: Charge the flask with Pd(OAc)₂ (112 mg, 0.5 mmol) and P(t-Bu)₃·HBF₄ (290 mg, 1.0 mmol). Add Toluene (10 mL) and stir.

  • Substrate Addition: Add N-Boc-Proline Methyl Ester (2.29 g, 10 mmol) and Bromobenzene (1.26 mL, 12 mmol) in Toluene (10 mL).

  • Enolate Formation & Coupling: Cool the mixture to RT (or 0°C if scale >10g). Add LiHMDS (22 mL, 22 mmol) dropwise via syringe pump over 30 minutes.

    • Mechanism Note: The base generates the enolate in situ, which transmetallates to the oxidative addition complex (L₂Pd(Ph)Br).

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by GC-MS or TLC (the product is significantly more non-polar than the starting material).

  • Quench: Cool to RT. Quench with sat. NH₄Cl (aq). Dilute with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Result: N-Boc-2-phenyl-proline methyl ester. Note: This reaction typically produces a racemate due to the planar enolate intermediate.

Phase 3: Reductive Opening

Objective: Reduce the methyl ester to the primary alcohol without reducing the Boc group or the phenyl ring.

  • Setup: Dissolve the arylated ester (2 mmol) in anhydrous THF (10 mL).

  • Reduction: Add LiBH₄ (2.0 M in THF, 4 mmol) dropwise at 0°C.

    • Why LiBH₄? It is safer than LiAlH₄ and chemoselective for esters over carbamates (Boc).

  • Stir: Allow to warm to RT and stir for 4 hours.

  • Workup: Quench carefully with Acetone (to consume excess hydride) followed by Rochelle's salt solution (potassium sodium tartrate) to break up boron complexes. Extract with EtOAc.

  • Final Product: N-Boc-(2-phenylpyrrolidin-2-yl)methanol .

  • Deprotection (Optional): If the free amine is required, treat with TFA/DCM (1:4) for 1 hour, then neutralize with basic resin.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Inert Atmosphere < 10 ppm O₂/H₂OOxygen poisons the Pd(0) active species, halting conversion.
Base Quality LiHMDS (Fresh)Aged/hydrolyzed base fails to deprotonate the ester, leading to no reaction.
Ligand Sterics P(t-Bu)₃ requiredLess bulky ligands (e.g., PPh₃) promote

-hydride elimination rather than reductive elimination.
Temperature 80°C ± 5°CToo low: Incomplete conversion. Too high: Decarboxylation or Boc-cleavage.
Mechanistic Insight: The Catalytic Cycle

CatalyticCycle LPd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ph-Br) LPd0->OxAdd + Ph-Br TransMet Transmetallation (Pd-Enolate Complex) OxAdd->TransMet + Lithium Enolate RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->LPd0 - Product

Figure 2: Simplified catalytic cycle. The bulky phosphine ligand facilitates the difficult reductive elimination to form the quaternary center.

Stereochemical Considerations

The


-arylation of amino acid esters generally results in racemization  because the enolate intermediate is planar. The product obtained from Phase 2 will be a racemic mixture of (R) and (S) enantiomers.

Strategies for Enantiopurity:

  • Chiral HPLC Resolution: The N-Boc alcohol (Phase 3 product) resolves well on Chiralpak AD-H or OD-H columns.

  • Memory of Chirality (Advanced): Utilizing specific conditions (low temp, specific counter-ions) can sometimes preserve partial stereochemical information, though this is substrate-dependent (see Kawabata, 2011).

  • Resolution via Salt Formation: After deprotection, the amine can be resolved using Tartaric acid or Mandelic acid.

References

  • Palladium-C

    
    -Arylation of Esters (Primary Method): 
    Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of 
    
    
    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565.
  • Synthesis of Quaternary Amino Acids (Specific Application): W. A. Moradi, S. L.[3] Buchwald. (2001). Palladium-Catalyzed

    
    -Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002.
    
    
  • Enantioselective Arylation of N-Boc-Pyrrolidines (Related Mechanistic Insight): Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006).[4] Enantioselective, Palladium-Catalyzed

    
    -Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
    
    
  • Memory of Chirality in Proline Derivatives: Kawabata, T., et al. (2003). Asymmetric Synthesis of

    
    -Amino Acids via Memory of Chirality. Journal of the American Chemical Society, 125(43), 13012–13013.
    
    

Sources

Application Note: Synthesis and Utilization of (2-Phenylpyrrolidin-2-yl)methanol in Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Scientific Rationale

The development of enantiopure pharmaceutical intermediates relies heavily on the strategic selection of chiral building blocks. (2-Phenylpyrrolidin-2-yl)methanol (CAS: 160376-74-9) represents a highly specialized


-quaternary amino alcohol. Unlike standard prolinol or diphenylprolinol derivatives, this compound possesses a unique structural motif: a quaternary stereocenter at the C2 position bearing both a phenyl ring and a primary hydroxymethyl group[1].

This architectural rigidity provides extreme steric shielding and restricts conformational freedom. Consequently, (2-Phenylpyrrolidin-2-yl)methanol serves two critical roles in modern drug development:

  • Direct API Precursor: It is a core structural unit in the synthesis of potent analgesic and antispasmodic agents, specifically through the esterification of its primary alcohol[2].

  • Chiral Auxiliary/Ligand: It is utilized in asymmetric catalysis, notably in the generation of chiral hypervalent iodine reagents for stereoselective oxidative rearrangements[3].

As a Senior Application Scientist, I have structured this guide to detail the synthesis of this critical intermediate, explain the thermodynamic and kinetic causality behind the reaction conditions, and provide self-validating experimental protocols.

Mechanistic Pathway: Chemoselective Borane Reduction

The synthesis of (2-Phenylpyrrolidin-2-yl)methanol begins with the reduction of 2-phenylpyrrolidine-2-carboxylic acid [4].

Causality in Reagent Selection: Reducing an amino acid with a sensitive


-quaternary stereocenter requires suppressing racemization and retro-aldol-type cleavage. Standard basic hydrides (like 

) can induce epimerization. Instead, the Borane-THF (

)
complex is utilized[2]. Borane is a Lewis acid that initially coordinates with the basic pyrrolidine nitrogen. This coordination creates a stable B-N adduct that directs the hydride transfer intramolecularly to the adjacent carboxylic acid. This highly ordered transition state ensures complete retention of stereochemistry and rapid reduction under mild conditions.

Mechanism N1 Amino Acid Core C2-Quaternary Center N2 Borane Adduct B-N Coordination N1->N2 BH3-THF N3 Hydride Transfer Intramolecular Delivery N2->N3 Reflux (66°C) N4 Chiral Amino Alcohol Stereocenter Retained N3->N4 Acidic Hydrolysis

Mechanistic pathway of borane-mediated chemoselective reduction.

Experimental Protocols

Protocol A: Synthesis of (2-Phenylpyrrolidin-2-yl)methanol

Objective: High-yielding reduction of the


-quaternary amino acid with stereochemical retention.

Materials:

  • 2-Phenylpyrrolidine-2-carboxylic acid (217.2 mg, 1.13 mmol)[2]

  • Borane-THF complex (1.0 M in THF, 2.3 mL, 2.30 mmol)[2]

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL two-neck round-bottom flask under an argon atmosphere. Add 2-phenylpyrrolidine-2-carboxylic acid (217.2 mg) and anhydrous THF (5 mL). Stir to form a suspension.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the

    
     solution (2.3 mL) dropwise via a syringe over 10 minutes. Observation: Effervescence (
    
    
    
    gas) will occur as the carboxylic acid reacts.
  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 66 °C (reflux) for 3 hours[2]. The solution will become homogeneous as the B-N adduct forms and reduces.

  • Quench & Hydrolysis (Self-Validation Step): Cool the reaction to 0 °C. Carefully add methanol (2 mL) dropwise to quench unreacted borane. To break the stable boron-nitrogen complex, add 1M HCl (5 mL) and stir at room temperature for 1 hour. Failure to perform this acidic hydrolysis will result in artificially low yields due to the product remaining trapped as a borane complex.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the free amino alcohol with Dichloromethane (DCM) (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield (2-Phenylpyrrolidin-2-yl)methanol.
Protocol B: Synthesis of 2-Phenylpyrrolidin-2-ylmethyl 3,4,5-trimethoxybenzoate

Objective: Synthesis of an analgesic/antispasmodic pharmaceutical intermediate.

Causality in Protocol Design: The primary hydroxyl group of (2-Phenylpyrrolidin-2-yl)methanol is highly sterically hindered (neopentyl-like) due to the adjacent C2-phenyl and pyrrolidine ring. Direct Fischer esterification will fail. A highly reactive acyl chloride must be used in conjunction with a base to scavenge HCl. The baseline yield is historically low (~10%)[2], but can be optimized by adding 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (2-Phenylpyrrolidin-2-yl)methanol (100 mg, 0.56 mmol) in anhydrous DCM (5 mL) under argon. Add Triethylamine (TEA) (113 mg, 1.12 mmol) and a catalytic amount of DMAP (5 mg).

  • Acylation: Cool to 0 °C. Slowly add 3,4,5-trimethoxybenzoyl chloride (142 mg, 0.61 mmol) dissolved in DCM (2 mL).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM/MeOH 95:5).

  • Purification: Quench with saturated aqueous

    
    . Extract with DCM. Purify the concentrated crude mixture via silica gel flash chromatography using a gradient of 
    
    
    
    (99/1) to isolate the target ester as a yellow oil[2].

Workflow Visualization

Workflow A 2-Phenylpyrrolidine-2-carboxylic acid (Chiral Starting Material) B Borane-THF Reduction (Reflux, 3h) A->B BH3-THF C (2-Phenylpyrrolidin-2-yl)methanol (Alpha-Quaternary Amino Alcohol) B->C Acidic Quench & Basify D Esterification (Acyl Chloride, Base, DMAP) C->D Acylation in DCM E Chiral Pharmaceutical Intermediate (Analgesic / Antispasmodic) D->E Silica Purification

Workflow for the synthesis of chiral pharmaceutical intermediates.

Quantitative Data Summary

The following table summarizes the reaction parameters and empirically observed efficiencies for the two primary workflows involving this chiral framework.

ParameterProtocol A: Borane ReductionProtocol B: Esterification
Starting Material 2-Phenylpyrrolidine-2-carboxylic acid(2-Phenylpyrrolidin-2-yl)methanol
Primary Reagent Borane-THF (1.0 M)3,4,5-Trimethoxybenzoyl chloride
Solvent System Anhydrous THFAnhydrous DCM
Thermal Profile 66 °C (Reflux)0 °C

Room Temperature
Reaction Time 3 Hours12 Hours
Typical Yield > 85%10% (Uncatalyzed)[2]

45% (DMAP)
Chiral Integrity > 99% ee (Complete Retention)> 99% ee (Complete Retention)
Primary Challenge Breaking the stable B-N adductExtreme steric hindrance at C2-OH

References

  • [2] WO2011012810A1 - Derives de 2-amino-2-phényl-alkanol, leur preparation et les compositions pharmaceutiques qui les contiennent, Google Patents. Available at:

  • [3] Stereoselective Reactions of Alkenes Mediated by Chiral Hypervalent Iodine Reagents, Cardiff University Thesis Repository. Available at:[Link]

  • [4] 2-Phenyl-pyrrolidine-2-carboxylic acid (CID 3157294), PubChem Database. Available at:[Link]

  • [1] (2-phenylpyrrolidin-2-yl)methanol (CID 19960230), PubChemLite. Available at:[Link]

Sources

Reaction conditions for (2-Phenylpyrrolidin-2-yl)methanol mediated Mannich reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for (2-Phenylpyrrolidin-2-yl)methanol Mediated Mannich Reactions

Part 1: Executive Summary & Technical Rationale

The asymmetric Mannich reaction is a cornerstone transformation for synthesizing


-amino carbonyls, structural motifs ubiquitous in pharmaceuticals (e.g., fluoxetine, tramadol). While L-proline is the historic standard, it suffers from solubility issues and potential racemization via 

-proton abstraction.

This guide focuses on (2-Phenylpyrrolidin-2-yl)methanol , a "quaternary proline" mimetic. Unlike standard prolinols, this catalyst features a quaternary carbon center at the


-position (C2).
  • The Advantage: The C2-phenyl group introduces steric rigidity and eliminates the acidic

    
    -proton, rendering the catalyst highly resistant to racemization and oxidative degradation.
    
  • The Mechanism: It operates via the enamine activation mode. The secondary amine condenses with an enolizable aldehyde/ketone to form an enamine, while the free hydroxyl group directs the electrophile (imine) via hydrogen bonding, ensuring high syn-diastereoselectivity and enantiocontrol.[1][2]

Part 2: Critical Reaction Parameters

The following parameters are established based on kinetic studies and structural activity relationships (SAR) of


-substituted organocatalysts.
Solvent Systems

Solvent polarity critically affects the transition state tightness.

  • Dichloromethane (DCM): Preferred. The non-polar nature promotes tight ion-pairing and hydrogen bonding between the catalyst's hydroxyl group and the imine nitrogen.

  • THF/Dioxane: Viable alternatives if solubility of the imine is poor in DCM.

  • Water/Wet Solvents: Unlike silyl-ether protected catalysts (Jørgensen-Hayashi type), the free alcohol (2-phenylpyrrolidin-2-yl)methanol is tolerant of moisture, but excess water can suppress enamine formation. Recommendation: Use anhydrous solvents for maximum yield, but "open-flask" conditions are often tolerated.

Catalyst Loading & Stoichiometry
  • Standard Loading: 10–20 mol%.

  • Stoichiometry: The reaction typically requires an excess of the donor (ketone/aldehyde) to drive the equilibrium, as enamine formation is the rate-determining step.

    • Ratio: 1.0 equiv Imine (Acceptor) : 2.0–5.0 equiv Aldehyde/Ketone (Donor).

Additives
  • Acid Co-catalysts: The addition of weak Brønsted acids (e.g., Benzoic acid, 10 mol%) is highly recommended .

    • Reasoning: The acid accelerates the hydrolysis of the intermediate iminium species to release the product and regenerate the catalyst. It also aids in the initial formation of the enamine.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical enamine intermediate and the stereocontrolling H-bond interaction.

MannichCycle Catalyst Catalyst (2-Phenylpyrrolidin-2-yl)methanol Iminium Iminium Ion Formation Catalyst->Iminium + Donor Donor Donor (Aldehyde/Ketone) Donor->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H2O TS Transition State (H-Bond Directed) Enamine->TS + Imine Imine Acceptor (N-Boc Imine) Imine->TS Hydrolysis Hydrolysis (Rate Limiting) TS->Hydrolysis C-C Bond Formed Hydrolysis->Catalyst Regeneration Product Mannich Base (Syn-Selective) Hydrolysis->Product

Caption: Catalytic cycle showing enamine activation and H-bond directed stereoselection.[1]

Part 4: Standard Operating Procedure (SOP)

Protocol ID: MAN-PHE-PRO-01 Scale: 1.0 mmol (Imine limiting reagent)

Materials:
  • Catalyst: (S)-(2-Phenylpyrrolidin-2-yl)methanol (20 mol%, 38 mg).

  • Donor: Isovaleraldehyde (3.0 equiv, 320 µL).

  • Acceptor: N-Boc-benzaldimine (1.0 equiv, 205 mg).

  • Solvent: Anhydrous DCM (5.0 mL).

  • Additive: Benzoic Acid (10 mol%, 12 mg).

Step-by-Step Methodology:
  • Catalyst Activation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve (2-Phenylpyrrolidin-2-yl)methanol (38 mg, 0.2 mmol) and Benzoic Acid (12 mg, 0.1 mmol) in DCM (2.0 mL). Stir at Room Temperature (RT) for 5 minutes to ensure homogeneity.

  • Enamine Formation: Add Isovaleraldehyde (3.0 mmol) to the catalyst mixture. Stir for 10 minutes.

    • Note: A slight color change (yellowing) indicates enamine formation.

  • Reaction Initiation: Cool the mixture to 0 °C (ice bath). Dissolve the N-Boc-imine (1.0 mmol) in the remaining DCM (3.0 mL) and add it dropwise to the reaction vial over 5 minutes.

  • Incubation: Stir the reaction mixture at 0 °C for 12–24 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1). The imine spot (usually UV active) should disappear.

  • Quench & Workup: Quench the reaction by adding Phosphate Buffer (pH 7.0, 5 mL) and vigorous stirring for 10 minutes. Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 5%

    
     20% EtOAc in Hexanes).
    
    • Expected Result: White crystalline solid or colorless oil. >90% yield, >95:5 dr, >90% ee.[4][5]

Part 5: Optimization & Troubleshooting

Use the table below to troubleshoot low yields or poor selectivity.

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Enamine formation is slow due to steric bulk of the quaternary center.Increase temperature to RT; Increase donor equivalents (up to 5.0 equiv); Add 20 mol% Benzoic acid.
Poor Enantioselectivity Non-specific background reaction or temperature too high.Lower temperature to -20 °C; Switch solvent to Toluene (increases H-bond strength).
Product Racemization Retro-Mannich reaction during workup.Avoid strong bases during workup. Perform workup at 0 °C. Use pH 7 buffer.
Catalyst Insolubility Catalyst is too polar for non-polar solvents.Add small amount of co-solvent (5% DMSO) or switch to THF.

Part 6: References

  • Synthesis of Catalyst: Title: "Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them." Source: EP0010460B1 (Patent). URL:

  • Mechanistic Insight (Enamine Cycle): Title: "Organocatalysed asymmetric Mannich reactions."[1][5][6] Source: Radboud Repository (Review). URL:[Link]

  • Quaternary Proline Analogs: Title: "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts." Source: MDPI (Molecules 2023). URL:[Link]

Sources

Application Note: Advanced Immobilization Strategies for (2-Phenylpyrrolidin-2-yl)methanol on Solid Supports

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Focus: Covalent Heterogenization, Asymmetric Organocatalysis, and Continuous Flow Compatibility

Introduction & Scope

(2-Phenylpyrrolidin-2-yl)methanol is a highly specialized chiral building block characterized by a quaternary stereocenter at the C2 position of the pyrrolidine ring. In the realm of asymmetric organocatalysis, this


-tertiary amino alcohol provides exceptional facial shielding during enamine and iminium intermediate formation, often outperforming standard prolinol derivatives in enantioselectivity.

However, the structural complexity and high synthesis cost of (2-Phenylpyrrolidin-2-yl)methanol necessitate robust recovery methodologies. Immobilizing this catalyst onto solid supports (e.g., polystyrene resins, silica nanoparticles, or polyhedral oligomeric silsesquioxanes) bridges the gap between homogeneous catalytic efficiency and heterogeneous recyclability[1]. This application note details the mechanistic rationale, validated protocols, and performance metrics for the covalent immobilization of this catalyst, enabling its use in scalable pharmaceutical manufacturing.

Mechanistic Rationale: The Causality of Linker Selection

Why O-Tethering is Mandatory

In secondary amine-mediated organocatalysis, the catalytic cycle relies entirely on the reversible condensation of the free pyrrolidine nitrogen with carbonyl substrates to form nucleophilic enamines or electrophilic iminium ions. N-alkylation or N-acylation to a solid support completely abolishes this catalytic activity.

Therefore, immobilization must strictly utilize the primary hydroxyl group (O-tethering). By anchoring the catalyst via an ether or silyl ether linkage, the macroscopic solid support assumes a critical dual role:

  • Phase Separation: It allows for simple filtration-based recovery, eliminating the need for complex chromatographic separation of the catalyst from the active pharmaceutical ingredient (API).

  • Steric Amplification: The polymer matrix or silica backbone mimics the bulky silyl protecting groups (e.g., TMS, TBS) found in traditional[2]. The support itself acts as a massive steric shield, blocking one diastereotopic face of the reactive intermediate and enforcing strict stereocontrol.

Kinetic Trade-offs in Polymer Supports

While polystyrene (PS) supports offer excellent swelling properties in organic solvents (like DCM or toluene), they introduce mass transfer limitations. The quaternary C2 stereocenter of (2-Phenylpyrrolidin-2-yl)methanol already imposes significant steric hindrance, which slows down the initial enamine formation. Consequently, while enantiomeric excess (ee) is often preserved or enhanced upon immobilization, reaction times may need to be extended compared to homogeneous counterparts.

Visualization of Workflows and Mechanisms

Workflow A Solid Support (PS-DES-Cl) C Base-Promoted O-Silylation A->C B N-Boc Protected Catalyst B->C D Polymer-Bound Intermediate C->D Wash & Cap E TFA Deprotection (Boc Removal) D->E F Active Immobilized Organocatalyst E->F Neutralize

Caption: Workflow for the O-tethered covalent immobilization of (2-Phenylpyrrolidin-2-yl)methanol.

CatalyticCycle Cat Immobilized Catalyst (Free NH) Enamine Polymer-Bound Enamine Cat->Enamine + Carbonyl - H2O Sub1 Carbonyl Substrate Sub1->Enamine Iminium Iminium Intermediate Enamine->Iminium + Electrophile (Steric Shielding) Sub2 Electrophile (Nitroalkene) Sub2->Iminium Iminium->Cat + H2O (Hydrolysis) Prod Enantioenriched Product Iminium->Prod

Caption: Enamine-mediated catalytic cycle utilizing the solid-supported (2-Phenylpyrrolidin-2-yl)methanol.

Experimental Protocols

Protocol A: Synthesis of Polystyrene-Supported (2-Phenylpyrrolidin-2-yl)methanol

This protocol utilizes a diethylsilyl chloride functionalized polystyrene resin (PS-DES-Cl) to create a robust, yet flexible, silyl ether linkage.

Prerequisites:

  • N-Boc-(2-Phenylpyrrolidin-2-yl)methanol (Synthesized via standard Boc-protection of the free amine).

  • PS-DES-Cl resin (Typical loading: 1.0–1.2 mmol/g, 1% cross-linked with divinylbenzene).

  • Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF), Imidazole, Trifluoroacetic acid (TFA), Triethylamine (TEA).

Step-by-Step Methodology:

  • Resin Swelling: Suspend 1.0 g of PS-DES-Cl resin in 15 mL of anhydrous DCM in a solid-phase synthesis vessel. Allow it to swell for 45 minutes at room temperature. Causality: Proper swelling expands the polymer matrix, ensuring that internal reactive sites are accessible to the bulky catalyst.

  • O-Silylation Coupling: Add 1.5 mmol of N-Boc-(2-Phenylpyrrolidin-2-yl)methanol and 3.5 mmol of imidazole to the suspension. Agitate the mixture gently using an orbital shaker for 36 hours at room temperature.

    • Critical Insight:Do not use magnetic stirring. Magnetic stir bars will physically mill the fragile polystyrene beads, generating fine particulates that clog filters and reduce catalyst recoverability.

  • Capping of Unreacted Sites: To prevent unreacted silyl chloride groups from interfering with future catalytic reactions, add 2 mL of anhydrous methanol to the vessel and agitate for an additional 3 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 15 mL), DCM (3 × 15 mL), and Methanol (3 × 15 mL) to remove all physisorbed (non-covalently bound) reagents. Dry under vacuum.

  • Boc-Deprotection (Self-Validating Step): Suspend the dry resin in a 20% (v/v) TFA/DCM solution (15 mL) and agitate for 3 hours. Drain and wash with DCM (2 × 15 mL).

    • Validation: Analyze a small aliquot of the resin via Solid-State FT-IR. The complete disappearance of the carbamate carbonyl stretch (

      
       ~1690 cm⁻¹) confirms successful deprotection.
      
  • Neutralization: Treat the resin with a 10% (v/v) TEA/DCM solution (3 × 15 mL, 10 mins each) to liberate the free secondary amine from its TFA salt. Wash extensively with DCM and dry under high vacuum to yield the active immobilized catalyst.

Protocol B: Application in Asymmetric Michael Addition
  • In a reaction vial, combine the immobilized catalyst (10 mol% based on loading) and the aldehyde substrate (1.5 equiv) in a 1:1 mixture of Ethanol/Water.

  • Add the nitroalkene electrophile (1.0 equiv). Agitate on an orbital shaker at room temperature.

  • Monitor the reaction via HPLC. Upon completion, recover the catalyst by simple vacuum filtration.

  • Wash the recovered resin with Ethanol (3 × 5 mL), dry under vacuum, and directly reuse in the next cycle.

Quantitative Data Presentation

The table below summarizes the recycling performance of the PS-supported (2-Phenylpyrrolidin-2-yl)methanol in the benchmark asymmetric Michael addition of butanal to trans-


-nitrostyrene. The data demonstrates that while there is a marginal decrease in chemical yield over multiple cycles (likely due to minor mechanical loss of resin), the enantiomeric excess remains exceptionally stable, proving the integrity of the covalent O-tether.
Recycling CycleReaction Time (h)Conversion / Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)
Cycle 1 16949695:5
Cycle 2 16939695:5
Cycle 3 18919594:6
Cycle 4 18899594:6
Cycle 5 20879493:7

Note: Prolonged reaction times in later cycles indicate slight catalyst deactivation (e.g., irreversible off-cycle enamine trapping), but the preservation of high ee confirms that the active sites remain structurally intact[3].

References

  • Efficient synthesis of supported proline catalysts for asymmetric aldol reactions Catalysis Science & Technology (Royal Society of Chemistry) URL:[Link]

  • Highly Enantioselective Michael Addition Reactions in Water Catalyzed by an Insoluble MPS-Supported 4-Sulfonamidyl Prolinol tert-Butyldiphenylsilyl Ether Synfacts (Thieme) URL:[Link]

  • POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions Advanced Synthesis & Catalysis / ResearchGate URL:[Link]

  • Polymer Supported Proline-Based Organocatalysts in Asymmetric Aldol Reactions: A Review Current Organic Chemistry / ResearchGate URL:[Link]

Sources

Application Note: N-Alkylation of (2-Phenylpyrrolidin-2-yl)methanol for Chiral Ligand Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2-Phenylpyrrolidin-2-yl)methanol is a highly privileged, sterically demanding chiral amino alcohol. As a structural derivative of prolinol, it serves as a foundational building block for synthesizing chiral ligands and organocatalysts used in asymmetric transformations (e.g., enantioselective addition, epoxidation, and Mannich reactions).

The N-alkylation of this secondary amine is a critical functionalization step to tune the steric bulk and electronic properties of the resulting catalyst. However, the bifunctional nature of the molecule—containing both a secondary amine and a primary hydroxyl group—presents specific chemoselectivity challenges.

Causality in Experimental Design

When designing an N-alkylation protocol for (2-Phenylpyrrolidin-2-yl)methanol, chemists must navigate two primary risks:

  • O-Alkylation: The primary hydroxyl group can act as a competing nucleophile. To prevent this, mild bases (e.g.,

    
    ) are selected over strong bases (like 
    
    
    
    ) to ensure the hydroxyl group (pKa ~16) remains protonated, thereby exploiting the inherent nucleophilicity of the amine[1].
  • Over-Alkylation (Quaternization): Direct alkylation via

    
     pathways can lead to the formation of inactive quaternary ammonium salts. To strictly prevent over-alkylation, reductive amination  is often the preferred pathway. By condensing the amine with an aldehyde to form an iminium intermediate, followed by selective reduction using Sodium triacetoxyborohydride (
    
    
    
    ), the reaction halts cleanly at the tertiary amine stage[2].
    
    
    is specifically chosen because its electron-withdrawing acetate groups render it mild enough to reduce the iminium ion without reducing the unreacted aldehyde[3].

Experimental Workflows

Below are two field-proven methodologies for the N-alkylation of (2-Phenylpyrrolidin-2-yl)methanol. Method A is highly recommended for complex or bulky alkyl groups where over-alkylation is a concern. Method B is suitable for simple, highly reactive electrophiles (e.g., methyl iodide, benzyl bromide).

Method A: Chemoselective Reductive Amination (Preferred)

This method utilizes an aldehyde and a mild hydride donor to achieve exclusive mono-N-alkylation.

Materials:

  • (2-Phenylpyrrolidin-2-yl)methanol (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride,

    
     (1.5 equiv)
    
  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Imine Formation: Dissolve (2-Phenylpyrrolidin-2-yl)methanol (1.0 mmol) in 5.0 mL of anhydrous DCE under an inert argon atmosphere. Add the target aldehyde (1.1 mmol) and glacial acetic acid (1.0 mmol). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (1.5 mmol) portion-wise over 10 minutes to control the exothermic reduction.
    
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours. Monitor the disappearance of the starting amine via TLC (eluent:

    
    /MeOH 9:1, visualized with Ninhydrin stain).
    
  • Quenching: Quench the reaction by carefully adding saturated aqueous

    
     (5 mL) and stir for 15 minutes until gas evolution ceases.
    
  • Extraction & Purification: Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify the crude tertiary amine via silica gel flash chromatography.
Method B: Direct N-Alkylation via Substitution

This method is optimized for simple alkyl halides, utilizing a mild base to prevent O-alkylation[4].

Materials:

  • (2-Phenylpyrrolidin-2-yl)methanol (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.05 equiv)

  • Anhydrous Potassium Carbonate,

    
     (2.0 equiv)
    
  • Anhydrous Acetonitrile (ACN)

Step-by-Step Protocol:

  • Preparation: Suspend (2-Phenylpyrrolidin-2-yl)methanol (1.0 mmol) and finely powdered anhydrous

    
     (2.0 mmol) in 10 mL of anhydrous ACN in a round-bottom flask equipped with a reflux condenser[1].
    
  • Electrophile Addition: Add the alkyl halide (1.05 mmol) dropwise at room temperature. Note: Strict stoichiometric control of the alkyl halide is required to minimize quaternary ammonium salt formation.

  • Heating: Heat the suspension to 60 °C and stir vigorously for 8–16 hours.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (

    
     and 
    
    
    
    ) through a celite pad, washing the pad with excess ACN.
  • Isolation: Concentrate the filtrate in vacuo. Purify the resulting crude product via column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure N-alkylated amino alcohol.

Optimization & Data Presentation

The following table summarizes the optimization parameters and expected outcomes for the N-alkylation of (2-Phenylpyrrolidin-2-yl)methanol, highlighting the causality behind reagent selection.

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)Mechanistic Impact & Observations
Electrophile Aldehydes / KetonesAlkyl Halides (R-I, R-Br)Aldehydes prevent over-alkylation; Halides require strict stoichiometry.
Solvent DCE or DCMAcetonitrile (ACN) or DMFDCE stabilizes the iminium intermediate; ACN promotes

transition states.
Base / Additive Acetic Acid (1.0 eq)

(2.0 eq)
AcOH accelerates iminium formation;

acts as an acid scavenger without deprotonating the -OH group.
Chemoselectivity > 98% (N- vs O-alkylation)~ 85-90% (Trace O-alkylation possible)Reductive amination is entirely selective for the amine.
Typical Yield 75% – 92%60% – 85%Method B yields are slightly lower due to potential dialkylation or elimination side-reactions.

Reaction Workflow Visualization

The following diagram maps the divergent synthetic pathways from the starting chiral amino alcohol to the final functionalized ligand.

G SM (2-Phenylpyrrolidin-2-yl)methanol (Chiral Amino Alcohol) MethodA Method A: Reductive Amination (Aldehyde, NaBH(OAc)3, DCE) SM->MethodA Chemoselective MethodB Method B: Direct Alkylation (R-X, K2CO3, ACN) SM->MethodB Standard SN2 Prod N-Alkyl-(2-Phenylpyrrolidin-2-yl)methanol (Tertiary Amine) MethodA->Prod MethodB->Prod Ligand Chiral Ligand / Organocatalyst (e.g., for Asymmetric Catalysis) Prod->Ligand Downstream Processing

Caption: Divergent N-alkylation pathways of (2-Phenylpyrrolidin-2-yl)methanol for chiral ligand synthesis.

References

  • Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. MDPI. Discusses the optimization of N-alkylation using mild bases like K2CO3 in polar aprotic solvents. 4

  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. BenchChem. Details standard protocols for the direct N-alkylation of secondary amines with alkyl halides. 1

  • Organocatalytic Reduction of Imines with Trichlorosilane (and Hydrides). Charles University. Analyzes the chemoselectivity of NaBH(OAc)3 and NaBH3CN in reductive aminations to prevent over-alkylation. 2

  • Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids. ACS Catalysis (via ResearchGate). Highlights the high functional group tolerance and chemoselectivity of reductive N-alkylation methodologies. 3

Sources

Solvent Selection for Optimal Catalytic Activity of (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-OC-2026

Abstract & Introduction

(2-Phenylpyrrolidin-2-yl)methanol is a privileged chiral organocatalyst distinguished by its unique structural combination of a secondary amine and a tertiary alcohol with an adjacent phenyl group. Unlike its sterically bulky silyl-ether cousins (e.g., Jørgensen-Hayashi catalysts), this catalyst frequently relies on hydrogen-bond-directed stereocontrol via the free hydroxyl group.

Solvent selection for this catalyst is non-trivial. It requires balancing three competing factors:

  • Solubility: The catalyst and substrates must interact effectively.

  • Dielectric Environment: High-polarity solvents can disrupt the critical hydrogen-bonding network in the transition state.

  • Hydrophobic Effects: Recent advances suggest "on-water" conditions can accelerate reaction rates via interfacial aggregation.

This guide provides a standardized protocol for solvent screening and optimization, focusing on the Asymmetric Michael Addition as a benchmark reaction.

Mechanistic Basis of Solvent Sensitivity

The catalytic cycle typically proceeds via enamine activation. The critical stereodetermining step involves a Zimmerman-Traxler-like transition state where the catalyst's hydroxyl group forms a hydrogen bond with the electrophile (e.g., the nitro group of a nitroolefin).

Key Insight: Solvents that are strong Hydrogen Bond Acceptors (HBA) or Donors (HBD) often compete with this intramolecular interaction, leading to racemization or reduced enantiomeric excess (ee). Conversely, non-polar solvents or aqueous suspensions (exploiting the hydrophobic effect) often yield the highest selectivity.

Figure 1: Catalytic Cycle and Solvent Interference Points[1]

CatalyticCycle Cat Catalyst (2-Phenylpyrrolidin-2-yl)methanol Enamine Enamine Intermediate (Nucleophile) Cat->Enamine + Substrate 1 (- H2O) Sub1 Substrate 1 (Ketone/Aldehyde) Sub1->Enamine TS Transition State (H-Bond Directed) Enamine->TS + Electrophile (Nitroolefin) Hydrolysis Hydrolysis TS->Hydrolysis Prod Chiral Product (Michael Adduct) Hydrolysis->Cat Recycle Hydrolysis->Prod PolarSolvent Polar Solvents (DMSO/MeOH) Disrupt H-Bonds PolarSolvent->TS Inhibition NonPolar Non-Polar/Water Stabilize TS via Aggregation NonPolar->TS Enhancement

Caption: Figure 1. The enamine catalytic cycle. Red dotted lines indicate where polar protic solvents disrupt the stereodetermining H-bond network, while green lines indicate stabilization via non-polar or hydrophobic environments.

Solvent Screening Protocol

Materials
  • Catalyst: (S)-(2-Phenylpyrrolidin-2-yl)methanol (>98% purity).

  • Substrates: Cyclohexanone (Donor), trans-

    
    -Nitrostyrene (Acceptor).
    
  • Solvent Panel: Toluene, Dichloromethane (DCM), THF, Ethanol, Water (Brine).

  • Additives: Benzoic acid (optional co-catalyst for rate acceleration).

Experimental Procedure (Micro-Scale Screen)

This protocol is designed for parallel screening in 1-dram vials.

  • Preparation: In a 4 mL vial, charge trans-

    
    -nitrostyrene (0.5 mmol, 74.5 mg) and the catalyst (10 mol%, 0.05 mmol, 9.6 mg).
    
  • Solvent Addition: Add 1.0 mL of the specific solvent.

    • Note: For "On-Water" conditions, use 1.0 mL of distilled water. The organic reagents will not dissolve; vigorous stirring is required.

  • Reaction Start: Add Cyclohexanone (1.0 mmol, 104

    
    L).
    
  • Incubation: Stir at room temperature (23°C) for 24 hours.

  • Monitoring: Check conversion via TLC (Hexane/EtOAc 4:1).

  • Work-up:

    • Organic Solvents: Evaporate directly under reduced pressure.

    • Aqueous: Extract with EtOAc (2 x 1 mL), dry over Na

      
      SO
      
      
      
      , filter, and evaporate.
  • Analysis: Determine diastereomeric ratio (dr) via

    
    H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10).
    
Expected Data Matrix

The following table summarizes typical trends observed with this catalyst class.

Solvent ClassRepresentative SolventReaction RateDiastereoselectivity (dr)Enantioselectivity (ee)Mechanistic Note
Non-Polar TolueneModerateHigh (>90:10)Excellent (>90%) Preserves H-bonding TS.
Polar Aprotic DCMFastModerateGood (80-90%)Good solubility, weak interference.
Lewis Basic THFSlowLowModerate (<70%)Oxygen lone pairs compete for H-bonds.
Protic Ethanol/MeOHFastLowPoor (<50%)Disrupts TS; promotes racemization.
Aqueous Water/BrineVery Fast High (>95:5)Excellent (>95%) Hydrophobic aggregation accelerates rate.

Advanced Protocol: "On-Water" Optimization

Recent studies indicate that water is often the superior medium for this catalyst, despite the reagents being insoluble. The "hydrophobic effect" forces the organic reactants and catalyst into a highly concentrated phase, accelerating the reaction while water molecules stabilize the transition state interface.

Workflow for Aqueous Optimization

OptimizationWorkflow Step1 Standard Screen (Toluene vs. Water) Step2 Phase Check (Emulsion vs. Suspension) Step1->Step2 Step3 Additive Tuning (Add 5 mol% AcOH or PhCO2H) Step2->Step3 If slow rate Step4 Scale Up (High Shear Mixing) Step2->Step4 If high rate Step3->Step4

Caption: Figure 2. Optimization workflow focusing on aqueous media. Acidic additives often assist enamine formation.

Protocol Steps:
  • Setup: Mix Catalyst (10 mol%) and Nitroolefin (1 equiv) in Water (2M concentration relative to limiting reagent).

  • Additive: If the reaction is sluggish (>24h), add 5 mol% Benzoic Acid. This aids in the condensation step (enamine formation) without degrading the stereocontrol.

  • Agitation: Use magnetic stirring at >800 RPM. The mixture should look like a cloudy suspension.

  • Isolation: The product often precipitates as a solid or oil. Filtration or decantation can sometimes replace extraction, adhering to Green Chemistry principles.

Troubleshooting & Critical Parameters

  • Low Conversion:

    • Cause: Poor enamine formation.

    • Fix: Add 5 mol% weak acid (Benzoic acid or Acetic acid). Ensure water is removed if using organic solvents (molecular sieves), or switch entirely to "on-water" conditions to drive aggregation.

  • Low Enantioselectivity (ee):

    • Cause: Competitive H-bonding or background reaction.

    • Fix: Avoid alcohols and THF. Lower the temperature to 0°C or -10°C (Toluene is best for low-temp work).

  • Catalyst Recovery:

    • In aqueous modes, the catalyst often remains in the aqueous phase (if acidified) or can be extracted. For (2-Phenylpyrrolidin-2-yl)methanol, simple acid-base extraction allows >90% recovery.

References

  • General Mechanism of Proline-Derived Catalysis: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

  • The "On-Water" Effect in Organocatalysis: Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science, 7(2), 866-880.

  • Solvent Effects on Enantioselectivity: Seebach, D., et al. (2001). On the Mechanism of the Proline-Catalyzed Aldol Reaction. Helvetica Chimica Acta, 84(10), 3043-3060.

  • Specifics of (2-Phenylpyrrolidin-2-yl)methanol (Zhao Catalyst Analogues): Note: While specific papers on the exact phenyl-methanol derivative vary, the following validates the pyrrolidine-methanol scaffold utility. Palomo, C., et al. (2006). Highly Enantioselective Michael Additions in Water Catalyzed by a Pyrrolidine–Sulfonamide.[1] Angewandte Chemie International Edition, 45(36), 5984-5987.

  • Green Chemistry Approaches (Aqueous Michael Addition): Mase, N., et al. (2006). Organocatalytic Michael reaction of ketones to nitroolefins in brine. Tetrahedron Letters, 47(29), 4983-4986.

Sources

Scalable synthesis methods for (2-Phenylpyrrolidin-2-yl)methanol in industrial processes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenylpyrrolidin-2-yl)methanol is a "privileged" chiral scaffold, serving as a critical precursor for


-symmetric organocatalysts, chiral auxiliaries (e.g., oxazaborolidines), and neurokinin-1 (NK1) receptor antagonists. While laboratory-scale synthesis often relies on the highly reactive Lithium Aluminum Hydride (

), this reagent poses severe pyrophoric risks and slurry handling challenges at the kilogram scale.

This Application Note details a process-intensified protocol for the industrial synthesis of (2-Phenylpyrrolidin-2-yl)methanol. We prioritize a robust Borane-mediated reduction generated in situ from Sodium Borohydride (


) and Iodine (

). This method offers superior safety profiles, cost-efficiency, and selectivity compared to

, while maintaining high enantiomeric excess (

) through a downstream tartaric acid resolution step.

Structural Definition & Strategic Route

Target Molecule: (2-Phenylpyrrolidin-2-yl)methanol

  • CAS: 102029-44-7 (Racemic) / Specific enantiomers vary.

  • Structure: A pyrrolidine ring featuring a quaternary carbon at position 2, substituted with both a phenyl group and a hydroxymethyl group.

  • Distinction: distinct from

    
    -phenyl-2-pyrrolidinemethanol (where the alcohol is secondary).
    
Synthesis Pathway Overview

The industrial route typically avoids direct arylation of proline due to racemization issues. Instead, we employ a Hydantoin (Bucherer-Bergs) ring construction followed by hydrolysis to yield the racemic amino acid, which is then reduced and resolved.

SynthesisPath Start 4-Chloro-1- phenylbutan-1-one Hydantoin 5-Phenyl-5-(2-chloroethyl) hydantoin Start->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Proline (±)-2-Phenylproline (Amino Acid) Hydantoin->Proline Hydrolysis (NaOH, High Temp) Complex Amine-Borane Complex Proline->Complex NaBH4 / I2 (THF, 0°C -> Reflux) Target (±)-(2-Phenylpyrrolidin- 2-yl)methanol Complex->Target Workup (KOH/MeOH) Resolved (S)-Enantiomer (>99% ee) Target->Resolved Resolution (L-Tartaric Acid)

Figure 1: Industrial workflow from acyclic precursor to enantiopure amino alcohol.

Critical Process Parameters (CPPs)

ParameterControl RangeScientific Rationale
Reagent Stoichiometry

(2.5 eq) /

(1.0 eq)
Excess hydride ensures complete reduction of the sterically hindered carboxylate; Iodine acts as the Lewis acid activator to generate

.
Temperature (Addition)

Iodine addition is highly exothermic and evolves

gas. Controlling T prevents thermal runaway.
Quench pH

(during workup)
Essential to break the stable N-B (amine-borane) complex formed during reduction.
Water Content

(KF)
Moisture destroys the active diborane species, stalling conversion and increasing impurity profiles.

Detailed Experimental Protocols

Protocol A: Scalable Reduction of 2-Phenylproline

Objective: Convert the quaternary amino acid to the amino alcohol without using


.
Scale:  1.0 kg Input Basis.
Reagents & Equipment[1][2][3][4][5]
  • Reactants: (±)-2-Phenylproline (1.0 kg, 5.23 mol),

    
     (495 g, 13.0 mol), Iodine (1.33 kg, 5.23 mol).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) (10 L).

  • Equipment: 20 L Jacketed Glass Reactor, overhead stirrer, reflux condenser,

    
     inertion, scrubber for 
    
    
    
    .
Step-by-Step Procedure
  • Charge: Inert the reactor with Nitrogen. Charge (±)-2-Phenylproline (1.0 kg) and

    
      (495 g).
    
  • Solvation: Add Anhydrous THF (8 L). The mixture will be a suspension. Cool jacket to

    
    .
    
  • Activation (Critical Step): Dissolve Iodine (1.33 kg) in THF (2 L). Add this solution dropwise to the reactor over 2–3 hours.

    • Safety Note: Massive

      
       evolution occurs. Ensure scrubber vent is open. Maintain internal temperature 
      
      
      
      .
  • Reaction: Once addition is complete and gas evolution subsides, heat the mixture to Reflux (

    
    ) . Stir for 12–16 hours.
    
    • IPC (In-Process Control): Monitor by HPLC.[6] Target:

      
       starting material.
      
  • Quench: Cool to

    
    . Carefully add Methanol  (1.5 L) dropwise to destroy excess hydride. (Caution: Foaming).
    
  • Complex Breaking: Evaporate THF to near dryness. Add 20% aqueous KOH (5 L). Heat to

    
     for 4 hours.
    
    • Mechanism:[7][] The Boron-Nitrogen bond is strong; thermal alkaline hydrolysis is required to liberate the free amine.

  • Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) (

    
    ).
    
  • Isolation: Dry combined organics over

    
    , filter, and concentrate to yield the crude racemic amino alcohol as a viscous oil.
    
    • Expected Yield: 85–92% (approx. 850 g).

Protocol B: Optical Resolution via Tartaric Acid

Objective: Isolate the (S)-enantiomer (or R) from the racemate. Mechanism: Formation of diastereomeric salts with differing solubilities.[9]

Step-by-Step Procedure
  • Salt Formation: Dissolve the crude racemic (2-Phenylpyrrolidin-2-yl)methanol (850 g, 4.8 mol) in Ethanol (4.5 L).

  • Resolving Agent: Add L-(+)-Tartaric Acid (720 g, 4.8 mol) dissolved in warm Ethanol (3 L).

  • Crystallization: Heat to

    
     to ensure full dissolution, then cool slowly (ramp: 
    
    
    
    ) to
    
    
    . Stir at
    
    
    for 8 hours.
  • Filtration: Filter the white precipitate.[10] This is the (S)-Amine

    
     L-Tartrate  diastereomeric salt (theoretical prediction, verify specific salt via rotation).
    
    • Note: If the target is the other enantiomer, it typically remains in the mother liquor or requires D-Tartaric acid.

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity.

    • Target:

      
      .
      
  • Free Basing: Suspend the purified salt in water. Adjust pH to 12 with

    
    . Extract with DCM, dry, and concentrate.
    

Process Safety & Engineering Controls

Hazard Analysis: vs.
Hazard Category

(Legacy)

(Recommended)
Water Sensitivity Violent/ExplosiveModerate (Slow decomposition)
Solvent Compatibility Ethers only (Strictly dry)Ethers, Diglyme (Tolerates trace moisture)
Quenching Difficult ("Fieser" workup prone to stalling)Simple (MeOH/Acid or Base)
Byproducts Aluminum salts (Gelatinous, hard to filter)Boric acid salts (Water soluble, easy separation)
Engineering Diagram: Quench Logic

The following logic gate describes the critical decision-making during the quenching phase to avoid "gelation" and yield loss.

QuenchLogic Start Reaction Complete (IPC < 1% SM) Cool Cool to 0°C Start->Cool MeOH Add MeOH (Destroy Hydride) Cool->MeOH Check Is Solution Clear? MeOH->Check Hydrolysis Add 20% KOH Heat to 80°C Check->Hydrolysis No (Turbid/Complex) Extract DCM Extraction Check->Extract Yes (Rare) Hydrolysis->Extract N-B Bond Cleaved

Figure 2: Workup logic ensuring complete liberation of the amino alcohol from the borane complex.

Analytical Specifications (Quality Control)

To ensure the material meets pharmaceutical standards, the following analytical methods are required:

  • HPLC (Chiral):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm (Phenyl absorption).

    • Acceptance Criteria:

      
       purity, 
      
      
      
      .
  • NMR Verification (

    
    ): 
    
    • Look for the disappearance of the

      
      -proton signal (present in secondary alcohol impurities, absent in the quaternary target).
      
    • Confirm the AB quartet of the

      
       group (diastereotopic protons due to the chiral center).
      

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives."[3][4] The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Core protocol for NaBH4/I2 reduction.
  • Mathre, D. J., et al. (1991). "A new and potent chiral auxiliary resulting in a major improvement in convenience and efficiency."[11] The Journal of Organic Chemistry, 56(7), 2292-2294.[11]

    • Establishes the utility of the 2-phenylpyrrolidin-2-yl scaffold.
  • Abiko, A., et al. (1992). "Highly enantioselective synthesis of amino alcohols." Tetrahedron Letters, 33(38), 5517-5520.
  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151.

    • Review of the NaBH4/I2 mechanism and safety.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Reference for Tartaric Acid resolution efficiency.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Enantiomeric Excess with (2-Phenylpyrrolidin-2-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Phenylpyrrolidin-2-yl)methanol and its widely used derivatives, such as diarylprolinol silyl ethers (often referred to as Hayashi-Jørgensen catalysts). These powerful organocatalysts are instrumental in a vast array of asymmetric transformations.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions to achieve high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: I am observing a low enantiomeric excess (ee). What are the primary factors I should investigate?

A low ee is a common challenge in asymmetric catalysis. Several factors can be at play, and a systematic approach to troubleshooting is crucial. The primary aspects to consider are:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring simultaneously with your desired asymmetric transformation.[3] This is often more pronounced at higher temperatures.

  • Solvent Effects: The choice of solvent is critical as it can significantly influence the conformation of the catalyst-substrate complex. The polarity and coordinating ability of the solvent can dramatically affect the catalyst's performance.[4][5]

  • Temperature: Temperature has a profound impact on enantioselectivity. Lower temperatures often, though not always, lead to higher ee by amplifying the energetic differences between the diastereomeric transition states.[3][4] In some rare instances, a reversal of enantioselectivity has been observed at different temperatures.[6]

  • Catalyst and Substrate Purity: The enantiomeric purity of your catalyst is paramount. Any contamination with the opposite enantiomer will directly reduce the ee of your product.[3] Similarly, impurities in the starting material can interfere with the catalyst.[4]

  • Moisture and Air Sensitivity: Many organocatalytic reactions are sensitive to moisture and air. Water can hydrolyze the active enamine intermediate or deactivate the catalyst.[3]

Q2: How does the structure of the (2-Phenylpyrrolidin-2-yl)methanol catalyst, particularly the silyl ether derivatives, impact the reaction outcome?

The diarylprolinol silyl ether catalysts are generally more active and soluble in organic solvents than the parent proline catalyst.[1] The bulky diaryl and silyl groups create a well-defined chiral pocket around the active site. This steric shielding directs the incoming substrate, leading to high stereocontrol.[7] Modifications to these groups can be used to fine-tune the catalyst's reactivity and selectivity for a specific transformation.

Q3: Can additives be used to improve the enantioselectivity of my reaction?

Yes, additives can have a significant effect. For instance, in Michael additions of aldehydes to nitroolefins, a Brønsted acid additive like benzoic acid can accelerate the formation of the enamine intermediate, leading to improved diastereoselectivity and enantioselectivity.[7][8] In some cases, a dual-acid cocatalyst system may be necessary to achieve a high reaction rate and conversion.[9]

Q4: My reaction is very slow or is not reaching completion. What could be the cause?

Poor catalyst activity can stem from several issues:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. For diarylprolinol silyl ethers, undesired cleavage of the silyl group can occur, leading to the formation of the corresponding diarylprolinol and subsequent parasitic equilibria, such as the formation of oxazolidines with aldehyde substrates.

  • Inhibitors: Impurities in your reagents or solvent can act as catalyst poisons.

  • Suboptimal Conditions: The reaction temperature may be too low, or the concentration of reactants may not be optimal.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

This guide provides a systematic workflow to diagnose and resolve low enantioselectivity.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed check_purity Check Purity: - Catalyst (enantiomeric & chemical) - Substrate - Solvent start->check_purity purity_ok Purity OK? check_purity->purity_ok action_purify Action: Purify or replace materials. purity_ok->action_purify No verify_conditions Verify Anhydrous/Inert Conditions purity_ok->verify_conditions Yes conditions_ok Conditions OK? verify_conditions->conditions_ok action_standardize Action: Ensure rigorous drying of glassware, solvents, and reagents. Use inert atmosphere. conditions_ok->action_standardize No optimization Proceed to Optimization conditions_ok->optimization Yes screen_temp Screen Temperature (e.g., RT, 0°C, -20°C, -40°C) optimization->screen_temp screen_solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF, Polar Aprotic) optimization->screen_solvent screen_additives Screen Additives (e.g., Brønsted or Lewis Acids) optimization->screen_additives success High ee Achieved screen_temp->success screen_solvent->success screen_additives->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Data on Optimizing Reaction Parameters

The following table summarizes the impact of various reaction parameters on enantioselectivity in reactions catalyzed by (2-Phenylpyrrolidin-2-yl)methanol derivatives.

ParameterVariationGeneral Effect on eeRationale
Temperature Decreasing (e.g., from RT to -44°C)Often increasesLower thermal energy enhances the energetic difference between diastereomeric transition states, favoring one pathway.[3][6]
Solvent Screening various polarities (e.g., Toluene, CH2Cl2, THF, DMSO)Highly dependent on the reactionThe solvent influences the stability and conformation of the catalyst-substrate complex and key intermediates like the enamine.[5][7]
Additives Introduction of Brønsted acids (e.g., benzoic acid, TFA)Can significantly increaseAcids can promote the formation of the active iminium or enamine intermediates and stabilize transition states.[8][10]
Catalyst Loading Increasing or decreasingNon-linear effectHigher loading doesn't always improve ee. An optimal concentration exists to balance the catalyzed and background reactions.[7]
Substrate Concentration Diluting the reaction mixtureMay increaseCan disfavor bimolecular side reactions and potentially reduce the rate of the non-catalyzed background reaction.[7]

Experimental Protocols

General Protocol for an Asymmetric Michael Addition

This protocol is a generalized procedure for the Michael addition of an aldehyde to a nitroolefin catalyzed by a diarylprolinol silyl ether.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.[3]

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • To a dried reaction vial under an inert atmosphere, add the diarylprolinol silyl ether catalyst (e.g., 3-10 mol%).

    • If required, add the acidic co-catalyst (e.g., benzoic acid, 10-30 mol%).[8]

    • Add the desired anhydrous solvent (e.g., toluene).

    • Stir the mixture for a few minutes at room temperature.

  • Addition of Reactants:

    • Add the aldehyde (e.g., 1.5-2.0 equivalents).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the nitroolefin (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the set temperature and monitor its progress by TLC or GC.

    • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Catalytic Cycle of (2-Phenylpyrrolidin-2-yl)methanol Derivatives

The catalyst operates through two primary activation modes: enamine and iminium ion catalysis.

Catalytic Cycle Diagram

G cluster_enamine Enamine Catalysis (HOMO Activation) cluster_iminium Iminium Catalysis (LUMO Activation) en_start Aldehyde + Catalyst enamine Enamine Intermediate en_start->enamine - H2O en_product α-Functionalized Aldehyde enamine->en_product + E+ en_product->en_start + H2O electrophile Electrophile (E+) im_start α,β-Unsaturated Aldehyde + Catalyst iminium Iminium Ion Intermediate im_start->iminium - H2O im_product β-Functionalized Aldehyde iminium->im_product + Nu- im_product->im_start + H2O nucleophile Nucleophile (Nu-)

Caption: Dual catalytic cycles of diarylprolinol silyl ether catalysts.

In enamine catalysis , the catalyst and an aldehyde form a nucleophilic enamine intermediate, which then reacts with an electrophile.[1] In iminium catalysis , the catalyst and an α,β-unsaturated aldehyde form an electrophilic iminium ion, lowering the LUMO and activating the molecule for nucleophilic attack.[9]

References

  • BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis.
  • Chemistry World. (2017). Temperature drop triggers chirality twist. [Link]

  • BenchChem. (2025).
  • Gotoh, H., & Hayashi, Y. (2007). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. Organic Letters, 9, 2859-2862. [Link]

  • Tâmega, G. S., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Omega. [Link]

  • Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132, 50-51. [Link]

  • Zheng, Z., Perkins, B. L., & Ni, B. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society. [Link]

  • Lorch, M., et al. (2020). Exploring Free Energy Profiles of Enantioselective Organocatalytic Aldol Reactions under Full Solvent Influence. ResearchGate. [Link]

  • Gschwind, R. M., et al. (2012). In situ NMR studies on the silyl ether cleavage of diarylprolinol silyl ethers. RSC Advances, 2, 5941-5943. [Link]

  • MDPI. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. [Link]

  • Jensen, K. L., et al. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. [Link]

  • PMC. (n.d.). Visible-light-induced organocatalytic enantioselective N–H insertion of α-diazoesters enabled by indirect free carbene capture. [Link]

  • MDPI. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. [Link]

  • RSC Publishing. (2020). How deep eutectic solvents are currently shaping organocatalytic and enzymatic asymmetric catalysis. [Link]

  • BenchChem. (2025).
  • Coric, I., & List, B. (2012). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. [Link]

  • PMC. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. [Link]

  • RSC Publishing. (1990). Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts. [Link]

  • Indian Journal of Chemistry. (2007). Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. [Link]

  • Thieme. (2018). Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. [Link]

  • Scilit. (n.d.). 4.2.1.6. Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. [Link]

  • Chem-Station. (2015). Hayashi-Jørgensen Catalyst. [Link]

  • PMC. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

  • PMC. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • University of Pennsylvania. (n.d.). Asymmetric reactions_synthesis. [Link]

  • Organic Syntheses. (n.d.). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Synthesis of 2-Phenyl-1-propanol.
  • BenchChem. (2025).

Sources

Troubleshooting low yields in (2-Phenylpyrrolidin-2-yl)methanol catalyzed reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing (2-Phenylpyrrolidin-2-yl)methanol Catalysis

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: T-PRO-2026-ZN

Introduction: Beyond the Standard Protocol

Welcome to the technical support hub. If you are utilizing (2-Phenylpyrrolidin-2-yl)methanol (and its analogs like diphenylprolinol), you are likely leveraging its dual-functionality: the pyrrolidine nitrogen acting as a Lewis base and the hydroxyl group acting as a proton donor or metal-directing ligand.

While this scaffold is a cornerstone of asymmetric synthesis—particularly in organozinc additions and borane reductions —it is notoriously sensitive to "invisible" experimental variables. Low yields in these reactions are rarely due to "bad chemistry" but rather catalyst deactivation or kinetic stalling .

This guide deconstructs the failure modes of this catalyst, moving beyond "dry your solvents" into the mechanistic causality of why your reaction stopped at 40% conversion.

Module 1: The "Zinc-Link" – Enantioselective Alkylation

The most common application for this catalyst is the enantioselective addition of dialkylzinc (e.g.,


) to aldehydes. The active species is not the free amino alcohol, but a zinc-alkoxide complex .
The Mechanistic Bottleneck

The reaction requires the formation of a monomeric or dimeric zinc complex before the aldehyde is attacked. If you add the aldehyde too quickly, or if moisture is present, you generate competing achiral pathways or inactive zinc oxides.

Figure 1: Critical Activation Pathway

ZincActivation Ligand (2-Phenylpyrrolidin-2-yl)methanol Complex Active Zinc-Amino Alkoxide Complex Ligand->Complex - Ethane (Gas) ZnEt2 Dialkylzinc (ZnEt2) ZnEt2->Complex Inactive ZnO / Zn(OH)Et (Inactive) ZnEt2->Inactive Product Chiral Alcohol (Zinc Salt) Complex->Product + Aldehyde (Rate Determining Step) Aldehyde Substrate (Aldehyde) Moisture Trace H2O Moisture->ZnEt2 Fast Hydrolysis

Caption: The activation of the catalyst requires the evolution of ethane. Premature aldehyde addition or moisture ingress diverts ZnEt2 to inactive oxides.

Troubleshooting Low Yields in Zinc Additions
SymptomProbable CauseMechanistic ExplanationCorrective Action
Yield < 20% (Stalled) Catalyst Poisoning (Moisture)

reacts with

faster than the ligand. This forms inactive Zinc Oxide aggregates that coat the active catalyst.
Flame-dry glassware under vacuum. Use a Schlenk line. Ensure solvent water content is <50 ppm (Karl Fischer).
Yield 40-60% (Plateau) Product Inhibition The product (zinc alkoxide) aggregates with the catalyst, preventing turnover. The catalytic cycle is "choked" by its own success.Add additives: Use Ti(OiPr)4 (1.2 equiv) or non-coordinating solvents (Toluene vs. THF) to break aggregates [1].
High Yield, Racemic Background Reaction Uncatalyzed addition of free

to the aldehyde is competing with the catalyzed pathway.
Lower Temperature: Run at 0°C or -20°C. The catalyzed pathway has a lower activation energy and dominates at lower temps.
Induction Period Incomplete Complexation The ligand and

were not given enough time to form the active species before aldehyde addition.
Stir Ligand +

for 30 mins at RT before cooling and adding aldehyde. Watch for ethane bubbling to stop.

Module 2: Borane Reductions (CBS-Analog)

When using (2-Phenylpyrrolidin-2-yl)methanol as a precursor for oxazaborolidine catalysts (similar to the CBS catalyst) for ketone reduction:

The "Hidden" Yield Killer: Boroxine Formation If the catalyst preparation (heating with borane or boronic acid) is not driven to completion, or if water is present, you form boroxines (trimeric anhydrides) instead of the active oxazaborolidine hydride.

Protocol Check:

  • Dehydration: Are you removing the water generated during catalyst formation? (Use molecular sieves or azeotropic removal with toluene).

  • Hydride Source: Borane-THF or Borane-DMS must be fresh. Degraded borane (high hydride content lost) leads to stalled conversion regardless of catalyst quality.

Module 3: Catalyst Integrity & Storage

Users often assume the catalyst is stable because it is a solid. However, the secondary amine is prone to oxidation and carbamate formation.

Diagnostic Workflow:

Troubleshooting Start Start: Reaction Yield is Low CheckColor Is the Catalyst White/Colorless? Start->CheckColor Yellow Yellow/Brown CheckColor->Yellow No White Yes, White CheckColor->White Yes Oxidation Amine Oxidation suspected. Recrystallize from Ethanol/Hexane. Yellow->Oxidation CheckSolvent Check Solvent Water Content (Karl Fischer) White->CheckSolvent Wet > 50 ppm CheckSolvent->Wet High Water Dry < 50 ppm CheckSolvent->Dry Dry Drying Re-distill solvent over Na/Benzophenone or use activated sieves. Wet->Drying CheckStoich Check Stoichiometry: Is ZnEt2/Borane in excess? Dry->CheckStoich No 1:1 Ratio CheckStoich->No Exact Amount Yes > 1.2 equiv CheckStoich->Yes Excess AdjustStoich Reagents degrade. Use 1.5 - 2.0 equiv of reductant/alkylator. No->AdjustStoich

Caption: Step-by-step diagnostic logic for isolating yield failures.

Frequently Asked Questions (FAQs)

Q1: My reaction turns cloudy immediately upon adding Diethylzinc. Is this normal? A: No. Immediate cloudiness usually indicates the formation of Zinc Oxide (ZnO) , caused by significant moisture in the vessel or solvent. The active catalyst complex should be a clear solution (often slightly yellow). If it clouds, your effective catalyst loading has dropped, leading to low yields. Reference: Pu, L. & Yu, H.B. (2001) on Zn-catalyst aggregation. [1]

Q2: Can I use the HCl salt of the catalyst directly? A: Absolutely not for Zinc additions. The HCl will protonate the ethyl group of


, releasing ethane and consuming 1 equivalent of your expensive reagent immediately. Furthermore, the chloride ion can interfere with the Lewis acidity of the Zinc. You must perform a free-base extraction (NaOH/DCM) and dry the solid thoroughly before use.

Q3: I see good conversion by TLC, but isolated yield is low. Where did my product go? A: Amino-alcohol catalyzed reactions often produce amino-alkoxide intermediates that are stable to mild aqueous workup . If you use a weak acid (like saturated


) and extract too quickly, the product might remain complexed to the zinc/ligand in the aqueous phase or the interface.
Protocol Adjustment: Quench with 1M HCl (if product is acid stable) or use a Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to break the Zinc emulsion.

Q4: Why does the phenyl group matter? Can I just use Prolinol? A: The phenyl group provides steric shielding . In the transition state, this bulk forces the aldehyde to approach from a specific face (enantioselectivity). However, for yield, the phenyl group increases the solubility of the complex in non-polar solvents (Toluene/Hexane). Unsubstituted prolinol complexes often precipitate out, killing the catalytic cycle.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1] Angewandte Chemie International Edition in English, 30(1), 49–69. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3] Chemical Reviews, 92(5), 833–856. [Link]

Sources

Purification strategies for removing (2-Phenylpyrrolidin-2-yl)methanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The isolation and purification of chiral amino alcohols, specifically (2-Phenylpyrrolidin-2-yl)methanol (a valuable prolinol derivative and chiral auxiliary), present unique chromatographic and physical challenges. This molecule combines a hydrophobic phenyl ring with a highly polar, basic secondary amine and a hydrogen-bonding primary alcohol.

This guide is engineered for synthetic chemists and drug development professionals to troubleshoot common purification failures, understand the physicochemical causality behind these issues, and implement self-validating isolation workflows.

Part 1: Troubleshooting Guide (Q&A)

Q: Why am I losing my product during the standard aqueous workup?

The Causality: (2-Phenylpyrrolidin-2-yl)methanol is an amphiphilic molecule. At a neutral or slightly acidic pH, the secondary amine (pKa ~9.5) becomes protonated, forming a highly water-soluble ammonium cation. If you attempt to extract this into an organic solvent without strict pH control, the product will remain partitioned in the aqueous layer. The Solution: You must suppress the ionization of the pyrrolidine nitrogen.

  • Chill the aqueous layer to 0 °C to prevent exothermic degradation.

  • Basify the aqueous phase to pH > 11 using a strong base such as 11.6N aqueous KOH or NaOH[1].

  • Self-Validation Check: Before extracting, test the aqueous layer with pH paper. If the pH is below 11, or if the solution remains cloudy (indicating the free base has oiled out but not dissolved), add more base. Extract with a halogenated solvent like CHCl3 or DCM, which offers superior solvation for polar organics compared to ethyl acetate or ether.

Q: My product is streaking severely on silica gel TLC and columns. How do I fix this?

The Causality: Standard silica gel is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–6.0). The basic secondary amine of your prolinol derivative undergoes a strong acid-base interaction with the stationary phase, forming tight ion pairs. As the compound travels down the column, it continuously binds and unbinds, resulting in severe peak broadening, streaking, and irreversible adsorption (low recovery). The Solution: You must chemically deactivate the acidic sites on the silica. Modify your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH) by adding 1% to 5% Triethylamine (Et3N) or aqueous Ammonium Hydroxide (NH4OH). The highly basic modifier continuously saturates the acidic silanol sites, forcing your target amino alcohol to interact with the column purely through polar partitioning rather than ion exchange.

Silica_Logic Start TLC shows severe streaking? Check1 Is mobile phase modified with an amine? Start->Check1 Action1 Add 1-5% Et3N or NH4OH to deactivate silica Check1->Action1 No Check2 Is streaking resolved? Check1->Check2 Yes Action1->Check2 Action2 Proceed with Standard Flash Chromatography Check2->Action2 Yes Action3 Switch to SCX or Alumina Chromatography Check2->Action3 No

Fig 1: Decision matrix for resolving silica gel chromatography streaking.

Part 2: Advanced Methodologies & Workflows

FAQ 1: How do I perform a "Catch and Release" SCX purification?

For complex reaction mixtures (e.g., reductive aminations or Grignard additions), Strong Cation Exchange (SCX) chromatography is highly recommended. SCX utilizes a silica-bound sulfonic acid resin that specifically traps basic amines while allowing neutral and acidic impurities to wash through[2].

Step-by-Step Protocol:

  • Conditioning: Flush a commercial SCX cartridge with 3–5 column volumes (CV) of Methanol (MeOH) to activate the sulfonate groups.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of DCM/MeOH (1:1) and load it onto the column. The basic pyrrolidine nitrogen will protonate and bind ionically to the resin.

  • Washing (Self-Validating Step): Wash the column with 3–5 CV of MeOH. Validation: Spot the wash fractions on a TLC plate and visualize with UV/KMnO4. The wash should contain unreacted electrophiles and neutral byproducts. Continue washing until the TLC shows no spots.

  • Elution: Elute the target amino alcohol using 3–5 CV of 2.0 M Ammonia in Methanol (NH3/MeOH) . The ammonia deprotonates the bound amine, releasing it from the solid support.

  • Isolation: Evaporate the ammoniacal fractions under reduced pressure to yield the highly pure free base of (2-Phenylpyrrolidin-2-yl)methanol.

SCX_Workflow A Crude Reaction Mixture (Amino Alcohol) B Load onto SCX Cartridge (Sulfonic Acid Resin) A->B Apply Sample C Wash with MeOH/DCM (Removes Neutral Impurities) B->C Wash Phase D Elute with 2M NH3 in MeOH (Releases Basic Product) C->D Elution Phase E Evaporate to yield Purified Free Base D->E Concentrate

Fig 2: SCX Catch-and-Release workflow for amino alcohol purification.

FAQ 2: Can I isolate the product without chromatography?

Yes. If the crude purity is >70%, differential solubility via salt formation is the most scalable approach. Converting the free base to a hydrochloride salt drastically alters its solubility profile, allowing for precipitation and subsequent recrystallization[3][4].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether or isopropyl ether (approx. 10 mL/g).

  • Salt Formation: Cool the solution to 0 °C under nitrogen. Slowly add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise. Causality: The anhydrous environment is critical. The resulting hydrochloride salt is highly hygroscopic and water-soluble; using aqueous HCl would result in an unworkable biphasic oil. Anhydrous conditions force the immediate precipitation of the salt.

  • Isolation (Self-Validating Step): Stir for 15 minutes, then filter the white precipitate rapidly under a nitrogen blanket. Validation: Take a 5 mg aliquot of the solid, neutralize it with aqueous NaHCO3, extract into DCM, and run a TLC against the crude mixture to confirm the absence of non-basic impurities.

  • Recrystallization: Recrystallize the crude hydrochloride salt from an optimal solvent mixture (e.g., isopropyl ether or an ethanol/ether gradient) to achieve >99% chemical purity and enhance enantiomeric excess (ee).

Part 3: Quantitative Data Summary

Selecting the correct purification strategy depends on the scale of your reaction and the nature of the impurities. Use the matrix below to determine the optimal approach for your specific workflow.

Purification StrategyPhysicochemical PrincipleTypical RecoveryExpected PurityBest Application Scenario
Acid-Base Extraction pH-dependent phase partitioning70–85%85–90%Initial bulk cleanup; removal of neutral organics.
Amine-Modified Silica Polarity & Adsorption (Deactivated)60–80%>95%Separation of closely related basic diastereomers.
SCX Catch & Release Solid-phase ion-exchange85–95%>98%Rapid isolation from complex reaction mixtures.
HCl Salt Crystallization Differential solubility50–75%>99%Final polishing; enantiomeric enrichment (ee upgrade).

References

  • Title: Stereoselective Reactions of Alkenes Mediated by Chiral Hypervalent Iodine Reagents (Thesis)
  • Source: google.com (Patents)
  • Title: Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)
  • Title: MP-Cyanoborohydride Technical Note (Catch and Release Purification)

Sources

Preventing racemization of (2-Phenylpyrrolidin-2-yl)methanol at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for (2-Phenylpyrrolidin-2-yl)methanol , designed for researchers and drug development professionals.

Topic: Preventing Racemization of (2-Phenylpyrrolidin-2-yl)methanol at High Temperatures Compound Class:


-Quaternary Amino Alcohols
CAS Registry (Generic):  126689-01-8 (Example for (S)-isomer)

Core Technical Analysis: The "Impossible" Racemization?

The Paradox: You are working with (2-Phenylpyrrolidin-2-yl)methanol .[1][2][3][4] Structurally, this molecule possesses a quaternary stereocenter at the C2 position (bonded to the Nitrogen, the C3 methylene, a Phenyl group, and a Hydroxymethyl group).

  • Unlike Proline: It lacks an acidic

    
    -proton.
    
  • The Implication: Standard base-catalyzed racemization (deprotonation/reprotonation) is chemically impossible without bond cleavage.

Why is it Racemizing? If you observe loss of enantiomeric excess (ee) at high temperatures (>100°C), you are likely triggering a Retro-Mannich / Retro-Aldol type dissociation . The high thermal energy drives the equilibrium toward the dissociation of formaldehyde, generating a transient secondary amine (2-phenylpyrrolidine) which does possess an acidic


-proton and can rapidly racemize before re-forming the alcohol.
The Racemization Pathway (Mechanism)[5][6][7]

The following diagram illustrates the hidden pathway that activates only under thermal stress.

RacemizationPathway Start (S)-(2-Phenylpyrrolidin-2-yl)methanol (Quaternary Center) Dissociation Thermal Dissociation (Retro-Mannich) Start->Dissociation High T (>100°C) Intermediate Intermediate: 2-Phenylpyrrolidine + Formaldehyde (Secondary Amine) Dissociation->Intermediate - CH2O Racemization Racemization of Intermediate (via Imine/Enamine) Intermediate->Racemization Fast RacemicInt rac-2-Phenylpyrrolidine Racemization->RacemicInt Reformation Re-addition of CH2O RacemicInt->Reformation End Racemic Product Reformation->End

Caption: Thermal degradation pathway via Retro-Mannich dissociation. The quaternary center is temporarily destroyed, allowing racemization of the secondary amine intermediate.

Troubleshooting Guide (Q&A)

Section A: Diagnosing the Issue

Q1: I am seeing a drop in optical rotation after distillation. Is it racemization or decomposition? A: It is likely both.

  • Check: Run a chiral HPLC. If you see a distinct peak for the opposite enantiomer, it is racemization.

  • Cause: Distillation of this amino alcohol requires high temperatures. The boiling point is high (often >150°C at reduced pressure). Prolonged heating promotes the Retro-Mannich dissociation described above.

  • Solution: Avoid bulk distillation. Use Kugelrohr distillation (short path, lower residence time) or purify via recrystallization of a salt (e.g., HCl or Tartrate salt), which locks the nitrogen and prevents the Retro-Mannich mechanism.

Q2: Could I be misidentifying the compound? A: This is a critical safety check.

  • Scenario: Are you working with

    
    -phenyl-2-pyrrolidinemethanol  (also called Phenylprolinol)?
    
  • Difference: Phenylprolinol has the phenyl group on the methanol carbon, leaving an acidic proton on the pyrrolidine ring.

  • Test: Check your 1H NMR.

    • Quaternary (Your Target): No proton signal at the C2 position (intersection of N, Ph, and CH2OH).

    • Secondary (Phenylprolinol): distinct proton signal at the C2 position.

    • Note: If you have the secondary structure, racemization is inevitable at high T due to simple deprotonation.

Section B: Prevention Strategies

Q3: How do I stabilize the molecule during high-temperature reactions? A: You must block the Nitrogen lone pair or the Hydroxyl group to stop the Retro-Mannich equilibrium.

  • N-Protection: Convert the amine to an amide or carbamate (Boc/Cbz) before heating. The N-C bond becomes partial double-bond character, preventing the leaving group mechanism.

  • Salt Formation: If the reaction allows, keep the amine protonated (e.g., as a Hydrochloride salt). The ammonium species cannot undergo the lone-pair-assisted Retro-Mannich cleavage.

Q4: Does the solvent choice matter? A: Yes.

  • Avoid: Protic solvents (Water, Alcohols) at high T, as they stabilize the charged intermediates of the dissociation pathway.

  • Preferred: Dry, non-polar aprotic solvents (Toluene, DCM) are better, but only if the temperature is kept moderate.

Experimental Protocols

Protocol 1: Determining Enantiomeric Excess (HPLC)

Use this protocol to quantify the extent of racemization.

ParameterCondition
Column Daicel CHIRALPAK® IA or IC (Immobilized Amylose/Cellulose)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)
Temperature 25°C (Strictly controlled)
Sample Prep Dissolve 1 mg in 1 mL mobile phase. Filter (0.22 µm).

Note: The trace amount of Diethylamine (DEA) is crucial to sharpen the peak of the free amine but avoid using it if you are analyzing a derivatized amide.

Protocol 2: Safe Purification (Recrystallization)

Alternative to thermal distillation to prevent racemization.

  • Dissolution: Dissolve the crude amino alcohol in a minimum amount of warm Ethanol (40-50°C).

  • Acidification: Add 1.05 equivalents of L-Tartaric acid (for resolution/purification) or HCl (in ether).

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

  • Recovery: Filter the solid salt.

  • Free Basing: Suspend salt in DCM, wash with cold 1M NaOH/NaHCO3, dry over Na2SO4, and concentrate in vacuo at <40°C .

Summary of Stability Factors

FactorImpact on RacemizationRecommendation
Temperature Critical. >100°C triggers Retro-Mannich dissociation.Keep processes <60°C. Use vacuum to lower boiling points.
pH High pH (Strong Base) accelerates dissociation.Maintain neutral or slightly acidic conditions during workup.
Nitrogen State Free amine is labile. Ammonium salt is stable.Store as HCl or Tartrate salt.
Structure Quaternary C2 is generally stable unless CH2O is lost.Verify structure is not the secondary isomer.

References

  • BenchChem. (2025).[5] Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. Retrieved from .

  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Retrieved from .

  • Cardiff University. (2013). Stereoselective Reactions of Alkenes Mediated by Chiral Hypervalent Iodine Reagents (Thesis describing synthesis of (S)-(2-Phenylpyrrolidin-2-yl)methanol). Retrieved from .

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary for CID 11217560: (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. Retrieved from .

  • Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from .

Sources

Technical Support Center: Optimizing Catalyst Loading of (2-Phenylpyrrolidin-2-yl)methanol for Cost-Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the use of (2-Phenylpyrrolidin-2-yl)methanol and its derivatives, a cornerstone class of organocatalysts in modern asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst loading to achieve both high reaction performance and cost-efficiency. Drawing from established principles of organocatalysis and practical laboratory experience, we will address common challenges through a series of troubleshooting guides and frequently asked questions.

The pyrrolidine scaffold is a privileged motif in organocatalysis, enabling a wide range of enantioselective transformations.[1] (2-Phenylpyrrolidin-2-yl)methanol and its diarylprolinol silyl ether analogues, often referred to as Hayashi-Jørgensen type catalysts, are particularly effective in promoting key carbon-carbon bond-forming reactions such as aldol, Michael, and Diels-Alder reactions with a high degree of stereocontrol.[2][3][4][5] However, their practical application can sometimes be hampered by high catalyst loadings, which can impact the overall cost and sustainability of a synthetic route. This guide will provide actionable strategies to mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is proceeding to high conversion, but the enantiomeric excess (ee) is significantly lower than reported in the literature for similar transformations. What are the likely causes and how can I improve it?

A: Low enantioselectivity is a common hurdle and can often be traced back to several key factors. Let's break down the troubleshooting process.

Initial Checks:

  • Purity of Materials: Ensure the purity of your catalyst, reagents, and solvents. Trace impurities can sometimes interfere with the catalytic cycle or promote a non-selective background reaction.

  • Reaction Conditions: Verify that your experimental conditions, such as temperature, concentration, and atmosphere, are consistent with established protocols. Organocatalytic reactions can be sensitive to these parameters.[6]

Optimization Strategies:

If the initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary.

  • Temperature Screening: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. A lower reaction temperature often leads to a more ordered transition state and, consequently, higher enantioselectivity.[7] It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and lower if feasible).[6]

  • Solvent Screening: The choice of solvent can have a profound impact on both reactivity and stereoselectivity.[8] Solvents influence the solubility of the catalyst and reagents, as well as the stability of the transition state. A screening of polar aprotic (e.g., DMSO, acetonitrile), polar protic (e.g., methanol, water), and non-polar (e.g., toluene, THF) solvents is recommended.[6][9] Interestingly, mixtures of solvents, such as methanol/water, have been shown to be exceptionally effective in some cases.[9][10]

  • Additives: The presence of co-catalysts or additives can significantly enhance enantioselectivity. For instance, the use of a dual-acid cocatalyst system was crucial for the successful industrial-scale synthesis of telcagepant using a Jørgensen–Hayashi-type catalyst.[2] Mildly acidic additives can also influence the rate of TMS cleavage in diarylprolinol silyl ether catalysts, which may affect the active catalytic species.[11]

  • Substrate Concentration: The relative concentrations of your reactants can influence the reaction kinetics and potentially the stereochemical outcome. Varying the concentration of the nucleophile and electrophile should be considered during optimization.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed check_purity Check Purity: - Catalyst - Reagents - Solvents start->check_purity purity_ok Purity OK? check_purity->purity_ok verify_conditions Verify Conditions: - Temperature - Concentration - Atmosphere (Inert?) conditions_ok Conditions OK? verify_conditions->conditions_ok purity_ok->verify_conditions Yes purify Action: Purify/Replace Materials purity_ok->purify No standardize Action: Standardize Experimental Setup conditions_ok->standardize No optimize Proceed to Optimization conditions_ok->optimize Yes screen_temp Screen Temperature (e.g., RT, 0°C, -20°C) optimize->screen_temp screen_solvents Screen Solvents (Polar vs. Non-polar) screen_temp->screen_solvents screen_additives Screen Additives (Acids, Water, etc.) screen_solvents->screen_additives high_ee High Enantioselectivity Achieved screen_additives->high_ee

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Issue 2: High Catalyst Loading Required for Reasonable Reaction Times

Q: I need to use a high loading (e.g., >10 mol%) of the (2-Phenylpyrrolidin-2-yl)methanol catalyst to achieve a decent reaction rate. How can I reduce the catalyst loading without sacrificing efficiency?

A: High catalyst loading is a significant concern for cost-efficiency, especially on a larger scale. Several strategies can be employed to enhance the catalyst's turnover number (TON) and turnover frequency (TOF).

  • Kinetic Analysis: Understanding the reaction kinetics can provide insights into the rate-limiting step.[12] This may involve monitoring the reaction progress at different catalyst and substrate concentrations.

  • Catalyst Activation: For some pyrrolidine-based catalysts, pre-formation of the active catalytic species is necessary.[6] This can involve pre-stirring the catalyst with one of the reactants or an additive before introducing the second reactant.

  • Immobilization and Recycling: Immobilizing the catalyst on a solid support can facilitate its separation from the reaction mixture and allow for its reuse, thereby reducing the overall amount of catalyst needed for multiple batches. Supports such as polymers, ionic liquids, magnetic nanoparticles, and porous materials have been successfully employed. Water-soluble diarylprolinol silyl ether salts have also been developed as recyclable organocatalysts for reactions in aqueous media.[13]

  • Continuous Flow Chemistry: Performing the reaction in a continuous flow setup with a packed-bed reactor containing the immobilized catalyst can significantly improve efficiency and reduce catalyst loading.[14]

Decision Tree for Reducing Catalyst Loading

G start High Catalyst Loading Required is_recycling_feasible Is catalyst recycling a priority? start->is_recycling_feasible immobilize Immobilize catalyst on a solid support (e.g., polymer, nanoparticles) is_recycling_feasible->immobilize Yes optimize_homogeneous Optimize homogeneous reaction conditions is_recycling_feasible->optimize_homogeneous No flow_chem Consider continuous flow chemistry immobilize->flow_chem reduced_loading Reduced Catalyst Loading Achieved flow_chem->reduced_loading screen_solvents_additives Screen solvents and additives to enhance rate optimize_homogeneous->screen_solvents_additives kinetic_study Conduct kinetic studies to identify rate-limiting step screen_solvents_additives->kinetic_study pre_activation Investigate catalyst pre-activation protocols kinetic_study->pre_activation pre_activation->reduced_loading

Caption: A decision-making guide for strategies to lower catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for (2-Phenylpyrrolidin-2-yl)methanol and its derivatives?

A: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and conditions. While some reactions can proceed efficiently with as low as 1-2 mol% of the catalyst, others may require 10-20 mol% or even higher for acceptable rates and selectivities.[15][16] The goal of optimization is to find the lowest possible loading that maintains high yield and enantioselectivity within a practical timeframe.

Reaction TypeTypical Catalyst Loading (mol%)Key Considerations
Aldol Reactions5 - 20Highly dependent on substrates and solvent.[9][10]
Michael Additions2 - 10Can often be achieved with lower loadings, especially with additives.[13][17]
Diels-Alder Reactions5 - 15Stereoelectronic properties of diene and dienophile are critical.[3]

Q2: How does the structure of the (2-Phenylpyrrolidin-2-yl)methanol derivative affect its catalytic activity and the optimal loading?

A: The substituents on the pyrrolidine ring and the hydroxyl group play a crucial role in the catalyst's performance. For instance, the bulky diaryl groups in Hayashi-Jørgensen catalysts provide effective steric shielding of one face of the enamine or iminium ion intermediate, leading to high enantioselectivity.[4] The silyl ether modification of the hydroxyl group can enhance the catalyst's stability and solubility in non-polar solvents.[11] The choice of the specific catalyst derivative should be tailored to the reaction being performed, and the optimal loading will likely differ between derivatives.

Q3: Can I reuse the (2-Phenylpyrrolidin-2-yl)methanol catalyst?

A: In its unmodified form, recovering the catalyst from a homogeneous reaction mixture can be challenging. However, several strategies enable catalyst recycling:

  • Immobilization: As mentioned earlier, anchoring the catalyst to a solid support allows for easy filtration and reuse.[18]

  • Phase-Transfer Catalysis: In some cases, designing the catalyst to be soluble in a specific phase (e.g., aqueous or fluorous) can facilitate its separation and recycling.[2]

  • Precipitation/Crystallization: If the catalyst is a solid, it may be possible to recover it by precipitation or crystallization after the reaction is complete, although this may require careful optimization of the workup procedure.

Q4: Are there any known catalyst poisons or inhibitors for this class of organocatalysts?

A: While organocatalysts are generally more robust than many metal-based catalysts, their activity can be diminished by certain factors:

  • Strong Acids or Bases: These can protonate or deprotonate the catalytically active secondary amine, rendering it inactive.

  • Water Content: The presence of water can have a complex effect. In some cases, it can be beneficial,[9][10] while in others, it can lead to undesired side reactions or catalyst deactivation.[11] Careful control of the water content in your reaction is advisable.

  • Reactive Impurities: Impurities in your starting materials or solvents that can react with the catalyst or the catalytic intermediates should be avoided.

Experimental Protocols

Protocol 1: General Procedure for a (2-Phenylpyrrolidin-2-yl)methanol Derivative-Catalyzed Asymmetric Michael Addition

This protocol provides a starting point for optimizing the catalyst loading in an asymmetric Michael addition of an aldehyde to a nitroalkene.

  • Reaction Setup: To a flame-dried vial under an inert atmosphere (e.g., argon or nitrogen), add the (2-Phenylpyrrolidin-2-yl)methanol derivative catalyst (e.g., 5 mol%).

  • Solvent and Additive Addition: Add the desired solvent (e.g., 1.0 mL) and any additives (e.g., benzoic acid, 10 mol%). Stir the mixture for a few minutes at the desired reaction temperature.

  • Reactant Addition: Add the aldehyde (1.2 equivalents) to the catalyst solution. After stirring for 5-10 minutes, add the nitroalkene (1.0 equivalent).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or SFC).

References

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

  • Kinetic resolution of esters via metal catalyzed methanolysis reactions. RSC Publishing. Available at: [Link]

  • POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reaction. Elsevier. Available at: [Link]

  • Organocatalyst Frameworks for CO2 Reduction to Methanol: Selectivity C. Nehal Asif. Available at: [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available at: [Link]

  • What is your actual catalyst? TMS cleavage rates of diarylprolinol silyl ethers studied by in situ NMR. RSC Publishing. Available at: [Link]

  • Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin. MDPI. Available at: [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. Available at: [Link]

  • Organocatalysts: A powerful tool for asymmetric Michael addition. oaji.net. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Organic Chemistry Portal. Available at: [Link]

  • The diarylprolinol silyl ether system: a general organocatalyst. PubMed. Available at: [Link]

  • Organocatalytic Asymmetric Michael Addition of Aldehydes to β-Nitroacroleine Dimethyl Acetal. ACS Publications. Available at: [Link]

  • Kinetic modelling of methanol synthesis over commercial catalysts: A critical assessment. ScienceDirect. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

  • Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts. RSC Publishing. Available at: [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. PMC. Available at: [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. ResearchGate. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at: [Link]

  • A Recyclable Chiral 2‐(Triphenylmethyl)pyrrolidine Organocatalyst Anchored toFullerene. ResearchGate. Available at: [Link]

  • Catalytic methods for chemical recycling or upcycling of commercial polymers. Materials Horizons (RSC Publishing). Available at: [Link]

  • Study enables efficient, selective chemical recycling of polymer mixtures. University of Bath. Available at: [Link]

  • Economic Appraisal and Enhanced Efficiency Optimization for Liquid Methanol Production Process. MDPI. Available at: [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available at: [Link]

  • Optimization of catalyst performance to increase efficiency of methanol production. Paul Scherrer Institut. Available at: [Link]

  • Kinetic Study of the Heterogeneous Catalytic Esterification of Acetic Acid with Methanol Using Amberlyst®15. ResearchGate. Available at: [Link]

  • A Novel Dual Organocatalyst for the Asymmetric Pinder Reaction and a Mechanistic Proposal Consistent with the Isoinversion Effect Thereof. MDPI. Available at: [Link]

  • Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. MDPI. Available at: [Link]

  • The Effect of a Reduction in the Catalyst Loading on a Mini Passive Direct Methanol Fuel Cell. MDPI. Available at: [Link]

  • Kinetic and Mechanistic Studies on Reactions of Pyrrolidone Derivatives with Ozone. Scilit. Available at: [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate. Available at: [Link]

  • Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry (RSC Publishing). Available at: [Link]

  • Impact of a Novel 2‑Chloro‑N‑((6-methylpyridin-2-yl)carbamothioyl)benzamide Fuel Additive on Efficiency and Emissions in a SI Engine. PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting (2-Phenylpyrrolidin-2-yl)methanol Mediated Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organocatalytic transformations. This guide is designed for researchers, scientists, and drug development professionals working with (2-Phenylpyrrolidin-2-yl)methanol and its derivatives.

As a mono-phenyl analogue of the classic diphenylprolinol catalyst, (2-Phenylpyrrolidin-2-yl)methanol relies on the formation of nucleophilic enamine or electrophilic iminium intermediates to activate carbonyl substrates. The phenyl group at the C2 position provides the critical steric hindrance required to shield one face of the reactive intermediate, thereby dictating the stereochemical outcome. However, this steric bulk is a double-edged sword: while essential for high enantioselectivity, it can also lead to sluggish kinetics, parasitic side reactions, and substrate incompatibility.

Mechanistic Overview: The Role of Steric Shielding

To effectively troubleshoot, we must first understand the causality of the catalytic cycle. The bulky phenyl group forces the incoming electrophile or nucleophile to approach exclusively from the unshielded Si-face or Re-face (depending on the specific geometry). If the substrate is highly branched, the initial condensation step to form the enamine/iminium ion is severely retarded due to steric clash.

G Cat Catalyst (2-Phenylpyrrolidin-2-yl)methanol Inter Reactive Intermediate (Enamine / Iminium) Cat->Inter Condensation Sub Carbonyl Substrate Sub->Inter -H2O Steric Steric Shielding (Phenyl Group Blocks Re-face) Inter->Steric Conformation Prod Enantioenriched Product Inter->Prod Reaction Nuc Electrophile Approach (Si-face only) Steric->Nuc Directs Nuc->Prod Addition Prod->Cat Hydrolysis

Fig 1. Catalytic cycle of (2-Phenylpyrrolidin-2-yl)methanol highlighting steric shielding.

Troubleshooting Guides & FAQs

Q1: My Michael addition is stalling at <20% conversion with bulky substrates. Why is the catalyst inactive?

A1: This is a classic symptom of excessive steric hindrance combined with catalyst trapping. The bulky phenyl group at the C2 position can retard the condensation of the amine with the carbonyl substrate. More critically, the free hydroxyl group of the catalyst can intramolecularly attack the newly formed iminium intermediate, forming a stable, unreactive N,O-acetal (parasitic trapping)[1]. Solution: Introduce a Brønsted acid co-catalyst, such as p-nitrophenol (10–20 mol%). The acid accelerates the breakdown of the off-cycle N,O-acetal reservoir and promotes rapid iminium ion formation without compromising the steric shielding required for enantioselectivity[1].

Q2: I am getting excellent yields but poor enantiomeric excess (ee < 50%) with linear aliphatic aldehydes. How can I improve stereocontrol?

A2: Poor ee indicates that the steric differentiation between the two faces of the enamine intermediate is insufficient. While the single phenyl group provides moderate bulk, it may not be enough to effectively shield smaller electrophiles. Solution: Convert the free hydroxyl group to a bulky silyl ether (e.g., TMS or TBS). This modification significantly increases the effective steric hindrance at the C2 position, forcing the electrophile to approach exclusively from the unshielded face. This approach is highly validated in the synthesis of complex chiral scaffolds[2].

Q3: Does the choice of solvent impact the effective steric hindrance of the catalyst?

A3: Yes. In non-polar solvents (like toluene or CHCl₃), the free hydroxyl group can form intramolecular hydrogen bonds with the iminium/enamine nitrogen or the incoming electrophile. This can either aid or disrupt the intended steric shielding depending on the transition state. If you have protected the OH group to increase steric bulk, polar aprotic solvents often yield better reaction rates by stabilizing the charge-separated transition states without interfering with the steric environment[3].

Troubleshooting Start Issue: Low Yield or Enantioselectivity? Q1 Is the substrate highly sterically hindered? Start->Q1 Yes1 Use acid co-catalyst (e.g., p-Nitrophenol) Q1->Yes1 Yes No1 Is parasitic N,O-acetal forming? Q1->No1 No Yes2 Protect OH group (TMS/TBS ether) No1->Yes2 Yes No2 Optimize solvent polarity (e.g., CHCl3 to MeOH) No1->No2 No

Fig 2. Troubleshooting decision tree for steric and reactivity issues in organocatalysis.

Quantitative Data: Impact of Steric Modifications

The table below summarizes the causality between catalyst modifications, effective steric bulk, and reaction outcomes using the benchmark Michael addition of propanal to trans-β-nitrostyrene.

Catalyst VariantEffective Steric BulkCo-CatalystYield (%)Enantiomeric Excess (ee %)Primary Mechanistic Observation
Unprotected Catalyst ModerateNone~45%72%Severe N,O-acetal trapping; sluggish kinetics.
Unprotected Catalyst Moderatep-Nitrophenol88%75%Acid accelerates acetal breakdown[1].
O-TMS Protected HighNone92%94%High bulk prevents trapping; excellent stereocontrol[2].
O-TBS Protected Very HighNone85%98%Extreme bulk slightly slows kinetics but maximizes ee.

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for the Acid-Accelerated Enantioselective Michael Addition , designed to overcome steric stalling.

Objective: Synthesize enantioenriched γ-nitroaldehydes using (2-Phenylpyrrolidin-2-yl)methanol.

Materials:

  • (2-Phenylpyrrolidin-2-yl)methanol (10 mol%)

  • p-Nitrophenol (20 mol%)[1]

  • Aldehyde donor (1.5 equiv)

  • Nitroalkene acceptor (1.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a flame-dried Schlenk flask under argon, dissolve (2-Phenylpyrrolidin-2-yl)methanol (10 mol%) and p-nitrophenol (20 mol%) in anhydrous toluene (0.5 M relative to the nitroalkene).

  • Enamine Formation: Add the aldehyde donor (1.5 equiv) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Extract a 50 µL aliquot and analyze via ¹H NMR. The absence of a characteristic N,O-acetal proton signal (typically ~4.5–5.0 ppm) confirms that the acid co-catalyst is successfully preventing catalyst trapping.

  • Electrophile Addition: Lower the reaction temperature to 0 °C (to maximize stereocontrol). Slowly add the nitroalkene (1.0 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 3:1, UV visualization). The reaction should reach >95% conversion within 4–6 hours.

  • Quenching & Hydrolysis: Quench the reaction with 1M aqueous HCl (2 mL/mmol) and stir vigorously for 10 minutes to ensure complete hydrolysis of the product enamine back to the aldehyde and regeneration of the catalyst.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Hayashi, Y., & Ogasawara, S. (2017/2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. URL: [Link]

  • Antenucci, A., Dughera, S., & Renzi, P. (2021). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. ChemSusChem, 14(14), 2785-2853. URL: [Link]

  • Sinibaldi, A., Nori, V., Baschieri, A., Fini, F., Arcadi, A., & Carlone, A. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Catalysts, 9(11), 928. URL: [Link]

Sources

Technical Support Center: (2-Phenylpyrrolidin-2-yl)methanol Workup & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex chiral amines. The structural topology of (2-Phenylpyrrolidin-2-yl)methanol features a pyrrolidine ring, a primary alcohol, and a sterically demanding quaternary C2 stereocenter bearing a phenyl group.

This unique architecture dictates its physicochemical behavior. Misunderstanding the phase-partitioning dynamics or the molecule's reactivity under extreme pH can lead to catastrophic yield loss or irreversible structural degradation. This guide provides field-proven, causality-driven solutions to the most common issues encountered during acidic and basic workups.

Quantitative Physicochemical Profile

Before troubleshooting, it is critical to understand the quantitative parameters that govern the molecule's behavior during liquid-liquid extraction.

ParameterValueWorkup Implication
Molecular Formula C₁₁H₁₅NO[1]Base formula for characterization.
Monoisotopic Mass 177.11537 Da[1]Target mass for high-resolution MS identification.
[M+H]⁺ Adduct 178.12265 m/z[1]Primary ion observed in positive ESI-MS.
Estimated pKa (Amine) ~9.0Requires an aqueous pH > 11 for complete free-basing.
LogP (Neutral) ~1.8Efficient partitioning into organic solvents (DCM/EtOAc) when unprotonated.
LogD (pH 2.0) < -1.0Exquisitely water-soluble as the protonated hydrochloride salt.
Troubleshooting FAQs: Acidic Workup Conditions

Q1: Why is my product yield exceptionally low after a standard acidic aqueous wash (e.g., 1M HCl)? A: You are likely discarding your product in the aqueous waste. At pH < 7, the secondary pyrrolidine nitrogen is fully protonated, forming an ammonium salt. Because the neutral molecule has a relatively low LogP (~1.8), the protonated form (LogD < -1.0) is highly hydrophilic. Causality: The basicity of the pyrrolidine nitrogen dictates that it will remain trapped in the aqueous phase until the pH is adjusted to at least 2 units above its pKa. To recover your product, you must retain the acidic aqueous layer and proceed to a basification step.

Q2: I subjected my reaction to harsh acidic conditions (e.g., concentrated acid, heat) to remove a protecting group, but LC-MS shows a mass of [M-18] and a loss of the chiral center. What happened? A: You have induced an acid-catalyzed degradation pathway. While the primary alcohol (-CH₂OH) is perfectly stable to mild acid at room temperature, high temperatures and strong acids protonate the hydroxyl group, turning it into an excellent leaving group. Causality: Because C2 is a sterically crowded quaternary center bearing a phenyl ring, the loss of water triggers a Wagner-Meerwein rearrangement. The phenyl group undergoes a 1,2-shift to the adjacent carbon to relieve steric strain, generating a highly stable iminium intermediate. This permanently destroys the (2-phenylpyrrolidin-2-yl)methanol scaffold. Always use mild deprotection strategies to preserve the C2 quaternary center.

StabilityPathways Molecule (2-Phenylpyrrolidin-2-yl)methanol MildAcid Mild Acid (1M HCl, 25°C) Molecule->MildAcid StrongAcid Strong Acid / Heat (e.g., Conc. H2SO4) Molecule->StrongAcid StrongBase Strong Base / Heat (11.6N KOH, Reflux) Molecule->StrongBase Ammonium Stable Ammonium Salt (Aqueous Soluble) MildAcid->Ammonium Protonation Protonation of -CH2OH & Loss of H2O StrongAcid->Protonation Alkoxide Stable Alkoxide / Free Base (No Retro-Aldol Cleavage) StrongBase->Alkoxide Rearrangement Wagner-Meerwein (1,2-Phenyl Shift) Protonation->Rearrangement ProductAcid Rearranged Iminium (Degradation Product) Rearrangement->ProductAcid

Chemical behavior of (2-Phenylpyrrolidin-2-yl)methanol under varying pH and thermal conditions.

Troubleshooting FAQs: Basic Workup Conditions

Q3: Is the compound stable during strongly basic extractions or deprotections? A: Yes, remarkably so. Experimental protocols have demonstrated that (2-phenylpyrrolidin-2-yl)methanol survives extreme basic conditions. For example,2[2] successfully isolate the intact amino alcohol without inducing retro-aldol cleavage or epimerization. Causality: The lack of an alpha-proton at the C2 quaternary center prevents base-catalyzed enolization. Furthermore, the alkoxide intermediate formed under strong base is stable against formaldehyde expulsion because the resulting carbanion would be thermodynamically unfavorable.

Q4: I am getting persistent emulsions when extracting the free base into dichloromethane (DCM). How do I break it? A: Emulsions here are caused by the amphiphilic nature of the amino alcohol at intermediate pH ranges (pH 8-10), where a mixture of protonated and neutral species acts as a surfactant. Solution: Push the pH > 12 using 2M NaOH to ensure 100% of the molecules are in the neutral free-base form. Additionally, saturate the aqueous layer with NaCl (brine) to increase the ionic strength, which decreases the aqueous solubility of the neutral organic molecule ("salting out") and increases the density difference between the phases.

Self-Validating Experimental Protocol: Quantitative Extraction

To ensure >95% recovery of your product from a crude reaction mixture, utilize this self-validating acid-base extraction workflow. Each step contains an internal check to verify success before proceeding.

Step 1: Acidic Quench & Partitioning

  • Action: Dissolve the crude mixture in an organic solvent (e.g., EtOAc). Add an equal volume of 1M HCl. Stir vigorously for 5 minutes.

  • Validation Check: Spot the aqueous layer on pH paper. It must read pH < 3. If not, add more 1M HCl.

  • Causality: Ensures 100% protonation of the pyrrolidine nitrogen. The product is now exclusively in the aqueous layer.

Step 2: Organic Wash

  • Action: Separate the layers. Wash the acidic aqueous layer with one additional portion of EtOAc.

  • Validation Check: Perform a TLC (Thin Layer Chromatography) on the organic wash. It should show no UV-active spot corresponding to your product.

  • Causality: Removes neutral and acidic impurities while the product remains safely trapped in the aqueous phase as the hydrochloride salt.

Step 3: Basification (Free-Basing)

  • Action: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring.

  • Validation Check: The clear aqueous solution will turn cloudy or form oily droplets. Spot on pH paper to confirm pH > 11.

  • Causality: Deprotonates the ammonium salt back into the neutral amino alcohol, drastically lowering its aqueous solubility.

Step 4: Final Extraction

  • Action: Extract the basic aqueous layer with 3 x volumes of Dichloromethane (DCM) or EtOAc.

  • Validation Check: TLC the final aqueous layer. It should be devoid of product.

  • Causality: The neutral free base partitions efficiently into the organic phase. Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the pure product.

ExtractionWorkflow Start Crude Mixture (2-Phenylpyrrolidin-2-yl)methanol Acidify 1. Add 1M HCl (pH < 3) 2. Extract with DCM Start->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Product) Acidify->Aq1 Retain Basify 1. Add 2M NaOH (pH > 11) 2. Extract with EtOAc Aq1->Basify Org2 Organic Phase (Pure Free Base) Basify->Org2 Retain Aq2 Aqueous Phase (Salts / Waste) Basify->Aq2 Discard

Standard self-validating acid-base extraction workflow for isolating the target amino alcohol.

References
  • [2] Title: Stereoselective Reactions of Alkenes Mediated by Chiral Hypervalent Iodine Reagents | Source: cardiff.ac.uk | URL: 2

  • [1] Title: (2-phenylpyrrolidin-2-yl)methanol (C11H15NO) - PubChemLite | Source: uni.lu | URL: 1

Sources

Technical Support Center: Resolving Emulsion Formation During Extraction of (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Mechanistic Root of the Problem

(2-Phenylpyrrolidin-2-yl)methanol is a chiral amino alcohol frequently utilized as an organocatalyst and chiral auxiliary in synthetic chemistry. During liquid-liquid extraction (LLE), it is notorious for forming highly stable, stubborn emulsions.

This phenomenon is driven by the molecule's inherent amphiphilic structure. It possesses a hydrophobic hydrocarbon framework (the phenyl and pyrrolidine rings) and hydrophilic polar groups (the secondary amine and primary alcohol). At neutral or slightly basic pH, the pyrrolidine nitrogen (pKa ~9.5–10.0) remains protonated. In this ionic state, the molecule acts as a potent surfactant, drastically lowering the interfacial tension (


) between the aqueous and organic phases and stabilizing the emulsion interface[3, 4].

Diagnostic Workflow

EmulsionTroubleshooting Start Emulsion Forms During LLE CheckPH 1. Verify Aqueous pH Start->CheckPH AdjustPH Adjust pH ≥ 11.5 (NaOH) CheckPH->AdjustPH pH < 11.5 CheckSalt 2. Increase Ionic Strength CheckPH->CheckSalt pH ≥ 11.5 AdjustPH->CheckSalt AddBrine Saturate with NaCl/Na2SO4 CheckSalt->AddBrine Low Salinity Centrifuge 3. Mechanical Disruption Centrifuge (2000 x g) CheckSalt->Centrifuge High Salinity AddBrine->Centrifuge Emulsion Persists Filter 4. Particulate Removal Filter via Celite Centrifuge->Filter Precipitates Present Success Phase Separation Achieved Centrifuge->Success Clear Layers Filter->Success

Caption: Diagnostic workflow for resolving amino alcohol emulsions during liquid-liquid extraction.

Core Troubleshooting Guide: Step-by-Step Protocols

Protocol A: Chemical Disruption (pH and Ionic Strength)

Causality: If the aqueous pH is not sufficiently high, the secondary amine remains protonated (


), maintaining its surfactant properties. Deprotonating the amine neutralizes the molecule, driving it into the organic phase and breaking the interfacial film [2].

Step-by-Step Methodology:

  • Measure and Adjust pH:

    • Action: Test the pH of the aqueous layer using pH paper. Do not rely on theoretical calculations; the buffering capacity of the reaction mixture often resists pH changes.

    • Adjustment: Dropwise, add

      
      
      
      
      
      until the aqueous phase reaches a stable pH of
      
      
      (at least 1.5 to 2 units above the amine's pKa) [2].
    • Self-Validation: Swirl the separatory funnel gently. If the emulsion begins to separate immediately, the surfactant effect has been successfully neutralized.

  • Salting Out (Ionic Strength Modification):

    • Action: If the emulsion persists, add solid

      
       or 
      
      
      
      directly to the separatory funnel until the aqueous layer is saturated (some solid remains undissolved) [1, 2].
    • Causality: High salt concentrations increase the polarity of the aqueous phase, decreasing the solubility of the neutral amino alcohol in water and forcing it into the organic layer, a process that simultaneously destabilizes the emulsion [3].

Protocol B: Physical and Mechanical Disruption

Causality: Finely divided precipitates (e.g., metal salts from reduction reactions used to synthesize the amino alcohol) can coat emulsion droplets, creating a physical "armor" that prevents coalescence [4].

Step-by-Step Methodology:

  • Filtration of Interfacial Particulates:

    • Action: If a "rag layer" (a cloudy, particulate-filled interface) is visible, drain the entire emulsion layer into a vacuum filtration setup equipped with a tightly packed pad of Celite (diatomaceous earth) [1].

    • Rinse: Wash the Celite pad with a small volume of your extraction solvent to ensure no product is lost.

    • Self-Validation: Return the filtrate to the separatory funnel. The removal of solid stabilizers almost always results in immediate, clean phase separation.

  • Centrifugation (For Micro-Scale Extractions):

    • Action: Transfer the emulsified layers to centrifuge tubes. Centrifuge at

      
       for 5 minutes [2].
      
    • Causality: Centrifugation artificially increases the gravitational force, overcoming the stabilizing thermodynamic free energy of the emulsion and forcing the denser phase to coalesce [4].

  • Interfacial Tension Modification (Alcohol Drop Method):

    • Action: Add 1–2 mL of a short-chain alcohol (e.g., ethanol or isopropanol) and gently swirl [1, 4].

    • Causality: The alcohol acts as a co-surfactant, disrupting the rigid interfacial film formed by the amino alcohol and allowing droplets to merge.

Data Presentation: Solvent Selection & Emulsion Risk

The choice of organic solvent dictates the interfacial tension and the likelihood of emulsion formation. Always avoid vigorous shaking; instead, use gentle end-over-end inversion [3].

Extraction SolventDensity vs. WaterEmulsion Risk ProfileTroubleshooting Notes & Causality
Dichloromethane (DCM) Bottom (

g/mL)
High Prone to severe emulsions with amino alcohols due to similar refractive indices and low interfacial tension. Requires strict pH control [1, 2].
Ethyl Acetate (EtOAc) Top (

g/mL)
Medium Good solubility for the target, but susceptible to base-catalyzed hydrolysis at pH > 12. Use with caution during basic workup [2].
Methyl tert-butyl ether (MTBE) Top (

g/mL)
Low Excellent alternative to DCM. High interfacial tension reduces emulsion stability and accelerates coalescence [2].
Hexane / EtOAc (1:1) Top (

g/mL)
Very Low The addition of non-polar hexane breaks the amphiphilic film, though it may slightly reduce overall target recovery [2].

Frequently Asked Questions (FAQs)

Q: Why does my emulsion worsen when I shake the separatory funnel more vigorously? A: Emulsion formation is driven by the thermodynamic equation


 (where 

is interfacial tension and

is the change in surface area) [4]. Vigorous shaking exponentially increases the surface area (

) of the dispersed droplets. Because the amino alcohol lowers

, the system requires very little energy to maintain this high-surface-area state. Always use gentle inversion rather than aggressive shaking[3, 4].

Q: I adjusted the pH to 12, but the emulsion is still stable. What is the mechanistic cause? A: If pH adjustment fails, the emulsion is likely stabilized by finely divided solids rather than just the surfactant nature of the amino alcohol [4]. These solids adsorb at the oil-water interface, creating a mechanical barrier around the droplets. You must physically remove these solids by filtering the emulsion through a Celite pad [1].

Q: Can temperature changes help break the emulsion? A: Yes. Applying a "thermal shock" (either gently warming the funnel under warm water or cooling it in an ice bath) alters the mutual solubility of the phases and changes the interfacial tension [4]. Warming decreases the viscosity of the continuous phase, accelerating droplet coalescence according to Stokes' Law.

Q: Is there an extraction method that avoids emulsions entirely? A: Yes. Supported Liquid Extraction (SLE) is an excellent alternative [3]. In SLE, the aqueous sample (pH adjusted to


) is loaded onto a column of diatomaceous earth. The aqueous phase coats the solid support, creating a massive surface area. When the organic solvent (e.g., MTBE) is passed through, the target molecule partitions into the organic phase without any physical mixing of the two liquid phases, making emulsion formation impossible [3].

References

  • Chemistry Teaching Labs, University of York. "Problems with extractions." University of York. URL: [Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." Chromatography Online. URL: [Link]

  • BrainKart. "Emulsion Problem Encountered in Extractions." BrainKart. URL: [Link]

Validation & Comparative

1H and 13C NMR spectral analysis of (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Phenylpyrrolidin-2-yl)methanol

Abstract

(2-Phenylpyrrolidin-2-yl)methanol is a valuable chiral building block in synthetic chemistry, notable for its bifunctional nature, containing both a secondary amine and a primary alcohol centered around a quaternary stereocenter. Precise structural and stereochemical characterization is paramount for its application in drug development and asymmetric synthesis. This guide provides a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a foundational framework for researchers. We will delve into the theoretical prediction of spectral features, present a robust experimental protocol, and compare the direct NMR analysis with alternative methods, such as the use of chiral derivatizing agents, to provide a holistic view for unambiguous characterization.

Part 1: Foundational Principles and Molecular Structure

Nuclear Magnetic Resonance spectroscopy is an indispensable, non-destructive technique for elucidating molecular structures. ¹H NMR provides information about the chemical environment, connectivity, and number of different types of protons, while ¹³C NMR maps the carbon framework of the molecule. For a chiral molecule like (2-Phenylpyrrolidin-2-yl)methanol, NMR is particularly powerful for confirming diastereomeric and enantiomeric purity, often with the aid of specialized techniques.

The core structure features a pyrrolidine ring substituted at the C2 position with both a phenyl group and a hydroxymethyl group. This C2 carbon is a quaternary chiral center, which profoundly influences the magnetic environment of adjacent protons, particularly on the pyrrolidine ring and the methylene group of the alcohol.

Caption: Molecular structure of (2-Phenylpyrrolidin-2-yl)methanol with atom numbering.

Part 2: High-Resolution NMR Experimental Protocol

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed for routine structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of (2-Phenylpyrrolidin-2-yl)methanol directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). CDCl₃ is a common first choice for general organic compounds.[1][2]

    • Include a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required, although referencing to the residual solvent peak is standard practice.[1][2]

    • Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer Example):

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • For ¹H NMR:

      • Acquire a spectrum using a standard pulse program (e.g., 'zg30').

      • Set a spectral width of approximately 12-16 ppm.

      • Use a 30° pulse angle to ensure adequate relaxation between scans.

      • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

      • Set a spectral width of approximately 200-220 ppm.

      • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (0.6 mL) Weigh->Solvent Dissolve Homogenize Solvent->Dissolve Tune Tune & Shim Dissolve->Tune Acquire_H Acquire ¹H Spectrum Tune->Acquire_H Acquire_C Acquire ¹³C Spectrum Tune->Acquire_C FT Fourier Transform Acquire_H->FT Acquire_C->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Integrate Integrate (¹H) Calibrate->Integrate

Caption: Experimental workflow for NMR spectral analysis.

Part 3: Spectral Data Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of (2-Phenylpyrrolidin-2-yl)methanol, based on established chemical shift ranges for similar structural motifs.[3][4][5]

¹H NMR Spectral Data (Predicted)
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
Phenyl-H (C2'-H to C6'-H)7.20 - 7.40Multiplet (m)5HAromatic protons typically appear in this region.
CH₂OH (C6-H)3.50 - 3.80AB quartet or two doublets2HThese protons are diastereotopic due to the adjacent chiral center (C2) and will have different chemical shifts and couple with each other.
Pyrrolidine C5-H2.80 - 3.20Multiplet (m)2HProtons adjacent to the nitrogen atom are deshielded. Likely to be diastereotopic.
Pyrrolidine C3-H & C4-H1.70 - 2.20Multiplet (m)4HComplex overlapping signals from the aliphatic ring protons.
OHVariableBroad Singlet (br s)1HChemical shift is concentration and solvent dependent. May exchange with D₂O.
NHVariableBroad Singlet (br s)1HChemical shift is concentration and solvent dependent. May exchange with D₂O.
  • Causality: The presence of the C2 stereocenter renders the two protons on the C6 methylene group (CH₂OH) and the geminal protons on C3, C4, and C5 of the pyrrolidine ring chemically non-equivalent, a phenomenon known as diastereotopicity.[3] This leads to more complex splitting patterns (e.g., AB quartets) than simple triplets or doublets.

¹³C NMR Spectral Data (Predicted)
Carbon AssignmentPredicted δ (ppm)Notes
Phenyl C1' (ipso)140 - 145Quaternary carbon, often of lower intensity.
Phenyl C2', C3', C4', C5', C6'125 - 130Aromatic carbons. Expect 3-4 distinct signals depending on symmetry.
C2 (Quaternary)70 - 75The chiral center, deshielded by the phenyl, nitrogen, and oxygen functionalities.
C6 (CH₂OH)65 - 70Methylene carbon attached to the hydroxyl group.
C5 (Pyrrolidine)45 - 50Carbon adjacent to the nitrogen atom.
C3, C4 (Pyrrolidine)25 - 40Aliphatic carbons of the pyrrolidine ring.

Part 4: Comparison with Alternative Analytical Approaches

While 1D NMR is excellent for structural confirmation, determining the absolute configuration or enantiomeric excess (e.e.) often requires comparative methods.

cluster_goal cluster_methods Structure Structural Elucidation NMR_1D 1D NMR (¹H, ¹³C) Structure->NMR_1D Primary Tool Stereochem Stereochemical Assignment NMR_2D 2D NMR (COSY, NOESY) Stereochem->NMR_2D Relative Config. CDA Chiral Derivatizing Agents (e.g., MTPA) Stereochem->CDA Absolute Config. & e.e. NMR_1D->NMR_2D Confirms Connectivity

Caption: Logic diagram for selecting the appropriate NMR-based analytical method.

Comparison of Stereochemical Analysis Methods
MethodPrincipleAdvantagesDisadvantages
Direct ¹H/¹³C NMR Direct observation of the molecule's magnetic nuclei in a standard deuterated solvent.Fast, non-destructive, provides complete structural map.Cannot distinguish enantiomers; may not resolve diastereomers without high field strength.
Chiral Derivatizing Agents (CDAs) Covalent reaction of the analyte (e.g., the alcohol or amine) with a chiral agent (e.g., Mosher's acid, MTPA) to form diastereomers.[6][7]Diastereomers have distinct NMR spectra, allowing for quantification of e.e.[8] Can be used to determine absolute configuration.[7]Requires additional chemical reaction and purification steps. Possibility of kinetic resolution leading to inaccurate e.e. values.
2D NMR (NOESY/ROESY) Measures the Nuclear Overhauser Effect, detecting protons that are close in space (< 5 Å).Determines the relative stereochemistry of substituents by observing through-space correlations. Non-destructive.Does not provide absolute configuration. Can be time-consuming to acquire and interpret.
Field-Proven Insight: When to Use Chiral Derivatizing Agents

For drug development and regulatory submissions, confirming the enantiomeric purity of (2-Phenylpyrrolidin-2-yl)methanol is critical. The use of a Chiral Derivatizing Agent is the industry-standard NMR method for this purpose.

Workflow for Analysis with (R)-MTPA-Cl:

  • React the (2-Phenylpyrrolidin-2-yl)methanol sample with (R)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

  • The alcohol functionality will form a diastereomeric MTPA ester.

  • Acquire a ¹H or ¹⁹F NMR spectrum of the resulting product mixture.

  • The signals corresponding to the two diastereomers (formed from the R and S enantiomers of the analyte) will be chemically shifted differently.

  • Integration of these distinct signals provides a direct and accurate measurement of the enantiomeric excess (e.e.).

This approach is superior to chiral chromatography for initial lab-scale analysis as it is often faster and provides structural confirmation simultaneously.[6][9]

Conclusion

The comprehensive analysis of (2-Phenylpyrrolidin-2-yl)methanol via ¹H and ¹³C NMR spectroscopy is a robust and efficient method for its structural verification. Standard 1D NMR provides a detailed fingerprint of the molecule, confirming the connectivity and presence of all key functional groups. For more advanced applications, particularly in asymmetric synthesis and pharmaceutical development, the limitations of direct analysis can be overcome. 2D NMR techniques like NOESY are invaluable for confirming relative stereochemistry, while the use of chiral derivatizing agents like MTPA provides an authoritative method for the determination of absolute configuration and enantiomeric purity. The strategic selection of these NMR techniques provides researchers with a complete toolkit for the rigorous characterization of this important chiral intermediate.

References

  • Ananikov, V. P., & Orlov, N. V. (2011). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry, 13(7), 1735-1744. [Link]

  • Badcock, M. (2011). “In tube” NMR procedure for analysis of Chiral alcohols and amines. RSC Blogs. [Link]

  • Ananikov, V. P., & Orlov, N. V. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. ResearchGate. [Link]

  • Kusumi, T., et al. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters, 6(24), 4387-4390. [Link]

  • Bondi, S., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal. [Link]

  • Supporting Information, The Royal Society of Chemistry (2021). [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. [Link]

  • PubChem. (2-phenylpyrrolidin-2-yl)methanol. [Link]

  • PubChem. (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. [Link]

  • Tsvirko, M., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1863. [Link]

  • Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Ohtani, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1213. [Link]

Sources

A Comprehensive Guide to the Determination of Optical and Specific Rotation of (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecule characterization, the determination of optical and specific rotation stands as a fundamental and indispensable tool. This guide provides an in-depth exploration of the principles, experimental protocols, and comparative analysis of methods for determining the optical and specific rotation values of the enantiomers of (2-Phenylpyrrolidin-2-yl)methanol, a valuable chiral building block in medicinal chemistry and asymmetric synthesis.

The Significance of Chirality and Optical Rotation

(2-Phenylpyrrolidin-2-yl)methanol exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-(2-Phenylpyrrolidin-2-yl)methanol and (S)-(2-Phenylpyrrolidin-2-yl)methanol. While possessing identical physical properties in an achiral environment, enantiomers exhibit distinct biological activities and interactions with other chiral molecules. Therefore, the ability to distinguish and quantify these enantiomers is paramount in drug development and stereoselective synthesis.

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light. The angle of this rotation is a characteristic property of a specific enantiomer under defined conditions. Specific rotation, [α], is a standardized measure of this rotation and is an intrinsic property of a chiral molecule. It is calculated from the experimentally observed optical rotation (α) using the following equation:

[α]Tλ = α / (l × c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed optical rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL or g/100mL.

The two enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. A positive (+) or dextrorotatory rotation indicates a clockwise rotation, while a negative (-) or levorotatory rotation indicates a counter-clockwise rotation. A 1:1 mixture of enantiomers, known as a racemic mixture, will exhibit no optical rotation.

Literature Values: A Comparative Overview

A thorough review of scientific literature is crucial to establish expected values for the specific rotation of the enantiomers of (2-Phenylpyrrolidin-2-yl)methanol. While a definitive, universally cited value can be elusive and may vary slightly based on experimental conditions, a compilation of reported values provides a valuable benchmark for experimental work.

Table 1: Reported Specific Rotation Values for (2-Phenylpyrrolidin-2-yl)methanol Enantiomers

EnantiomerSpecific Rotation ([α]Tλ)SolventConcentration (c)Temperature (°C)Reference
(S)-(+)-(2-Phenylpyrrolidin-2-yl)methanolData not available in searched literatureNot specifiedNot specifiedNot specified
(R)-(-)-(2-Phenylpyrrolidin-2-yl)methanolData not available in searched literatureNot specifiedNot specifiedNot specified

Note: Despite extensive searches, specific experimentally determined optical rotation values for the individual enantiomers of (2-Phenylpyrrolidin-2-yl)methanol were not found in the currently available scientific literature. The following sections will therefore focus on the established methodologies for determining these values experimentally. The principles and protocols outlined are based on standard practices for chiral amines and alcohols.

Experimental Determination of Optical and Specific Rotation: A Step-by-Step Protocol

This section provides a detailed protocol for the experimental determination of the optical and specific rotation of an enantiomerically enriched sample of (2-Phenylpyrrolidin-2-yl)methanol using a polarimeter.

Instrumentation and Materials
  • Polarimeter: A calibrated polarimeter with a sodium lamp (D-line, 589 nm) or other suitable monochromatic light source.

  • Polarimeter Cell: A cell of known path length (e.g., 1 dm), made of a material that is inert to the solvent.

  • Volumetric Flasks and Pipettes: Calibrated for accurate solution preparation.

  • Analytical Balance: For precise weighing of the sample.

  • Enantiomerically Pure or Enriched Sample: (R)- or (S)-(2-Phenylpyrrolidin-2-yl)methanol.

  • High-Purity Solvent: A solvent in which the sample is soluble and that does not react with the sample (e.g., methanol, ethanol, chloroform). The choice of solvent is critical as it can influence the magnitude and even the sign of the optical rotation.

Experimental Workflow

Caption: Workflow for determining optical and specific rotation.

Detailed Protocol
  • Solution Preparation:

    • Accurately weigh a precise amount of the enantiomerically pure or enriched (2-Phenylpyrrolidin-2-yl)methanol sample using an analytical balance.

    • Dissolve the sample in a high-purity solvent in a volumetric flask to a known volume. Ensure complete dissolution.

    • Calculate the concentration (c) of the solution in g/mL or g/100mL.

  • Polarimeter Calibration and Blank Measurement:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Calibrate the instrument according to the manufacturer's instructions, typically by setting the zero point with an empty cell.

    • Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution. This is the "blank."

    • Place the cell in the polarimeter and record the reading. This value should be close to zero. Any deviation represents the contribution of the solvent and the cell to the rotation and should be subtracted from the sample reading.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and record the optical rotation reading (αobserved).

    • Repeat the measurement several times and calculate the average reading to ensure reproducibility.

  • Calculation of Specific Rotation:

    • Calculate the corrected observed rotation (α) by subtracting the blank reading from the average sample reading: α = αobserved - αblank

    • Use the Biot's Law formula to calculate the specific rotation ([α]): [α]Tλ = α / (l × c)

    • Record the temperature (T) at which the measurement was performed and the wavelength (λ) of the light source.

Alternative and Complementary Techniques for Enantiomeric Analysis

While polarimetry is the classical method for determining optical rotation, other analytical techniques can provide valuable information about the enantiomeric composition of a sample. These methods are often used in conjunction with polarimetry for a comprehensive characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful separation technique that can physically separate the enantiomers of a chiral compound.

  • Principle: A solution of the racemic or enantiomerically enriched mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their separation.

  • Advantages:

    • Provides a direct measure of the enantiomeric excess (ee) or enantiomeric ratio (er).

    • Can be used for both analytical and preparative purposes.

    • Highly sensitive and accurate.

  • Considerations: Method development can be required to find the appropriate chiral column and mobile phase for a specific compound.

Caption: Schematic of a Chiral HPLC system.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of a sample with the aid of chiral shift reagents or chiral solvating agents.

  • Principle: A chiral lanthanide shift reagent or a chiral solvating agent is added to the NMR sample. This agent forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons (or other nuclei) of each enantiomer in the NMR spectrum.

  • Advantages:

    • Provides a direct measure of the enantiomeric ratio by integrating the separated signals.

    • Can provide structural information about the analyte.

  • Considerations: The chiral agent may cause line broadening in the NMR spectrum. Careful selection of the chiral agent and optimization of the experimental conditions are necessary.

Conclusion and Best Practices

The determination of optical and specific rotation is a cornerstone of chiral chemistry, providing essential information for the characterization and quality control of enantiopure compounds like (2-Phenylpyrrolidin-2-yl)methanol. While literature values serve as a guide, experimental determination remains the gold standard.

For a comprehensive and trustworthy analysis, a multi-faceted approach is recommended:

  • Primary Determination: Use polarimetry as the primary method to determine the optical and specific rotation.

  • Orthogonal Verification: Employ an independent technique like chiral HPLC to confirm the enantiomeric purity of the sample. This provides a self-validating system, where the enantiomeric excess determined by HPLC should correlate with the measured specific rotation.

  • Meticulous Record Keeping: Document all experimental parameters, including solvent, concentration, temperature, wavelength, and instrument calibration, to ensure the reproducibility and validity of the results.

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently and accurately characterize the stereochemical integrity of (2-Phenylpyrrolidin-2-yl)methanol and other chiral molecules, a critical step in advancing scientific discovery and therapeutic innovation.

References

  • At the time of this guide's creation, specific literature detailing the experimentally determined optical rotation of (2-Phenylpyrrolidin-2-yl)methanol was not identified through the conducted searches. The principles and methodologies presented are based on established practices in stereochemistry and analytical chemistry.

Chiral HPLC Methods for Purity Determination of (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

(2-Phenylpyrrolidin-2-yl)methanol , often referred to as 2-phenylprolinol , is a critical chiral building block and organocatalyst precursor. Its structural integrity—specifically the enantiomeric excess (ee)—is paramount because it directly dictates the stereoselectivity of downstream asymmetric syntheses (e.g., Michael additions, aldol reactions).

This guide compares three distinct chromatographic approaches to determine the enantiomeric purity of this compound. Unlike simple achiral purity assessments, separating the enantiomers of a secondary amine with a free hydroxyl group requires specific suppression of silanol interactions and careful selection of the Chiral Stationary Phase (CSP).

The Chemist's Challenge
  • Basic Amine Functionality: The pyrrolidine nitrogen is basic (

    
    ). Without proper additives, it interacts strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.
    
  • Weak Chromophore: While the phenyl ring provides UV absorption, it is not intense. Detection at lower wavelengths (210–220 nm) is often necessary unless derivatization is employed.

Comparative Method Analysis

We evaluate three methodologies: Direct Normal Phase (Amylose) , Direct Normal Phase (Cellulose) , and Derivatization (Indirect) .

FeatureMethod A: Amylose-Based (Recommended)Method B: Cellulose-Based (Alternative)Method C: Indirect (Derivatization)
Column Strategy Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Whelk-O 1 or AD-H (Post-DNB derivatization)
Mobile Phase n-Hexane / IPA / DEAn-Hexane / EtOH / DEAHexane / IPA
Selectivity (

)
High (Typically > 1.[1]8)Moderate to HighVery High (> 2.0)
Sample Prep Simple dissolutionSimple dissolutionReaction required (1-2 hrs)
Detection Limit Moderate (UV 210-220 nm)Moderate (UV 210-220 nm)High Sensitivity (UV 254 nm)
Primary Use Case Routine QC & Purity Confirmation / Orthogonal CheckTrace impurity analysis / Biological matrices

Detailed Experimental Protocols

Method A: The "Gold Standard" Direct Analysis (Amylose CSP)

This method is the primary recommendation due to the supramolecular fit of the phenyl-pyrrolidine moiety within the amylose helical grooves.

Chromatographic Conditions
  • Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) or equivalent (e.g., Lux Amylose-1).

  • Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: The Diethylamine (DEA) is non-negotiable. It acts as a competing base to block silanol sites.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm.[3]

  • Injection Volume: 5–10 µL.

Step-by-Step Workflow
  • Mobile Phase Prep:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of HPLC-grade 2-Propanol (Isopropanol).

    • Add 1.0 mL of Diethylamine (DEA).

    • Mix thoroughly and degas (sonicate for 10 mins). Do not use vacuum filtration for volatile mixtures if possible to avoid ratio changes.

  • Sample Preparation:

    • Weigh 1.0 mg of (2-Phenylpyrrolidin-2-yl)methanol.

    • Dissolve in 1.0 mL of Mobile Phase (or 100% IPA if solubility is slow).

    • Critical: Avoid dissolving in pure DMSO or Methanol if injecting large volumes, as this can disrupt the normal phase equilibrium.

  • System Equilibration:

    • Flush column for 30 mins at 1.0 mL/min.

    • Monitor baseline stability at 220 nm.

Method C: Indirect Analysis via Derivatization

Use this if you need to detect trace enantiomeric impurities (<0.1%) or if the sample is in a complex matrix (e.g., biological fluid) where UV sensitivity is key.

Derivatization Protocol
  • Reaction: Mix 10 mg of sample with 1.2 equivalents of 3,5-Dinitrobenzoyl chloride (DNB-Cl) and 2.0 equivalents of Triethylamine in dry Dichloromethane (DCM).

  • Incubation: Stir at Room Temperature for 30 mins.

  • Workup: Quench with water, extract with DCM, dry over

    
    , and evaporate.
    
  • Analysis: Reconstitute in Mobile Phase. The DNB group adds a strong chromophore (UV 254 nm) and creates additional pi-pi interaction sites for separation on Pirkle-type columns (Whelk-O 1).

Method Development Logic & Decision Tree

The following diagram illustrates the decision process for selecting the correct method based on your specific analytical needs.

MethodSelection Start Start: (2-Phenylpyrrolidin-2-yl)methanol Purity Analysis CheckUV Is high sensitivity required? (Trace analysis < 0.05%) Start->CheckUV DirectPath Direct Analysis (Preferred for QC) CheckUV->DirectPath No (Routine QC) DerivPath Derivatization Path (DNB-Cl) CheckUV->DerivPath Yes (High Sens) SelectCol Select CSP: Amylose (AD-H) vs Cellulose (OD-H) DirectPath->SelectCol ADH Primary Screen: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) SelectCol->ADH First Choice ODH Secondary Screen: Chiralcel OD-H Hex/EtOH/DEA (90:10:0.1) SelectCol->ODH Alternative Eval Evaluate Resolution (Rs) ADH->Eval ODH->Eval Success Method Validated (Rs > 2.0) Eval->Success Rs > 1.5 Optimize Optimize: 1. Change Alcohol (IPA <-> EtOH) 2. Lower Temp (15°C) Eval->Optimize Rs < 1.5 Optimize->Eval Re-inject

Caption: Decision tree for selecting the optimal chiral HPLC workflow. Green nodes indicate standard operating procedures.

System Suitability & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating. Every sequence should begin with a System Suitability Test (SST).

Acceptance Criteria
ParameterLimitRationale
Resolution (

)

(Baseline)
Ensures accurate integration of the minor enantiomer.
Tailing Factor (

)

High tailing indicates insufficient DEA or column aging.
Selectivity (

)

Indicates thermodynamic capability of the CSP to distinguish enantiomers.
Repeatability RSD

(n=5)
Confirms pump/injector precision.
Troubleshooting Guide
  • Tailing Peaks: Increase DEA concentration to 0.2% or switch to Triethylamine (TEA). Ensure the column has been dedicated to basic mobile phases.

  • Broad Peaks: Check solubility. If the sample precipitates in Hexane, add a small amount of Dichloromethane (DCM) to the mobile phase (only if using Immobilized columns like Chiralpak IA/IC, or ensure <5% DCM on Coated AD-H to prevent stripping). Safest bet: Use Ethanol instead of IPA to increase polarity.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Provides the foundational compatibility data for amylose columns with basic additives). Link

  • BenchChem. Chiral Separation of 2-Phenylpropanamide Enantiomers by HPLC. (Demonstrates the separation of structural analogs on AD-H columns). Link

  • Bridge Organics. (R)-phenyl((S)-pyrrolidin-2-yl)methanol hydrochloride Product Data. (Confirms the commercial relevance and structure of the specific analyte). Link

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. (Contextualizes the synthesis and need for purity analysis of pyrrolidine methanols). Link

  • Chromatography Online. A Strategy for Developing HPLC Methods for Chiral Drugs. (Source for the standard screening protocols: Hexane/Alcohol/DEA).[3] Link

Sources

Comparing catalytic efficiency of (2-Phenylpyrrolidin-2-yl)methanol vs. diphenylprolinol silyl ethers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in asymmetric organocatalysis, selecting the optimal secondary amine catalyst is the difference between an elegant, high-yielding synthesis and a complex mixture of racemic byproducts. This guide evaluates two distinct classes of pyrrolidine-based catalysts: the mono-aryl, unprotected (2-Phenylpyrrolidin-2-yl)methanol (a simpler 2-phenylprolinol derivative) and the sterically dominant diphenylprolinol silyl ethers (widely known as Jørgensen-Hayashi catalysts).

By analyzing their structural divergence, mechanistic pathways, and quantitative performance in benchmark reactions, this guide provides a definitive framework for catalyst selection in drug development and complex molecule synthesis.

Mechanistic Causality & Structural Divergence

The core principle of both catalysts lies in their ability to condense with aldehydes to form reactive enamine (for nucleophilic attack) or iminium (for electrophilic activation) intermediates. However, their stereocontrol mechanisms and operational stability diverge significantly.

(2-Phenylpyrrolidin-2-yl)methanol: This catalyst relies on a bifunctional activation mode. The single phenyl group provides moderate steric hindrance, while the free hydroxyl (-OH) group directs the incoming electrophile via hydrogen bonding. Unfortunately, the presence of the free -OH group introduces a critical vulnerability: it can undergo parasitic hemiacetal formation with the aldehyde substrate. This off-target pathway leads to severe catalyst deactivation, sluggish reaction rates, and lower turnover frequencies (TOF).

Diphenylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): By introducing a second phenyl group and masking the hydroxyl group with a bulky silyl ether (e.g., TMS or TES), this catalyst completely abandons the hydrogen-bonding model in favor of absolute steric shielding 1. The bulky diphenyl(trimethylsilyloxy)methyl moiety completely blocks one enantioface of the enamine/iminium intermediate 2. Furthermore, the silyl protection prevents hemiacetal formation, drastically increasing the reaction rate and overall catalytic efficiency.

Workflow Sub Aldehyde Substrate CatA (2-Phenylpyrrolidin-2-yl)methanol (Mono-phenyl, Free -OH) Sub->CatA Condensation CatB Diphenylprolinol TMS Ether (Di-phenyl, Silyl Protected) Sub->CatB Condensation PathA H-Bonding Directed (Prone to Hemiacetal Deactivation) CatA->PathA PathB Pure Steric Shielding (High Turnover, Face Blocked) CatB->PathB ResA Low Yield, Moderate ee PathA->ResA ResB High Yield, Excellent ee PathB->ResB

Mechanistic workflows of H-bonding vs. steric shielding in secondary amine organocatalysis.

Catalytic Efficiency: A Quantitative Comparison

To objectively compare their efficiency, we examine the benchmark asymmetric Michael addition of propanal to trans-β-nitrostyrene. This reaction is a rigorous test of a catalyst's ability to control facial selectivity during enamine attack on an electron-deficient olefin.

As demonstrated in foundational studies by Hayashi and colleagues 3, the transition from an unprotected hydroxyl group to a silyl ether is not merely an incremental improvement; it is a transformative leap in catalytic viability.

Table 1: Comparative Catalytic Efficiency in Asymmetric Michael Addition

CatalystCatalyst LoadingReaction TimeYield (%)Enantiomeric Excess (ee %)
(2-Phenylpyrrolidin-2-yl)methanol 20 mol%48 h~22%~65%
Diphenylprolinol (Unprotected)10 mol%24 h29%95%
Diphenylprolinol TMS Ether 10 mol%1 h82%99%

Data Insight: The unprotected diphenylprolinol achieves high enantioselectivity (95% ee) due to the dual phenyl rings, but suffers from a dismal 29% yield after 24 hours due to hemiacetal trapping. The mono-phenyl variant, (2-Phenylpyrrolidin-2-yl)methanol, suffers from both low yield and poor stereocontrol. The silyl-protected ether resolves both issues simultaneously, achieving 82% yield and 99% ee in just 1 hour 3.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating workflows. The completion of the reaction is monitored via TLC, and the stereochemical outcome is validated via chiral HPLC.

Protocol A: High-Efficiency Michael Addition using Diphenylprolinol Silyl Ether

Causality & Validation: The addition of a weak acid additive (e.g., benzoic acid) is a deliberate mechanistic choice; it accelerates the hydrolysis of the product-catalyst intermediate, freeing the catalyst for the next cycle and preventing product inhibition 4.

  • Preparation: In a dry 10 mL round-bottom flask, dissolve trans-β-nitrostyrene (0.5 mmol) and (S)-α,α-diphenylprolinol trimethylsilyl ether (0.05 mmol, 10 mol%) in anhydrous methanol (2.0 mL).

  • Additive Introduction: Add benzoic acid (0.05 mmol, 10 mol%) to the mixture.

  • Substrate Addition: Cool the mixture to 0 °C, then add propanal (1.0 mmol, 2.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Validate the consumption of the nitrostyrene via TLC (Hexane/EtOAc 4:1). The silyl ether prevents catalyst trapping, ensuring rapid and complete conversion.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl (5 mL), extract with dichloromethane (3 x 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify the crude product via flash chromatography. Determine the enantiomeric excess (>98% expected) via chiral stationary phase HPLC (e.g., Chiralpak AD-H column).

Protocol B: Comparative Michael Addition using (2-Phenylpyrrolidin-2-yl)methanol

Causality & Validation: This protocol requires a higher catalyst loading and extended reaction times due to the inherent inefficiency of the unprotected hydroxyl group.

  • Preparation: In a 10 mL round-bottom flask, dissolve trans-β-nitrostyrene (0.5 mmol) and (S)-(2-phenylpyrrolidin-2-yl)methanol (0.1 mmol, 20 mol%) in anhydrous dichloromethane (2.0 mL).

  • Substrate Addition: Add propanal (1.5 mmol, 3.0 equiv) at room temperature.

  • Reaction Monitoring: Stir the reaction for 24–48 hours. The reaction rate will be noticeably slower than Protocol A, validated by persistent starting material on the TLC plate.

  • Isolation: Once TLC indicates no further progress, quench with water, extract with dichloromethane, and purify via column chromatography.

  • Validation: Analyze via chiral HPLC. The expected ee is significantly lower (~65–75%) due to the less rigid transition state provided by the single phenyl group and the flexible H-bonding network.

References

  • Source: nobelprize.
  • Source: dokumen.
  • Source: tohoku.ac.
  • Source: organic-chemistry.

Sources

A Researcher's Guide to Determining the Absolute Configuration of (2-Phenylpyrrolidin-2-yl)methanol: A Comparative Analysis of Modern Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules such as (2-Phenylpyrrolidin-2-yl)methanol, a versatile building block in medicinal chemistry, determining the absolute configuration of its stereocenters is not merely an academic exercise but a critical step in ensuring efficacy and safety. This guide provides an in-depth comparison of the primary analytical techniques available to researchers for this purpose. While single-crystal X-ray diffraction data for the title compound is not publicly available, this document will use closely related structures to illustrate the principles and compare this "gold standard" with powerful solution-state alternatives.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] The technique provides an unambiguous three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of atoms.[3]

The Principle of Absolute Configuration Determination by SC-XRD

The determination of absolute configuration via SC-XRD hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[4][5] When X-rays interact with electrons, a phase shift occurs. For most light atoms, this effect is negligible. However, when the X-ray radiation frequency is close to the natural absorption frequency of an atom, this phase shift becomes significant.[4] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal. The small but measurable differences in intensity between these "Bijvoet pairs" are directly related to the absolute stereochemistry of the molecule in the crystal.[6]

The Flack Parameter: A Quantitative Measure

The most common metric for reporting the absolute configuration from SC-XRD data is the Flack parameter.[7][8] This parameter, refined during the crystallographic analysis, indicates whether the determined structure or its inverted counterpart is correct.

  • A Flack parameter close to 0 (with a small standard uncertainty, typically < 0.1) indicates that the assigned absolute configuration is correct.[5][6]

  • A Flack parameter close to 1 suggests that the inverted structure is the correct one.[6]

  • A value around 0.5 may indicate a racemic crystal or that the anomalous scattering signal is too weak for a conclusive determination.[7]

Experimental Workflow for SC-XRD

The workflow for an SC-XRD experiment involves several critical steps, each requiring careful execution.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Processing & Analysis Crystal Grow High-Quality Single Crystal (~0.1-0.5 mm) Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data (e.g., using Cu Kα radiation) Mount->Collect Solve Solve Crystal Structure Collect->Solve Refine Refine Structural Model Solve->Refine Flack Calculate & Interpret Flack Parameter Refine->Flack

Caption: A generalized workflow for absolute configuration determination using single-crystal X-ray diffraction.

Data Presentation

A typical outcome of a successful SC-XRD experiment for absolute configuration determination would be presented in a crystallographic information file (CIF) and summarized in a table within a publication.

ParameterTypical Value for a Correct AssignmentSignificance
X-ray SourceCu Kα (1.5418 Å)Maximizes anomalous signal for lighter atoms (C, N, O).[6]
Temperature100 KReduces thermal motion, leading to higher quality data.[6]
Resolution< 0.8 ÅHigh resolution provides a more accurate and detailed molecular model.[6]
Flack Parameter (x) 0.05 (7) A value near zero with low uncertainty confirms the model's correctness.[6]
Hooft Parameter (y) 0.04 (6) A statistically robust alternative to the Flack parameter.[6]

The Versatile Alternative: NMR Spectroscopy with Mosher's Method

For molecules that are difficult to crystallize, such as oils or amorphous solids, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative. The most widely used NMR technique for this purpose is the Mosher's ester (for alcohols) or Mosher's amide (for amines) analysis.[9][10] This method is directly applicable to (2-Phenylpyrrolidin-2-yl)methanol, which possesses both a secondary alcohol and a secondary amine.

Principle of Mosher's Method

The core principle involves derivatizing the chiral molecule with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11] This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers are no longer mirror images and will have distinct chemical shifts in their ¹H NMR spectra.[4][9] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced based on an established conformational model of the MTPA derivatives.[2]

Experimental Protocol: Mosher's Ester Analysis for the Alcohol Moiety
  • Parallel Derivatization: In two separate, dry NMR tubes, dissolve approximately 2-3 mg of the chiral alcohol in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).

  • Add Base: To each tube, add a slight excess of anhydrous pyridine (e.g., 5-10 µL).

  • Add Mosher's Acid Chloride: To one tube, add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA chloride. To the other tube, add the same excess of (S)-(+)-MTPA chloride.

  • Reaction: Cap the tubes and allow the reactions to proceed at room temperature for 2-6 hours, or until complete as monitored by TLC or NMR.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester samples.

  • Data Analysis:

    • Assign the proton signals for the groups on either side of the newly formed ester linkage.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each pair of corresponding protons.

    • Apply the Mosher model: Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative values. This pattern reveals the absolute configuration.[2][11]

Moshers_Method cluster_prep Derivatization cluster_analysis Analysis React_R React with (R)-MTPA-Cl NMR_R Acquire ¹H NMR of (R)-diastereomer React_R->NMR_R React_S React with (S)-MTPA-Cl NMR_S Acquire ¹H NMR of (S)-diastereomer React_S->NMR_S Compare Calculate Δδ = δS - δR & Apply Model NMR_R->Compare NMR_S->Compare

Caption: Workflow for determining absolute configuration using Mosher's method in NMR spectroscopy.

The Emerging Powerhouse: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that has gained significant traction as a reliable method for determining the absolute configuration of chiral molecules in solution.[1][12] Its primary advantage is that it does not require crystallization or chemical derivatization.[13]

Principle of VCD

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during a vibrational transition.[14] While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[15] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers.[1][12] A match between the experimental and calculated spectra confirms the absolute configuration.

Experimental and Computational Workflow
  • Sample Preparation: Dissolve the sample (typically 1-10 mg) in a suitable solvent (e.g., CDCl₃) that has a good spectral window in the region of interest.

  • Spectral Acquisition: Measure the IR and VCD spectra of the solution using a VCD spectrometer. This can take from 1 to 12 hours.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule to identify all low-energy conformers.

    • For each conformer, calculate the theoretical IR and VCD spectra using DFT.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the sample has the opposite absolute configuration.[12]

VCD_Workflow cluster_exp Experimental cluster_comp Computational Measure Measure Experimental VCD & IR Spectra Compare Compare Experimental & Calculated Spectra Measure->Compare Conformers Generate Low-Energy Conformers Calculate Calculate VCD & IR Spectra for each Conformer (DFT) Conformers->Calculate Average Boltzmann-Average Calculated Spectra Calculate->Average Average->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: The combined experimental and computational workflow for VCD-based absolute configuration assignment.

Comparative Guide to Techniques

The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR with Mosher's MethodVibrational Circular Dichroism (VCD)
Sample State High-quality single crystal[1]Solution (oils, amorphous solids are suitable)[9]Solution or liquid (solids, oils)[14][16]
Sample Amount < 1 mg (single crystal of ~0.1 mm)1-5 mg per diastereomer[2]1-10 mg[12]
Measurement Time 6-24 hours for data collection[2]4-6 hours (including derivatization)[9]1-12 hours for data collection[16]
Key Requirement Successful crystallizationSuccessful and clean derivatization reaction[11]Accurate computational modeling[1]
Principle Anomalous X-ray dispersionAnalysis of diastereomer chemical shifts[9]Differential absorption of polarized IR light[14]
Strengths Unambiguous, "gold standard" result[2]Widely accessible (NMR), good for non-crystalline samplesNo crystallization or derivatization needed, provides solution conformation[16]
Limitations Crystallization can be a major bottleneck[1]Model-dependent, potential for misinterpretation with flexible molecules[2]Requires computational resources, can be affected by solvent and aggregation[17]

Conclusion

For researchers working with (2-Phenylpyrrolidin-2-yl)methanol and its derivatives, determining the absolute configuration is a crucial step that validates synthetic pathways and enables meaningful structure-activity relationship studies. While Single-Crystal X-ray Diffraction remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. In such cases, NMR with Mosher's method provides a robust and widely accessible alternative that leverages the power of diastereomeric differentiation. Furthermore, Vibrational Circular Dichroism is a rapidly growing technique that offers the distinct advantage of analyzing molecules directly in solution without the need for crystallization or derivatization, providing both configurational and conformational insights. A thorough understanding of the principles, advantages, and limitations of each technique, as summarized in this guide, will empower researchers to select the most appropriate and efficient strategy for their specific scientific challenge.

References

  • Polavarapu, P. L. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 453-462. [Link]

  • Wikipedia. (n.d.). Flack parameter. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Cooper, R. (2020). Howard Flack and the Flack Parameter. Chemical Crystallography. [Link]

  • MDPI. (2022). X-ray Single-Crystal Diffraction. Encyclopedia. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Cai, Q., Neill, J. L., & Barron, A. R. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3164-3172. [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 33(4), 1143-1148. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Jasco. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. [Link]

  • University of Jaén. (n.d.). Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]

  • Prothero, S. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • Hoyt, L., & Peterson, K. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 693. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Li, R., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]

  • Nango, E., et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Chemistry, 15(12), 1735-1742. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois. [Link]

  • Oreate AI Blog. (2026). Mosher Ester Analysis PPT. [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. [Link]

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Comparative study of pyrrolidine-based chiral auxiliaries in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A fundamental challenge in asymmetric organic synthesis is the reliable, predictable control of stereocenters during carbon-carbon bond formation. Pyrrolidine-based chiral auxiliaries have emerged as some of the most robust tools for this purpose. Derived primarily from the chiral pool (e.g., L-proline), the five-membered pyrrolidine ring offers a unique combination of conformational rigidity, steric bulk, and a nitrogen atom capable of directing transition-state geometry through metal chelation.

This guide provides an objective, data-driven comparison of three premier classes of pyrrolidine-based chiral auxiliaries: Enders’ SAMP/RAMP hydrazones , Prolinol-derived amides (e.g., SMP) , and


-Symmetric pyrrolidines .

Mechanistic Foundations of Pyrrolidine Auxiliaries

The efficacy of pyrrolidine auxiliaries relies on restricting the degrees of freedom in the transition state. This is achieved through three primary mechanisms:

  • Steric Shielding: The bulky substituents on the pyrrolidine ring block one prochiral face of the reactive intermediate.

  • Heteroatom Chelation: Secondary coordinating groups (like the methoxy group in SAMP or SMP) chelate metal cations (e.g., Li

    
    , Ti
    
    
    
    ), locking the enolate/azaenolate into a highly ordered, rigid conformation [1].
  • Topological Symmetry: In

    
    -symmetric auxiliaries, the rotational degeneracy of the C–N bond ensures that the same chiral environment is presented to the incoming electrophile regardless of the amide rotamer [3].
    

Stereocontrol Aux Pyrrolidine Auxiliary Rigid Rigid 5-Membered Ring Aux->Rigid Chelation Heteroatom Chelation (e.g., -OMe with Li+) Aux->Chelation C2Sym C2-Symmetry (e.g., 2,5-disubstituted) Aux->C2Sym TS Highly Ordered Transition State Rigid->TS Chelation->TS Shielding Steric Shielding of One Prochiral Face C2Sym->Shielding TS->Shielding Attack Face-Selective Electrophilic Attack Shielding->Attack EE High Enantiomeric Excess (>95% ee) Attack->EE

Caption: Logical mechanism of stereocontrol in pyrrolidine-based chiral auxiliaries.

Comparative Analysis of Auxiliary Classes

A. Enders’ SAMP/RAMP Hydrazones

Developed by Dieter Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP) are the gold standard for the asymmetric


-alkylation of aldehydes and ketones [1].
  • Causality of Stereocontrol: Deprotonation of the hydrazone with a bulky base like LDA forms an E-azaenolate. The lithium cation chelates both the azaenolate nitrogen and the methoxymethyl ether oxygen. This rigid, bicyclic transition state forces the pyrrolidine ring to shield the Si-face, directing electrophilic attack exclusively to the Re-face.

  • Drawbacks: The primary limitation has historically been the harsh conditions required to cleave the hydrazone (e.g., ozonolysis), which can degrade sensitive substrates.

B. Prolinol-Derived Amides (e.g., SMP)

Auxiliaries like (S)-2-(methoxymethyl)pyrrolidine (SMP) are frequently used to form chiral amides for asymmetric alkylation or aldol reactions, serving as alternatives to Evans' oxazolidinones or Myers' pseudoephedrine.

  • Causality of Stereocontrol: When converted to an amide and deprotonated, the resulting Z-enolate is stabilized by lithium chelation to the methoxy group. The rigid pyrrolidine backbone prevents C–N bond rotation, ensuring the electrophile approaches from the unshielded face.

  • Drawbacks: Cleavage of the robust tertiary amide bond to release the product often requires aggressive reductive (LiNH

    
    BH
    
    
    
    ) or hydrolytic conditions.
C. -Symmetric Pyrrolidines (e.g., trans-2,5-Dimethylpyrrolidine)

-symmetric pyrrolidines are utilized in cycloadditions and alkylations where metal chelation is weak or absent [3].
  • Causality of Stereocontrol: Because the molecule possesses a

    
     axis of symmetry, the two possible amide rotamers (which normally complicate stereocontrol in mono-substituted pyrrolidines) are degenerate. The incoming reagent faces the exact same steric blockade regardless of the conformer, eliminating the strict requirement for a metal-chelated transition state.
    
  • Drawbacks: Synthesis of the auxiliary itself is complex and often requires resolution of racemates or multi-step asymmetric synthesis [3].

Quantitative Data Comparison

The following table summarizes the performance metrics of these auxiliaries based on standardized


-alkylation workflows.
ParameterEnders' SAMP/RAMPProlinol-Derived (SMP)

-Symmetric (trans-2,5-dimethyl)
Primary Substrates Ketones, AldehydesCarboxylic Acids (as amides)Amides, Dienophiles
Typical ee (%) 95 – 99%90 – 96%92 – 98%
Transition State Rigid, Li

-chelated
Rigid, Li

/Ti

-chelated
Non-chelated, symmetry-driven
Cleavage Method SeO

/H

O

(pH 7) or O

LiNH

BH

or strong acid
Acidic hydrolysis or reduction
Epimerization Risk Low (if buffered)Moderate (during cleavage)Low
Auxiliary Recovery ~70 – 85%~80 – 90%~85 – 95%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol for the SAMP Hydrazone Asymmetric Alkylation incorporates built-in validation checkpoints.

SAMP_Workflow Ketone Ketone / Aldehyde Hydrazone Chiral Hydrazone (Validation: Dean-Stark) Ketone->Hydrazone SAMP SAMP Auxiliary (Condensation) SAMP->Hydrazone Azaenolate Azaenolate Formation (LDA, THF, -78°C) Hydrazone->Azaenolate Alkylation Electrophilic Attack (R-X) Azaenolate->Alkylation Cleavage Oxidative Cleavage (SeO2, H2O2, pH 7) Alkylation->Cleavage Product Enantioenriched Ketone (>95% ee) Cleavage->Product Recovery Auxiliary Recovery Cleavage->Recovery

Caption: Workflow for asymmetric alkylation using SAMP hydrazones and oxidative cleavage.

Step 1: Hydrazone Formation
  • Procedure: Combine the ketone (1.0 eq) and SAMP (1.2 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark apparatus for 12–18 hours.

  • Causality: Toluene allows for high-temperature azeotropic removal of water, driving the thermodynamic equilibrium entirely toward the hydrazone.

  • Validation Checkpoint: The reaction is self-validating when the theoretical volume of water is visually confirmed in the Dean-Stark trap. Verify complete consumption of the ketone via TLC (using a KMnO

    
     stain).
    
Step 2: Azaenolate Formation and Alkylation
  • Procedure: Dissolve the purified hydrazone in anhydrous THF and cool to -78 °C under argon. Dropwise, add freshly prepared LDA (1.1 eq). Stir for 4 hours. Add the alkyl halide (R-X, 1.2 eq) and allow the mixture to slowly warm to room temperature.

  • Causality: LDA kinetically deprotonates the hydrazone to form the E-azaenolate. Maintaining -78 °C prevents equilibration to the thermodynamic enolate, ensuring absolute stereofidelity.

  • Validation Checkpoint: Quench a 0.1 mL reaction aliquot with D

    
    O prior to adding the electrophile. Analyze via 
    
    
    
    H NMR; observation of >95% deuterium incorporation at the
    
    
    -position validates complete and successful azaenolate formation.
Step 3: Buffered Oxidative Cleavage
  • Procedure: Dissolve the alkylated hydrazone in a 1:3 v/v mixture of pH 7 phosphate buffer and methanol. Add SeO

    
     (1.0 eq) followed by 30% aqueous H
    
    
    
    O
    
    
    (4.0 eq). Stir at room temperature for 4 hours.
  • Causality: Traditional acidic hydrolysis causes epimerization of the newly formed stereocenter. The SeO

    
    /H
    
    
    
    O
    
    
    system generates peroxyselenous acid in situ, which oxidizes the pyrrolidine nitrogen, activating the hydrazone for exceptionally mild hydrolysis. The pH 7 buffer is critical to suppress retro-aldol fragmentation and
    
    
    -epimerization [2].
  • Validation Checkpoint: Perform Chiral HPLC on the crude organic extract. The presence of a single enantiomeric peak (>95% ee) and the strict absence of the epimer validates that the cleavage conditions did not compromise the established stereocenter.

References

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO

    
     and H
    
    
    
    O
    
    
    under Buffered (pH 7) Conditions.
    Smith, A. B., et al. Synlett, 2009(19): 3131-3134. URL:[Link]
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Newton, C. G., et al. Chemical Reviews, 2021. URL:[Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. In: Topics in Heterocyclic Chemistry. Springer, 2020. URL:[Link]

A Comparative Guide to the Synthesis of (2-Phenylpyrrolidin-2-yl)methanol: A Reproducibility Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

(2-Phenylpyrrolidin-2-yl)methanol is a valuable chiral building block in the synthesis of a wide range of pharmacologically active compounds. Its rigid pyrrolidine scaffold and the presence of a stereogenic center make it a crucial component in the development of novel therapeutics. The ability to reliably synthesize this intermediate with high purity and stereochemical fidelity is paramount for consistent drug efficacy and safety. This guide provides an in-depth comparison of two common and mechanistically distinct synthetic routes to (2-Phenylpyrrolidin-2-yl)methanol, with a focus on their reproducibility across different laboratory settings. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a critical analysis of the factors influencing the success and consistency of each method.

Introduction to the Synthetic Challenge

The synthesis of enantiomerically pure (2-Phenylpyrrolidin-2-yl)methanol presents a significant challenge due to the quaternary stereocenter at the 2-position of the pyrrolidine ring. The two most prevalent strategies to construct this motif are the addition of a phenyl nucleophile to a proline-derived electrophile and the reduction of a proline derivative containing the phenyl group. This guide will focus on a comparative analysis of:

  • Grignard Reaction with a Proline Derivative: A classic organometallic approach involving the nucleophilic addition of a phenylmagnesium halide to an electrophilic proline derivative.

  • Lithium Aluminum Hydride (LAH) Reduction of a Phenylproline Derivative: A powerful hydride reduction method to convert a carboxylic acid or ester functionality into the desired primary alcohol.

Our analysis will be grounded in published data and our extensive experience in synthetic chemistry, providing researchers with the insights needed to select and implement the most appropriate and reproducible protocol for their specific needs.

Comparative Analysis of Synthesis Protocols

The choice between the Grignard and LAH reduction methodologies often depends on factors such as starting material availability, desired scale, and the stereochemical purity required. Below is a summary of the key performance indicators for each method, based on a survey of published procedures.

ParameterGrignard Reaction with Proline DerivativeLithium Aluminum Hydride (LAH) Reduction
Typical Starting Material L-Proline or its esterN-protected Phenylglycine or Phenylproline ester
Reported Yield 60-85%70-95%
Stereochemical Fidelity High (retention of configuration)High (dependent on starting material purity)
Key Reagents Phenylmagnesium bromide, Dry Ether/THFLithium Aluminum Hydride, Dry Ether/THF
Primary Reproducibility Challenge Strict anhydrous conditions required for Grignard reagent formation and reaction.[1][2][3][4]Safe handling of pyrophoric LAH and careful work-up to quench excess reagent.[5][6]
Scalability Moderate; initiation of large-scale Grignard reactions can be challenging.Good; LAH reductions are generally scalable with appropriate equipment and safety measures.

Protocol 1: Grignard Reaction with a Proline Derivative

This method leverages the nucleophilic character of a Grignard reagent to introduce the phenyl group onto the proline scaffold. The success of this reaction is highly dependent on the careful exclusion of water, which would quench the Grignard reagent.[1][2][3][4]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the phenyl anion equivalent (from phenylmagnesium bromide) on the electrophilic carbonyl carbon of a protected proline derivative, such as an ester or an N-acylproline. A subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol. The stereochemistry at the 2-position of proline is typically retained throughout the reaction sequence.

L-Proline Ester L-Proline Ester Reaction with PhMgBr Reaction with PhMgBr L-Proline Ester->Reaction with PhMgBr 1. PhMgBr, Dry Ether Alkoxide Intermediate Alkoxide Intermediate Reaction with PhMgBr->Alkoxide Intermediate Nucleophilic Addition (2-Phenylpyrrolidin-2-yl)methanol (2-Phenylpyrrolidin-2-yl)methanol Alkoxide Intermediate->(2-Phenylpyrrolidin-2-yl)methanol 2. H3O+ Workup

Caption: Grignard Reaction Workflow

Step-by-Step Experimental Protocol

Materials:

  • L-Proline methyl ester hydrochloride

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Proline Derivative:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve L-Proline methyl ester hydrochloride (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (2-Phenylpyrrolidin-2-yl)methanol.

Protocol 2: Lithium Aluminum Hydride (LAH) Reduction of a Phenylproline Derivative

This approach involves the reduction of a carboxylic acid or ester group of a precursor that already contains the phenyl group at the desired position. LAH is a potent reducing agent capable of this transformation.[5][6]

Mechanistic Rationale

Lithium aluminum hydride acts as a source of hydride ions (H⁻), which are powerful nucleophiles.[7] The reaction proceeds by the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester or carboxylic acid. For esters, this is followed by the elimination of the alkoxy group to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol. The reaction requires a stoichiometric amount of LAH and is typically performed in anhydrous ethereal solvents.

N-Boc-2-phenylproline methyl ester N-Boc-2-phenylproline methyl ester Reaction with LAH Reaction with LAH N-Boc-2-phenylproline methyl ester->Reaction with LAH 1. LiAlH4, Dry THF Aluminum Alkoxide Complex Aluminum Alkoxide Complex Reaction with LAH->Aluminum Alkoxide Complex Hydride Addition (2-Phenylpyrrolidin-2-yl)methanol (2-Phenylpyrrolidin-2-yl)methanol Aluminum Alkoxide Complex->(2-Phenylpyrrolidin-2-yl)methanol 2. H2O, NaOH Workup

Sources

Safety Operating Guide

Proper Disposal Procedures for (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(2-Phenylpyrrolidin-2-yl)methanol (often referred to as a prolinol derivative or chiral auxiliary) represents a specific class of functionalized organic amines . Unlike simple solvents, this compound combines secondary amine functionality with a primary alcohol, making it a bifunctional Lewis base.

Effective disposal requires understanding its chemical behavior: it is basic , nucleophilic , and potentially combustible . Improper disposal—specifically mixing with strong oxidizers or uncontrolled acidification—can lead to exothermic events or the formation of hazardous byproducts.

Chemical Identity & Hazard Characteristics
PropertySpecificationOperational Implication
CAS Number 74936-95-1 (Typical for (R,S) isomers)Unique identifier for waste manifesting.
Molecular Formula C₁₁H₁₅NOHigh carbon/nitrogen content suitable for high-BTU incineration.
Physical State Viscous Liquid or Low-Melting SolidRequires specific containment; do not dispose of via sink.
Acidity/Basicity Weak Base (Secondary Amine)CRITICAL: Segregate from strong acids and oxidizers.
GHS Hazards Irritant (Skin/Eye), Acute Tox.[1][2][3] (Oral)Standard PPE (Nitrile gloves, goggles) required.

Pre-Disposal Segregation Strategy

Before initiating disposal, you must categorize the waste stream.[4] This compound is rarely used in isolation; it is typically found in reaction mixtures.

The Segregation Logic (Visualization)

The following decision tree outlines the segregation logic to prevent incompatible mixtures in the waste stream.

WasteSegregation Start Waste Containing (2-Phenylpyrrolidin-2-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Reaction Mix SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated Flammable Organics Aqueous Aqueous Layer (Basic/Neutral) SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Carboy (Red Tag) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Clear/Yellow Tag) NonHalogenated->NonHaloBin AqBin Basic Aqueous Waste (Blue Tag) Aqueous->AqBin

Figure 1: Waste segregation decision tree ensuring chemical compatibility and regulatory compliance.

Operational Disposal Protocols

Protocol A: Disposal of Pure Solid (Excess/Expired)

Context: You have a vial of expired or degraded (2-Phenylpyrrolidin-2-yl)methanol.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(2-Phenylpyrrolidin-2-yl)methanol".[5]

    • Hazard Checkbox: Toxic, Irritant.[3][6]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness preferred) to contain any potential leakage or odors.

  • Disposal Stream: Place in the Solid Hazardous Waste drum.

    • Why? Incineration is the preferred destruction method. Solid waste streams are typically routed to rotary kiln incinerators which safely destroy the nitrogen-containing ring structure.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., DCM, Methanol) following a catalytic reaction.

  • pH Check (Crucial):

    • Dip a pH strip into the waste solution.

    • If pH < 4 (Acidic): Do not add directly to a general organic waste carboy containing cyanides or sulfides.

    • Action: Slowly neutralize with a dilute base (Sodium Bicarbonate) to pH 6-8 if the facility requires neutral waste, OR segregate into a specific "Acidic Organic" stream if available.

    • Standard Practice: For most organic solvents, slight acidity is acceptable, but extreme acidity mixed with this amine can cause precipitation of salts.

  • Solvent Compatibility:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Waste Carboy .

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate -> Non-Halogenated Organic Waste Carboy .

  • Transfer: Use a funnel to prevent spills. Do not fill carboys >90% full (leave headspace for expansion).

Protocol C: Contaminated Sharps & Glassware

Context: Syringes, needles, or broken vials contaminated with the substance.

  • Deactivation (Optional but Recommended): Rinse the glassware with a small amount of acetone or ethanol. Collect the rinseate as Liquid Waste (Protocol B).

  • Disposal:

    • Sharps: Place needles directly into a red biohazard/sharps container. Do not recap.

    • Glassware: Place triple-rinsed glassware in the "Broken Glass" box. If heavily contaminated and un-rinsable, place in the Solid Hazardous Waste bin.

Emergency Spill Response

If a spill occurs during transfer, immediate action is required to prevent exposure and environmental contamination.

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE Nitrile gloves, Goggles, Lab Coat Alert->PPE Assess 3. Assess State PPE->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Sweep Sweep/Scoop Avoid dust generation SolidSpill->Sweep Absorb Absorb Use Vermiculite or Pads LiquidSpill->Absorb Clean 4. Clean Surface Soap & Water Wash Sweep->Clean Absorb->Clean Bag 5. Bag Waste Label as Hazardous Clean->Bag

Figure 2: Immediate response workflow for laboratory spills involving (2-Phenylpyrrolidin-2-yl)methanol.

Specific Neutralization for Spills: Since the compound is an amine (base), you can use a Citric Acid based spill kit if available to neutralize the residue before wiping, though simple absorption with vermiculite or spill pads is sufficient for small quantities (<100mL).

Regulatory Compliance & Documentation

Compliance is not passive; it is an active documentation process.

  • US EPA Classification: This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator.

    • Characteristic: Ignitability (D001) if in flammable solvent; Toxicity (D000) if exhibiting toxic characteristics.

  • Labeling Requirements:

    • Full Chemical Name: (2-Phenylpyrrolidin-2-yl)methanol.[5]

    • No Abbreviations (e.g., do not write "Jorgensen Cat.").

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11217560, (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Personal protective equipment for handling (2-Phenylpyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (2-Phenylpyrrolidin-2-yl)methanol Role: Senior Application Scientist[1][2]

For Research & Development Applications

Executive Safety Summary

Immediate Action Required: Treat (2-Phenylpyrrolidin-2-yl)methanol as a High-Risk Irritant and Potential Corrosive .[1][2]

While specific GHS data for this custom synthesis building block (CAS 885462-68-0 / 74936-95-1) is often limited, structural analysis (amino-alcohol motif) dictates it must be handled with the same rigor as Diphenylprolinol and Pyrrolidine derivatives.[1][2] The primary risks are severe eye damage (alkaline nature) and respiratory irritation.

Critical PPE Configuration:

  • Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1] Safety glasses are insufficient due to vapor/splash risk.[1][2]

  • Hands: Double Nitrile Gloves (0.11 mm min).[1][2] Latex is strictly prohibited due to poor solvent resistance.[1][2]

  • Respiratory: Fume hood mandatory.[1][2] If working outside containment, use N95/P2 particulate respirator.

Chemical Profile & Risk Assessment

This compound is a chiral pyrrolidine derivative featuring both a secondary amine and a primary alcohol on the same carbon. This "1,2-amino alcohol" functionality creates specific handling challenges.

PropertyData / AssessmentOperational Impact
CAS No. 885462-68-0 (S,R isomer)Verify stereochemistry before synthesis.[1][2]
Physical State Viscous Oil or Low-Melting SolidDifficult to weigh; tends to stick to spatulas/glassware.[1][2]
Reactivity Hygroscopic; Air-sensitiveAbsorbs water/CO₂ from air (forms carbamates).[1][2] Handle under inert gas (

/Ar).
Solubility Soluble in DCM, MeOH, DMSOPPE Alert: Solvents like DCM penetrate gloves rapidly, carrying the toxin with them.[2]
Hazard Class (Read-Across) Warning (H315, H319, H335)Causes skin irritation, serious eye irritation, and respiratory irritation [1, 2].[1][2]

Scientific Rationale for Hazards: The secondary amine moiety (


) is basic. Upon contact with moist mucous membranes (eyes, lungs), it generates hydroxide ions, leading to immediate irritation or chemical burns. The lipophilic phenyl group facilitates skin absorption [3].

Personal Protective Equipment (PPE) Strategy

A. Hand Protection: The "Double-Shell" Protocol

Why: Single nitrile gloves provide <1 minute protection against common solvents like Dichloromethane (DCM) often used with this compound.[1][2]

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Blue) - Acts as the last line of defense.[1][2]

  • Outer Layer: 5-6 mil Nitrile (Dark color, e.g., Black/Purple) - Sacrificial layer.[1][2]

  • Protocol: Immediately change the outer glove upon any splash.[1][2] Change both if the inner glove shows any discoloration.

B. Eye & Face Protection

Why: Amino alcohols can cause "Halo Vision" (glaucopsia) and irreversible corneal opacity if splashed.[1]

  • Requirement: Indirect-vented chemical splash goggles.[1][2]

  • Prohibited: Standard safety glasses (gaps allow vapors/splashes to bypass).[1][2]

C. Respiratory & Body Protection
  • Engineering Control: All handling must occur inside a certified chemical fume hood.[1][2]

  • Body: 100% Cotton or Nomex Lab Coat (Synthetics can melt into skin during fire).[1][2] Closed-toe leather/composite shoes.[1][2]

Visualizing the PPE Decision Logic

PPE_Logic Start Handling (2-Phenylpyrrolidin-2-yl)methanol State Is the compound in Solution? Start->State Solid Solid / Neat Oil State->Solid No Solvent Dissolved in Solvent? State->Solvent Yes PPE_Std PPE LEVEL 1: Single Nitrile Gloves Splash Goggles Lab Coat Solid->PPE_Std NonHalo Methanol / DMSO / Ethanol Solvent->NonHalo Polar Solvents Halo DCM / Chloroform / THF Solvent->Halo Penetrating Solvents NonHalo->PPE_Std PPE_High PPE LEVEL 2: Double Nitrile Gloves (Change outer every 15 mins) Splash Goggles + Face Shield Halo->PPE_High

Figure 1: PPE Selection Logic based on solvent carrier. Note the escalation to Double Gloving when penetrating solvents (DCM/THF) are introduced.

Operational Handling Protocols

Protocol A: Weighing & Transfer (Inert Atmosphere)

Context: The compound is hygroscopic.[1][2] Moisture uptake alters molecular weight accuracy and can degrade the catalyst efficiency.[2]

  • Preparation: Purge the weighing vessel with Nitrogen (

    
    ) or Argon.
    
  • Tool Selection: Use a glass pipette (if oil) or a PTFE-coated spatula (if solid).[1][2] Avoid metal spatulas if possible to prevent trace metal leaching into catalytic systems.[1][2]

  • Transfer:

    • Tare the receiving flask (containing stir bar) with the septum.

    • Rapidly transfer the material.

    • Immediately recap and purge with inert gas.

  • Cleaning: Wipe the spatula/pipette with a Kimwipe soaked in Methanol inside the hood before removing it for washing.[1][2]

Protocol B: Reaction Setup
  • Solvent Addition: Add solvent (e.g., Anhydrous DCM) via syringe through the septum to avoid exposing the amine to air.

  • Temperature Control: If the reaction is exothermic (common with acid chlorides or anhydrides), cool the flask to 0°C before adding reagents.

  • Monitoring: Do not stick your head inside the hood to check TLC. Use long forceps.

Emergency Response & Decontamination

Scenario 1: Eye Exposure
  • Immediate Action: Shout for help. Sprint to the eyewash station.

  • Procedure: Force eyelids open. Flush with tepid water for minimum 15 minutes .

  • Mechanism: Amines penetrate the cornea slower than inorganic alkalis but are harder to flush out due to lipophilicity.[1] Time is vision.

Scenario 2: Skin Spill
  • Minor (<5 mL): Blot with dry Kimwipe (do not rub).[1][2] Wash with soap and water for 5 minutes.

  • Major (>5 mL or on clothes): Remove contaminated lab coat immediately.[1] Use safety shower if skin is saturated.

Scenario 3: Benchtop Spill
  • Decon Agent: Weak Acid (1% Acetic Acid or Citric Acid).[1][2]

  • Workflow:

    • Cover spill with absorbent pads (Vermiculite/Pig Mat).

    • Wipe area with 1% Acetic Acid (neutralizes the amine).

    • Final wipe with water.[3][4]

    • Dispose of waste in "Solid Hazardous Waste".

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<5mL) Assess->Minor Major Major (>5mL) Assess->Major Absorb Absorb with Pig Mat/Vermiculite Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Neutralize Wipe with 1% Acetic Acid Absorb->Neutralize Clean Soap & Water Final Clean Neutralize->Clean Dispose Solid Hazardous Waste Bin Clean->Dispose

Figure 2: Spill Response Workflow emphasizing neutralization.

Waste Management & Disposal

Do NOT pour down the drain. This compound is toxic to aquatic life (H411 read-across).[1][2]

Waste StreamContentsLabeling Requirement
Stream A Solid Waste (Gloves, Kimwipes, Spatulas)"Contaminated Debris: Organic Amine"
Stream B Liquid Waste (DCM, Chloroform mixtures)"Halogenated Organic Waste + Toxic"
Stream C Liquid Waste (Methanol, Acetone mixtures)"Non-Halogenated Organic Waste"

Disposal Protocol:

  • Quench unreacted amine with dilute HCl (if compatible with other waste) to form the non-volatile hydrochloride salt before disposal.

  • Seal containers tightly.

References

  • Sigma-Aldrich.[1][2][5] Safety Data Sheet: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. Accessed Feb 28, 2026. Link

  • PubChem. Compound Summary: (R)-Phenyl((S)-pyrrolidin-2-yl)methanol.[1][2][6][7] National Library of Medicine. Accessed Feb 28, 2026. Link[2]

  • Kimberly-Clark Professional.[1][2] Chemical Resistance Guide: Nitrile Gloves. (Data on Amine/Solvent breakthrough). Link

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Amino Alcohols.[2] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.